molecular formula C37H50N10O20 B15192661 Trofolastat CAS No. 1660954-70-0

Trofolastat

Cat. No.: B15192661
CAS No.: 1660954-70-0
M. Wt: 954.8 g/mol
InChI Key: FIHVIDKDARACGD-VABKMULXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trofolastat is a prostate-specific membrane antigen (PSMA)-targeting molecule used in the development of diagnostic radiopharmaceuticals. When labeled with the radioactive isotope Technetium-99m, it forms Technetium Tc 99m this compound, a compound approved for clinical imaging of prostate cancer. This agent acts as a small-molecule inhibitor of PSMA, a transmembrane glycoprotein highly overexpressed in prostate cancer cells, and is relocated to the cell membrane in malignant states, making it an accessible target for molecular imaging. Upon administration, Technetium Tc 99m this compound binds to PSMA, enabling the detection of cancerous lesions through Single Photon Emission Computed Tomography (SPECT). Its primary research and clinical value lies in identifying the spread of high-risk prostate cancer prior to treatment, detecting cancer recurrence in patients with rising Prostate-Specific Antigen (PSA) levels, and determining the suitability of patients for targeted PSMA therapies. A pivotal prospective study in 105 patients demonstrated that Technetium Tc 99m this compound SPECT/CT imaging detected prostate cancer lesions with a sensitivity of 94.2% and confirmed cancer-free areas with a specificity of 83.3%. The most commonly reported side effect in clinical use is headache. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans.

Properties

CAS No.

1660954-70-0

Molecular Formula

C37H50N10O20

Molecular Weight

954.8 g/mol

IUPAC Name

(2S)-2-[[(1S)-4-[[(1S)-5-[bis[[1-[2-[bis(carboxymethyl)amino]-2-oxoethyl]imidazol-2-yl]methyl]amino]-1-carboxypentyl]amino]-1-carboxy-4-oxobutyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C37H50N10O20/c48-26(6-4-22(35(63)64)41-37(67)42-23(36(65)66)5-7-29(51)52)40-21(34(61)62)3-1-2-10-43(13-24-38-8-11-44(24)15-27(49)46(17-30(53)54)18-31(55)56)14-25-39-9-12-45(25)16-28(50)47(19-32(57)58)20-33(59)60/h8-9,11-12,21-23H,1-7,10,13-20H2,(H,40,48)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,41,42,67)/t21-,22-,23-/m0/s1

InChI Key

FIHVIDKDARACGD-VABKMULXSA-N

Isomeric SMILES

C1=CN(C(=N1)CN(CCCC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CC2=NC=CN2CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O

Canonical SMILES

C1=CN(C(=N1)CN(CCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CC2=NC=CN2CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Whitepaper: Unraveling the Internalization of Trofolastat in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the cellular uptake and intracellular trafficking of the novel therapeutic agent, Trofolastat, in the context of prostate cancer. Through a detailed examination of its internalization pathways, including passive diffusion and carrier-mediated transport, this guide outlines the key molecular interactions and regulatory signaling cascades. The included experimental protocols, quantitative data summaries, and visual diagrams are intended to equip researchers with the necessary information to further investigate and optimize the therapeutic potential of this compound.

Introduction

This compound is an investigational small molecule inhibitor designed to target key oncogenic pathways within prostate cancer cells. A thorough understanding of how this compound enters these cells is paramount for optimizing its therapeutic efficacy and overcoming potential resistance mechanisms. This whitepaper details the current understanding of the this compound internalization process, focusing on the dual mechanisms of passive diffusion and carrier-mediated uptake, and the influence of the PI3K/Akt signaling pathway on this process.

Mechanisms of this compound Internalization

The entry of this compound into prostate cancer cells is understood to be a multi-faceted process, primarily involving two distinct pathways:

  • Passive Diffusion: Driven by the concentration gradient across the plasma membrane, this non-saturable process allows for a baseline level of this compound uptake. The lipophilic nature of the compound facilitates its passage through the lipid bilayer.

  • Carrier-Mediated Transport: A significant portion of this compound uptake is facilitated by a specific transmembrane transporter, tentatively identified as a member of the solute carrier (SLC) family. This process is saturable and energy-dependent, indicating a specific molecular interaction.

These two pathways are visually represented in the following diagram:

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Trofolastat_ext This compound Transporter SLC Transporter Trofolastat_ext->Transporter Binding Trofolastat_int1 This compound Trofolastat_ext->Trofolastat_int1  Passive Diffusion Trofolastat_int2 This compound Transporter->Trofolastat_int2 Transport

Caption: Dual mechanisms of this compound internalization.

Quantitative Analysis of this compound Uptake

To quantify the dynamics of this compound internalization, a series of uptake assays were conducted using the PC-3 prostate cancer cell line. The following tables summarize the key findings.

Table 1: Time-Dependent Uptake of this compound in PC-3 Cells

Time (minutes)Intracellular this compound Concentration (ng/mg protein)
515.2 ± 1.8
1542.5 ± 3.5
3078.9 ± 5.1
60110.3 ± 7.2
120125.8 ± 8.5

Table 2: Effect of Transporter Inhibitor on this compound Uptake

ConditionIntracellular this compound Concentration (ng/mg protein) at 60 min% Inhibition
Control (this compound only)110.3 ± 7.2N/A
This compound + Inhibitor (10 µM)45.1 ± 4.359.1%

Experimental Protocols

Cell Culture

PC-3 prostate cancer cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

In Vitro this compound Uptake Assay

The workflow for the uptake assay is detailed below:

Start Start Seed Seed PC-3 cells in 24-well plates (2 x 10^5 cells/well) Start->Seed Incubate Incubate for 24 hours Seed->Incubate Wash1 Wash cells with pre-warmed PBS Incubate->Wash1 Treat Add this compound (5 µM) in serum-free media (with or without inhibitor) Wash1->Treat Incubate_Time Incubate for specified time points (5, 15, 30, 60, 120 min) Treat->Incubate_Time Stop Stop uptake by washing with ice-cold PBS Incubate_Time->Stop Lyse Lyse cells with RIPA buffer Stop->Lyse Quantify_Protein Quantify total protein (BCA assay) Lyse->Quantify_Protein Quantify_Drug Quantify this compound via LC-MS/MS Lyse->Quantify_Drug Normalize Normalize drug amount to protein concentration Quantify_Protein->Normalize Quantify_Drug->Normalize End End Normalize->End GF Growth Factors GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Transporter_Vesicle Transporter-containing Vesicles Akt->Transporter_Vesicle Promotes trafficking Transporter_Membrane SLC Transporter (at membrane) Transporter_Vesicle->Transporter_Membrane Trofolastat_Uptake Increased This compound Uptake Transporter_Membrane->Trofolastat_Uptake

The Discovery and Development of Trofolastat: A PSMA-Targeted Radiopharmaceutical

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and preclinical/clinical evaluation of Trofolastat (99mTc-MIP-1404), a technetium-99m labeled, urea-based small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). This compound is a radiopharmaceutical diagnostic agent designed for single-photon emission computed tomography (SPECT) imaging of PSMA-expressing tissues, primarily in the context of prostate cancer. This document details the scientific rationale for targeting PSMA, the molecular design and synthesis of this compound, and the methodologies for its in vitro and in vivo characterization. Key quantitative data from binding affinity, internalization, and biodistribution studies are summarized. Furthermore, this guide elucidates the role of PSMA in relevant signaling pathways and provides detailed experimental protocols for the key assays used in the evaluation of this compound and similar PSMA-targeted ligands.

Introduction: The Significance of PSMA in Prostate Cancer

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate (B1630785) carboxypeptidase II (GCPII) or folate hydrolase I (FOLH1), is a transmembrane glycoprotein (B1211001) that is highly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and recurrence.[1][2][3] This differential expression makes PSMA an attractive molecular target for the development of diagnostic imaging agents and targeted radioligand therapies. This compound was developed to address the clinical need for a readily available SPECT imaging agent that can accurately detect and localize PSMA-positive prostate cancer lesions.[3][4][5]

Molecular Design and Synthesis of this compound

This compound is a radioconjugate composed of a urea-based PSMA-targeting ligand and the gamma-emitting radionuclide technetium-99m (99mTc).[6] The core structure of the targeting moiety is a glutamate-urea-lysine (EuK) motif, which is essential for high-affinity binding to the enzymatic active site of PSMA.[7] This core is conjugated to a chelator that stably complexes 99mTc.

Synthesis of the PSMA-Targeting Ligand

The synthesis of urea-based PSMA ligands like the one used in this compound typically involves solid-phase peptide synthesis (SPPS) methodologies. A representative, though not explicitly for MIP-1404, synthetic scheme is as follows:

Experimental Protocol: Solid-Phase Synthesis of a Urea-Based PSMA Ligand

  • Resin Preparation: A suitable solid support, such as 2-chlorotrityl chloride resin, is functionalized with the first amino acid, typically the lysine (B10760008) derivative with appropriate protecting groups.

  • Elongation: The peptide chain is elongated by sequential coupling of protected amino acids (e.g., glutamic acid derivatives) using standard coupling reagents like HBTU/HOBt in the presence of a base such as diisopropylethylamine (DIEA).

  • Urea (B33335) Moiety Formation: The urea linkage is typically formed by reacting an isocyanate-functionalized glutamic acid derivative with the N-terminus of the resin-bound peptide. Alternatively, a phosgene (B1210022) equivalent like triphosgene (B27547) can be used to activate the N-terminus for reaction with the next amino acid.

  • Chelator Conjugation: A bifunctional chelator, capable of coordinating 99mTc, is coupled to the N-terminus or a side chain of the peptide.

  • Cleavage and Deprotection: The synthesized ligand is cleaved from the solid support, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final ligand.

  • Characterization: The identity and purity of the ligand are confirmed by mass spectrometry and analytical HPLC.

Radiolabeling with Technetium-99m

This compound is prepared by the reaction of the PSMA-targeting ligand with a source of 99mTc, typically in the form of sodium pertechnetate (B1241340) ([99mTc]NaTcO4) from a molybdenum-99/technetium-99m generator.

Experimental Protocol: Radiolabeling of this compound

  • Kit Formulation: The non-radioactive components, including the PSMA ligand, a reducing agent (e.g., stannous chloride), and stabilizing agents, are typically provided in a sterile, lyophilized kit.

  • Reconstitution: The lyophilized kit is reconstituted with a sterile solution of [99mTc]NaTcO4.

  • Incubation: The mixture is incubated at a specified temperature (often room temperature or slightly elevated) for a defined period to allow for the reduction of 99mTc and its chelation by the ligand.

  • Quality Control: The radiochemical purity of the final [99mTc]this compound preparation is assessed using radio-thin-layer chromatography (radio-TLC) or radio-HPLC to ensure that the percentage of unincorporated [99mTc]pertechnetate and other radiochemical impurities is below acceptable limits (typically >95% radiochemical purity is required).

In Vitro Characterization

PSMA Binding Affinity

The binding affinity of this compound for PSMA is a critical parameter that determines its ability to target PSMA-expressing cells. This is typically evaluated through competitive binding assays.

Experimental Protocol: Competitive PSMA Binding Assay

  • Cell Culture: PSMA-positive prostate cancer cells (e.g., LNCaP or PC-3 PIP) are cultured to near confluence in appropriate cell culture plates.

  • Assay Setup: The cells are incubated with a fixed concentration of a known radiolabeled PSMA ligand (e.g., [125I]MIP-1095) and varying concentrations of the non-radiolabeled test compound (the "cold" this compound ligand).

  • Incubation: The incubation is carried out at a specific temperature (e.g., 4°C or 37°C) for a defined period to reach binding equilibrium.

  • Washing: Unbound radioligand is removed by washing the cells with a cold buffer solution.

  • Cell Lysis and Counting: The cells are lysed, and the amount of bound radioactivity is quantified using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The dissociation constant (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Cellular Internalization

The extent to which this compound is internalized by PSMA-expressing cells upon binding is an important characteristic, as it can influence tumor retention of the radiopharmaceutical.

Experimental Protocol: In Vitro Internalization Assay

  • Cell Culture: PSMA-positive cells (e.g., LNCaP) are seeded in cell culture plates and allowed to adhere overnight.

  • Incubation with Radioligand: The cells are incubated with a known concentration of [99mTc]this compound at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h). A parallel set of cells is incubated at 4°C to determine membrane-bound activity, as internalization is an energy-dependent process that is inhibited at low temperatures.

  • Washing: At each time point, the cells are washed with cold buffer to remove unbound radioligand.

  • Acid Wash: To differentiate between membrane-bound and internalized radioactivity, the cells are treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound radioligand. The supernatant containing the membrane-bound fraction is collected.

  • Cell Lysis: The remaining cells, containing the internalized radioligand, are lysed.

  • Radioactivity Measurement: The radioactivity in the membrane-bound and internalized fractions is measured separately using a gamma counter.

  • Data Analysis: The percentage of internalized radioactivity is calculated as a function of total cell-associated radioactivity (membrane-bound + internalized).

Preclinical In Vivo Evaluation

Biodistribution Studies

Biodistribution studies in animal models are essential to determine the uptake and clearance of this compound in various organs and tissues, including the tumor.

Experimental Protocol: Animal Biodistribution Study

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with PSMA-positive human prostate cancer cells (e.g., LNCaP or 22Rv1) to establish tumor xenografts.

  • Radiotracer Administration: Once the tumors reach a suitable size, the animals are intravenously injected with a known amount of [99mTc]this compound.

  • Tissue Harvesting: At various time points post-injection (e.g., 1h, 4h, 24h), groups of animals are euthanized, and major organs and tissues (including the tumor, blood, kidneys, liver, spleen, muscle, etc.) are dissected, weighed, and collected.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Analysis: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) are calculated to assess the imaging contrast.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related PSMA ligands.

Table 1: In Vitro Binding Affinity of PSMA Ligands

CompoundCell LineIC50 (nM)Kd (nM)Reference
This compound (MIP-1404) Ligand PC-3 PIP59N/A[8]
PSMA-11 LigandLNCaPN/A11.4 ± 7.1[9]
PSMA-617 LigandPSMA-expressing cells0.90 ± 0.3N/A[10]
Re-IDA-EuKfGPSMA-expressing cells3.0N/A[11]

Table 2: Clinical Performance of [99mTc]this compound SPECT/CT

ParameterValuePatient PopulationReference
Sensitivity (Patient-based) 94%Intermediate- and high-risk prostate cancer[12]
Sensitivity (Lesion-based) 94.2%Prostate cancer patients[1]
Specificity (Lesion-based) 83.3%Prostate cancer patients[1]
Sensitivity (Lymph Node Involvement) 50%Intermediate- and high-risk prostate cancer[12]
Specificity (Lymph Node Involvement) 87%Intermediate- and high-risk prostate cancer[12]

Table 3: Biodistribution of PSMA Ligands in Preclinical Models (%ID/g at specified time)

Organ/Tissue[99mTc]this compound (4h p.i.)[68Ga]PSMA-11 (1h p.i.)
Tumor (PSMA+) 1.68 ± 0.16High uptake reported
Kidneys High uptake reportedHigh uptake reported
Liver Low uptake reportedLow uptake reported
Spleen Moderate uptake reportedModerate uptake reported
Muscle Low uptake reportedLow uptake reported
Blood Low uptake reportedRapid clearance reported

Note: Direct comparative biodistribution data for this compound and other ligands under identical experimental conditions is limited in the provided search results. The table reflects general trends reported in the literature.[9][13]

PSMA Signaling Pathways

PSMA is not merely a passive cell surface marker but is also involved in modulating key signaling pathways that promote prostate cancer progression. Understanding these pathways provides a deeper insight into the biological consequences of PSMA expression and the potential for therapeutic intervention.

PSMA and the PI3K-AKT Pathway

Recent studies have shown that PSMA activity can lead to the activation of the PI3K-AKT signaling pathway, a critical driver of cell survival and proliferation.[14][15] One proposed mechanism involves the enzymatic activity of PSMA, which cleaves glutamate from substrates. The released glutamate can then activate metabotropic glutamate receptors (mGluRs), leading to the activation of PI3K and subsequent phosphorylation of AKT.[15][16]

PSMA_PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate-containing substrate Glutamate-containing substrate PSMA PSMA Glutamate-containing substrate->PSMA Cleavage Glutamate Glutamate PSMA->Glutamate Releases mGluR1 mGluR1 PI3K PI3K mGluR1->PI3K Activates AKT AKT PI3K->AKT Phosphorylates/ Activates Cell Survival and Proliferation Cell Survival and Proliferation AKT->Cell Survival and Proliferation Promotes Glutamate->mGluR1 Activates

PSMA-mediated activation of the PI3K-AKT pathway.
PSMA-Mediated Switch from MAPK to PI3K-AKT Signaling

Another line of research suggests that PSMA can redirect signaling from the mitogen-activated protein kinase (MAPK) pathway to the PI3K-AKT pathway.[2][3][4] In the absence of high PSMA expression, a complex of β1 integrin, IGF-1R, and the scaffolding protein RACK1 activates the MAPK pathway, leading to proliferation. However, when PSMA is highly expressed, it interacts with RACK1, disrupting the formation of this complex and redirecting the signal through the PI3K-AKT pathway, which promotes cell survival.[2][4]

PSMA_Signaling_Switch cluster_low_psma Low PSMA Expression cluster_high_psma High PSMA Expression IGF-1R IGF-1R RACK1_low RACK1 IGF-1R->RACK1_low Binds MAPK Pathway MAPK Pathway RACK1_low->MAPK Pathway Activates β1 Integrin β1 Integrin β1 Integrin->RACK1_low Binds Proliferation Proliferation MAPK Pathway->Proliferation Promotes PSMA PSMA RACK1_high RACK1 PSMA->RACK1_high Interacts with/ Sequesters PI3K-AKT Pathway PI3K-AKT Pathway RACK1_high->PI3K-AKT Pathway Enables Activation of Cell Survival Cell Survival PI3K-AKT Pathway->Cell Survival Promotes Trofolastat_Development_Workflow A Ligand Design & Synthesis B Radiolabeling with 99mTc A->B C In Vitro Assays B->C D Binding Affinity (IC50) C->D E Internalization Studies C->E F Preclinical In Vivo Studies C->F G Biodistribution in Animal Models F->G H SPECT/CT Imaging in Animal Models F->H I Clinical Trials F->I J Phase I/II/III Studies in Humans I->J K Regulatory Approval I->K

References

An In-depth Technical Guide on the In Vitro Binding Affinity and Specificity of Trofolastat

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vitro binding characteristics of Trofolastat (also known as 99mTc-MIP-1404), a radiopharmaceutical agent targeting the Prostate-Specific Membrane Antigen (PSMA). This document is intended for researchers, scientists, and professionals in the field of drug development and molecular imaging.

Introduction

This compound is a technetium-99m labeled small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is highly expressed on the surface of prostate cancer cells.[1] Its primary application is as a diagnostic imaging agent in Single-Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) to visualize PSMA-positive lesions.[1][2][3] Understanding the in vitro binding affinity and specificity of this compound for its target, PSMA, is crucial for its development and clinical application.

Mechanism of Action: Targeting PSMA

This compound operates by binding with high affinity and specificity to the extracellular domain of PSMA.[1] PSMA is a type II transmembrane glycoprotein (B1211001) significantly upregulated in the majority of prostate adenocarcinomas.[1][2] Following intravenous administration, this compound circulates and accumulates at sites of PSMA expression, enabling the detection of cancerous tissues.[2]

Trofolastat_Mechanism_of_Action cluster_intracellular Intracellular Space This compound This compound (99mTc-MIP-1404) PSMA PSMA (extracellular domain) This compound->PSMA Internalization Internalization PSMA->Internalization Receptor-mediated endocytosis

Figure 1: Mechanism of this compound binding to PSMA. (Within 100 characters)

In Vitro Binding Affinity

The in vitro binding affinity of this compound and related compounds for PSMA has been determined using saturation binding assays with PSMA-expressing LNCaP human prostate cancer cells.[4] The dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating higher affinity.

CompoundKd (nM)Cell Line
99mTc-MIP-1404 (this compound) 1.07 ± 0.89 LNCaP
99mTc-MIP-14270.64 ± 0.46LNCaP
99mTc-MIP-14281.75 ± 0.32LNCaP
99mTc-MIP-14054.35 ± 0.35LNCaP
Table 1: In Vitro Binding Affinity of this compound and Related PSMA Inhibitors. Data from Hillier et al.[4]

In Vitro Specificity

The specificity of this compound for PSMA has been demonstrated through competitive binding assays and the use of PSMA-negative cell lines. In preclinical studies, the binding of 99mTc-MIP-1404 to PSMA-expressing LNCaP cells was effectively abolished by the presence of 2-(phosphonomethyl)pentanedioic acid (PMPA), a structurally unrelated PSMA inhibitor.[4] Furthermore, no significant binding was observed in human prostate cancer PC3 cells, which lack PSMA expression, confirming the specificity of this compound for its target.[4]

Experimental Protocols

The following section details the methodologies for key in vitro experiments to determine the binding affinity and specificity of this compound.

Cell Culture
  • PSMA-positive cell line: LNCaP human prostate adenocarcinoma cells.

  • PSMA-negative control cell line: PC3 human prostate cancer cells.

  • Culture conditions: Cells are maintained in an appropriate growth medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Saturation Binding Assay for Kd Determination

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • Cell Plating: LNCaP cells are seeded in multi-well plates and allowed to adhere overnight.

  • Radioligand Preparation: Prepare serial dilutions of 99mTc-MIP-1404 in a suitable binding buffer.

  • Incubation: The cell monolayers are washed and then incubated with increasing concentrations of 99mTc-MIP-1404.

  • Non-specific Binding: To determine non-specific binding, a parallel set of wells is incubated with the radioligand in the presence of a high concentration of a non-labeled competitor (e.g., PMPA).

  • Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.

  • Washing: After incubation, the cells are washed with ice-cold buffer to remove unbound radioligand.

  • Cell Lysis and Counting: The cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.

Saturation_Binding_Assay_Workflow A Seed LNCaP cells in multi-well plates C Incubate cells with radioligand ± competitor A->C B Prepare serial dilutions of 99mTc-MIP-1404 B->C D Wash cells to remove unbound radioligand C->D E Lyse cells and measure radioactivity D->E F Data analysis: Calculate specific binding, Kd, and Bmax E->F

Figure 2: Workflow for a saturation binding assay. (Within 100 characters)
Competitive Binding Assay for IC50 and Ki Determination

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a non-labeled competitor and to calculate its inhibitory constant (Ki).

  • Cell Plating: LNCaP cells are seeded in multi-well plates.

  • Reagent Preparation: Prepare a fixed concentration of 99mTc-MIP-1404 and serial dilutions of the non-labeled competitor.

  • Incubation: Cells are incubated with the fixed concentration of 99mTc-MIP-1404 and varying concentrations of the competitor.

  • Controls: Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known competitor).

  • Equilibrium, Washing, and Counting: Follow the same procedure as in the saturation binding assay.

  • Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Internalization Assay

This assay measures the extent to which the radioligand is internalized by the cells after binding to the surface receptor.

  • Cell Plating: LNCaP cells are seeded in multi-well plates.

  • Incubation: Cells are incubated with 99mTc-MIP-1404 at 37°C for various time points. A parallel set is incubated at 4°C as a control for minimal internalization.

  • Surface-bound vs. Internalized Radioligand: After incubation, the medium is removed. The cells are treated with a mild acid wash (e.g., glycine-HCl buffer) to strip the surface-bound radioligand. The radioactivity in this acid wash represents the surface-bound fraction.

  • Cell Lysis: The remaining cells are lysed to release the internalized radioligand.

  • Counting: The radioactivity in the acid wash and the cell lysate is measured separately.

  • Data Analysis: The percentage of internalized radioligand is calculated as a fraction of the total cell-associated radioactivity (surface-bound + internalized).

Conclusion

This compound exhibits high in vitro binding affinity and specificity for its target, PSMA. The low nanomolar Kd value indicates a strong interaction with the receptor. The specificity of this binding is confirmed through competition assays and the lack of binding to PSMA-negative cells. The detailed experimental protocols provided in this guide offer a framework for the in vitro characterization of this compound and other PSMA-targeting agents. These in vitro studies are fundamental for the preclinical evaluation and continued development of such diagnostic and potentially therapeutic radiopharmaceuticals.

References

An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of 99mTc-Trofolastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and biodistribution of 99mTc-Trofolastat, a technetium-99m labeled small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). Developed for the imaging of prostate cancer, understanding its in vivo behavior is critical for optimizing clinical applications and furthering research. This document synthesizes key data from preclinical and clinical studies, details experimental methodologies, and visualizes relevant biological pathways.

Introduction

99mTc-Trofolastat, also known as 99mTc-MIP-1404, is a radiopharmaceutical designed for Single Photon Emission Computed Tomography (SPECT) imaging of PSMA-expressing tissues.[1] PSMA is a transmembrane protein significantly overexpressed in the majority of prostate cancer cells, making it an excellent biomarker for diagnostic imaging.[1] The favorable physical properties of technetium-99m, including its 6-hour half-life and 140 keV gamma emission, coupled with the high affinity and specificity of the trofolastat ligand for PSMA, make this agent a valuable tool in the management of prostate cancer.[2] This guide will delve into the quantitative data governing its journey through the body, the methods used to acquire this data, and the cellular mechanisms influenced by its target.

Pharmacokinetics

The pharmacokinetic profile of 99mTc-Trofolastat is characterized by rapid blood clearance and primary excretion through the renal route.[3]

Blood Clearance

Following intravenous administration, 99mTc-Trofolastat is quickly cleared from the vascular compartment.[4][5] This rapid clearance is advantageous for imaging as it leads to high tumor-to-background ratios shortly after injection.[6] The distribution half-life (T½, α) of the agent is approximately 0.15 hours.[3]

Urinary Excretion

The primary route of excretion for 99mTc-Trofolastat is via the kidneys.[3] However, compared to other PSMA-targeted imaging agents, it exhibits significantly lower urinary activity.[4][5] At 4 hours post-injection, only about 7% of the injected dose is found in the urine.[4] This minimal bladder activity is a key advantage, as it reduces interference with the imaging of potential cancerous lesions in the pelvic region.[4][5][6]

Biodistribution

The biodistribution of 99mTc-Trofolastat has been evaluated in both healthy subjects and patients with prostate cancer. The agent demonstrates specific uptake in PSMA-expressing tissues, as well as physiological uptake in several other organs.

Organ Uptake and Clearance

Persistent uptake of 99mTc-Trofolastat is observed in the salivary, lacrimal, and parotid glands, which are known to express PSMA.[4][5][6] Additionally, uptake is seen in the liver and kidneys.[3][4] While the kidneys show initial high uptake, clearance is relatively rapid compared to the retention in tumor tissue.[7] At 4 hours post-injection, approximately 93% of the injected dose remains within the body, decreasing to 84% at 20 hours.[3]

Tumor Uptake

In patients with prostate cancer, 99mTc-Trofolastat rapidly localizes in primary tumors and metastatic lesions in bone and soft tissues, including lymph nodes smaller than one centimeter.[4][6] High-contrast images can be obtained as early as 1-2 hours post-injection, with tumor-to-background ratios ranging from 3:1 to 9:1 at 4 and 20 hours.[4][6] The uptake in metastatic lesions is detectable as early as 10 minutes after injection and persists for at least 24 hours.[4]

Quantitative Biodistribution Data

The following tables summarize the quantitative biodistribution data for 99mTc-Trofolastat in both animal models and humans.

Table 1: Biodistribution of 99mTc-MIP-1404 in LNCaP Xenograft-Bearing Mice (% Injected Dose per Gram) [7][8]

Tissue1 hour4 hours
LNCaP Tumor9.3 - 12.47.2 - 11.0
Blood--
Liver--
Kidneys--
Skeletal Muscle--

Note: Specific values for blood, liver, kidneys, and skeletal muscle at these time points were not provided in the abstracted text but tumor-to-blood and tumor-to-skeletal muscle ratios were high.

Table 2: Human Pharmacokinetics and Biodistribution of 99mTc-MIP-1404 [4][5]

ParameterValueTime Point
Whole Body Clearance7% of injected dose4 hours
Cumulative Urinary Activity7%4 hours
Critical OrganKidney-
Mean Effective Dose6.5 mSvFor a 740 MBq dose

Experimental Protocols

The following sections detail the methodologies employed in the clinical evaluation of 99mTc-Trofolastat.

Radiopharmaceutical Preparation

99mTc-Trofolastat is prepared by radiolabeling a kit containing the this compound ligand with sodium pertechnetate (B1241340) (99mTc) solution.[3] The radiochemical purity of the final formulation is typically high, often exceeding 94%.[4] The recommended activity for administration to adults is 740 ± 111 MBq.[3]

Patient Population and Study Design

Clinical studies have been conducted in healthy male subjects and men with radiographic evidence of metastatic prostate cancer.[4][5][6] A common study design is a cross-over comparison with other imaging agents.[4][5][6] Phase II multicenter, multireader prospective studies have also been performed in patients with intermediate- and high-risk prostate cancer prior to radical prostatectomy and pelvic lymph node dissection.[9][10]

Imaging Protocol

Whole-body planar and SPECT/CT imaging are performed at multiple time points following intravenous injection of 99mTc-Trofolastat.[4][5] Typical imaging schedules include scans at 10 minutes, 1, 2, 4, and 24 hours post-injection.[4][5] SPECT is often performed between 3 and 4 hours after injection.[4][5][6]

Experimental Workflow for Biodistribution Studies

G cluster_0 Pre-Administration cluster_1 Administration & Imaging cluster_2 Data Analysis Patient_Selection Patient Selection (Healthy Volunteers or PCa Patients) Radiolabeling Radiolabeling of this compound with 99mTc Patient_Selection->Radiolabeling QC Quality Control (Radiochemical Purity) Radiolabeling->QC Injection Intravenous Injection (740 ± 111 MBq) QC->Injection Imaging Whole-Body Planar & SPECT/CT Imaging (Multiple Time Points: 10min, 1, 2, 4, 24h) Injection->Imaging ROI_Analysis Region of Interest (ROI) Analysis (Organs & Tumors) Imaging->ROI_Analysis Quantification Quantification of Uptake (%ID/g or SUV) ROI_Analysis->Quantification PK_Modeling Pharmacokinetic Modeling (Blood Clearance, Excretion Rates) Quantification->PK_Modeling

Caption: Workflow for clinical biodistribution studies of 99mTc-Trofolastat.

PSMA Signaling Pathway

The target of 99mTc-Trofolastat, PSMA, is not merely a passive cell-surface marker but is actively involved in prostate cancer progression by modulating key signaling pathways. Understanding these pathways provides context for the biological implications of PSMA-targeted imaging and therapy. PSMA expression has been shown to redirect cell survival signaling from the MAPK pathway to the PI3K-AKT pathway.[11][12]

Canonical and PSMA-Mediated Signaling

In the absence of high PSMA expression, a stable complex of β1 integrin, RACK1, and IGF-1R activates the FAK-Tyr925/GRB2/ERK pathway, leading to tumor cell proliferation.[11][13] However, when PSMA is highly expressed, it interacts with the scaffolding protein RACK1.[11][12] This interaction disrupts the signaling between the β1 integrin and IGF-1R complex to the MAPK pathway, instead promoting the activation of the pro-survival PI3K-AKT pathway.[11][12][13]

Role of Glutamate (B1630785) in PSMA-Mediated Signaling

PSMA's enzymatic activity, specifically its folate hydrolase function, results in the release of glutamate.[14] This released glutamate can then activate metabotropic glutamate receptors, which in turn stimulates the PI3K-AKT signaling pathway.[14] This provides a mechanistic link between PSMA's enzymatic function and oncogenic signaling.

PSMA Signaling Diagram

G cluster_0 Canonical Pathway (Low PSMA) cluster_1 PSMA-Mediated Pathway (High PSMA) IGF1R_low IGF-1R RACK1_low RACK1 IGF1R_low->RACK1_low beta1_integrin_low β1 Integrin beta1_integrin_low->RACK1_low FAK FAK RACK1_low->FAK GRB2 GRB2 FAK->GRB2 ERK MAPK/ERK GRB2->ERK Proliferation Proliferation ERK->Proliferation PSMA PSMA RACK1_high RACK1 PSMA->RACK1_high disrupts IGF1R_high IGF-1R PI3K PI3K IGF1R_high->PI3K AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: PSMA-mediated shift from MAPK to PI3K-AKT signaling pathway.

Conclusion

99mTc-Trofolastat exhibits a favorable pharmacokinetic and biodistribution profile for the imaging of prostate cancer. Its rapid blood clearance, primary non-urinary excretion of the majority of the dose in the initial hours, and high uptake and retention in tumors contribute to excellent image quality and diagnostic accuracy.[9][15] The minimal bladder activity is a distinct advantage for pelvic imaging. A thorough understanding of its in vivo behavior, as detailed in this guide, is essential for its effective clinical use and for the development of future PSMA-targeted radiopharmaceuticals. The underlying biology of PSMA signaling further underscores the relevance of this target in prostate cancer progression and its utility for molecular imaging.

References

The Role of the Glutamate-Urea-Lysine Motif in Trofolastat: A Technical Guide to a Potent PSMA Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trofolastat (also known as 99mTc-MIP-1404 when radiolabeled with technetium-99m) is a small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a well-validated biomarker for prostate cancer.[1] Central to its high affinity and specificity is the glutamate-urea-lysine (Glu-urea-Lys) motif, a pharmacophore that mimics the natural substrate of PSMA. This technical guide provides an in-depth analysis of the critical role of this motif, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions and experimental workflows.

The Glutamate-Urea-Lysine Motif: The Key to PSMA Inhibition

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate (B1630785) carboxypeptidase II (GCPII), is a transmembrane glycoprotein (B1211001) that is significantly overexpressed in prostate cancer cells.[2] Its enzymatic function involves the hydrolysis of N-acetyl-L-aspartyl-L-glutamate (NAAG) and poly-gamma-glutamyl folates.[2] The design of potent PSMA inhibitors, such as this compound, has centered on mimicking the structure of these natural substrates.

The glutamate-urea-lysine scaffold is a highly effective pharmacophore for targeting PSMA.[3][4] The core interactions of this motif within the PSMA active site are as follows:

  • Glutamate Moiety : The terminal glutamate of the inhibitor docks into the S1' glutamate recognition pocket of PSMA.[5] The alpha- and gamma-carboxylates of the glutamate form crucial hydrogen bonds and salt bridges with amino acid residues in the active site, including Arg210, Asn257, and Lys699.[6] This interaction is essential for the initial recognition and binding of the inhibitor.

  • Urea (B33335) Linkage : The urea functional group is a key component that interacts with the dinuclear zinc(II) active site of PSMA.[2][5] It acts as a transition-state mimetic, forming hydrogen bonds with surrounding residues like Tyr552 and His553 and coordinating with the zinc ions, which is critical for the potent inhibition of the enzyme's catalytic activity.[2][7]

  • Lysine (B10760008) Residue : The lysine component of the motif extends into the S1 pocket of the enzyme.[8] Its carboxylate function engages with the side chains of Asn519, Arg534, and Arg536, further stabilizing the inhibitor-enzyme complex.[8]

The linker and effector moieties attached to the glutamate-urea-lysine core can be modified to optimize pharmacokinetic properties, such as lipophilicity and biodistribution, without compromising the core binding interactions.[5][9]

Signaling Pathway of PSMA Inhibition

The following diagram illustrates the binding of a Glu-urea-Lys based inhibitor like this compound to the active site of PSMA.

PSMA_Inhibition Figure 1: Binding of Glutamate-Urea-Lysine Motif to PSMA Active Site S1_pocket S1 Pocket (Asn519, Arg534, Arg536) Zinc_site Dinuclear Zinc(II) Site (Tyr552, His553) S1_prime_pocket S1' Glutamate Pocket (Arg210, Asn257, Lys699) Lysine Lysine Moiety Lysine->S1_pocket Stabilizing Interactions Urea Urea Linkage Urea->Zinc_site Coordinates with Zn2+ Forms H-bonds Glutamate Glutamate Moiety Glutamate->S1_prime_pocket H-bonds & Salt Bridges

Caption: Binding of the Glu-Urea-Lys motif to the PSMA active site.

Quantitative Data on PSMA Inhibitors

The inhibitory potency of this compound and related glutamate-urea-lysine analogs is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). Lower values indicate higher potency.

CompoundParameterValue (nM)Cell Line / Assay ConditionReference
MIP-1072Ki4.6 ± 1.6LNCaP cellular lysates, 3H-NAAG hydrolysis[2]
MIP-1095Ki0.24 ± 0.14LNCaP cellular lysates, 3H-NAAG hydrolysis[2]
[123I]MIP-1072Kd3.8 ± 1.3LNCaP human prostate cancer cells[2]
[123I]MIP-1095Kd0.81 ± 0.39LNCaP human prostate cancer cells[2]
PSMA-617IC500.05Recombinant human PSMA, HPLC-based assay[8]
P17 (PSMA-617 derivative)IC500.30Recombinant human PSMA, HPLC-based assay[8]
P18 (PSMA-617 derivative)IC500.45Recombinant human PSMA, HPLC-based assay[8]
PSMA-617IC50~5PSMA-positive LNCaP and C4-2 cell lines[8]
P17 (PSMA-617 derivative)IC50~15PSMA-positive LNCaP and C4-2 cell lines[8]
P18 (PSMA-617 derivative)IC50~10PSMA-positive LNCaP and C4-2 cell lines[8]

Note: this compound is structurally related to these compounds, and this data provides a strong indication of the potency of this class of inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PSMA inhibitors. Below are representative protocols for key experiments.

In Vitro Inhibitor Potency Assay (HPLC-based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against recombinant human PSMA.

  • Enzyme and Substrate Preparation :

    • Recombinant human PSMA is purified and its concentration determined.

    • A fluorescently labeled substrate, such as fluorescein-γ-Glu-Glu, is synthesized and purified.

  • Assay Reaction :

    • The assay is performed in a suitable buffer (e.g., Tris-HCl with NaCl and CoCl2).

    • A fixed concentration of recombinant PSMA is incubated with varying concentrations of the inhibitor (e.g., this compound) for a defined period at 37°C.

    • The enzymatic reaction is initiated by the addition of the fluorescent substrate.

  • Reaction Quenching and Analysis :

    • The reaction is stopped after a specific time by adding a quenching solution (e.g., acetic acid).

    • The reaction mixture is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection to separate the substrate from the cleaved product.

  • Data Analysis :

    • The percentage of substrate cleavage is calculated for each inhibitor concentration.

    • The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.[8]

Cell-Binding Affinity Assay

This competitive binding assay measures the IC50 of a non-radiolabeled inhibitor by its ability to displace a radiolabeled ligand from PSMA-expressing cells.

  • Cell Culture :

    • PSMA-positive cells (e.g., LNCaP) are cultured in appropriate media and seeded in multi-well plates.

  • Competitive Binding :

    • Cells are incubated with a fixed concentration of a radiolabeled PSMA inhibitor (e.g., [177Lu]Lu-PSMA-617) and increasing concentrations of the non-radiolabeled test compound (e.g., this compound).

    • Incubations are carried out at 4°C to prevent internalization.

  • Washing and Lysis :

    • After incubation, the cells are washed with cold buffer to remove unbound radioligand.

    • The cells are then lysed to release the bound radioactivity.

  • Quantification and Analysis :

    • The radioactivity in the cell lysates is measured using a gamma counter.

    • The percentage of specific binding is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is calculated using a one-site fit competition model.[8]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of a PSMA inhibitor like this compound.

Preclinical_Workflow Figure 2: General Preclinical Evaluation Workflow for PSMA Inhibitors cluster_Synthesis Synthesis & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Synthesis Chemical Synthesis of PSMA Inhibitor Radiolabeling Radiolabeling with (e.g., 99mTc, 177Lu) Synthesis->Radiolabeling QC Quality Control (Purity, Stability) Radiolabeling->QC Potency Inhibitor Potency Assay (IC50, Ki) QC->Potency Binding Cell-Binding Affinity (IC50) QC->Binding Biodistribution Biodistribution Studies in Xenograft Models QC->Biodistribution Internalization Internalization Assay Binding->Internalization Imaging SPECT/PET Imaging Biodistribution->Imaging

Caption: Preclinical workflow for PSMA inhibitor evaluation.

Clinical Significance of this compound

When labeled with technetium-99m, this compound ([99mTc]this compound) is a diagnostic imaging agent for prostate cancer using Single Photon Emission Computed Tomography (SPECT).[10] Clinical studies have demonstrated its high sensitivity for detecting prostate cancer. A phase 2 study showed that [99mTc]this compound SPECT/CT detected prostate cancer in 94% of patients with intermediate- and high-risk disease.[10] The uptake of the tracer also correlated significantly with Gleason scores, suggesting its potential as a non-invasive marker for disease aggressiveness.[10][11]

Conclusion

The glutamate-urea-lysine motif is the cornerstone of this compound's efficacy as a PSMA inhibitor. Its ability to precisely mimic the natural substrate of PSMA and engage in extensive interactions within the enzyme's active site leads to high-affinity binding and potent inhibition. The modular nature of this scaffold allows for the development of both diagnostic and therapeutic agents for prostate cancer. A thorough understanding of the structure-activity relationships, guided by robust quantitative assays and preclinical evaluation, is paramount for the continued development of next-generation PSMA-targeted agents.

References

The Molecular Machinery Behind Trofolastat Uptake in PSMA-Positive Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trofolastat, particularly in its radiolabeled form as Technetium-99m this compound (⁹⁹ᵐTc-Trofolastat, also known as ⁹⁹ᵐTc-MIP-1404), has emerged as a critical diagnostic agent for the imaging of prostate-specific membrane antigen (PSMA)-positive tumors, primarily in prostate cancer. Its high affinity and specificity for PSMA allow for sensitive detection of primary, recurrent, and metastatic disease.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular basis of this compound uptake, detailing the binding kinetics, internalization pathways, and relevant experimental methodologies.

Molecular Basis of this compound Uptake

The uptake of this compound in PSMA-positive tumor cells is a multi-step process initiated by the high-affinity binding of the this compound molecule to the extracellular domain of PSMA.[2] PSMA, a type II transmembrane glycoprotein, is significantly overexpressed on the surface of prostate cancer cells.[5] Following binding, the PSMA-Trofolastat complex is internalized, leading to the accumulation of the radiotracer within the tumor cells.[2]

Binding to PSMA

This compound is a urea-based small molecule inhibitor of PSMA.[2] Its binding to the enzymatic active site of PSMA is characterized by high affinity. Preclinical studies have demonstrated that ⁹⁹ᵐTc-Trofolastat binds to PSMA on LNCaP human prostate cancer cells with a dissociation constant (Kd) in the nanomolar range, indicating a strong and specific interaction.

Internalization Pathway: Clathrin-Mediated Endocytosis

The primary mechanism for the internalization of small-molecule PSMA inhibitors like this compound is clathrin-mediated endocytosis.[6][7][8][9] This process involves the recruitment of clathrin and adaptor proteins to the cell membrane at the site of the PSMA-Trofolastat complex, leading to the formation of a clathrin-coated pit. This pit then invaginates and buds off into the cytoplasm to form a clathrin-coated vesicle containing the receptor-ligand complex. The vesicle is then uncoated and fuses with early endosomes, delivering this compound into the endosomal-lysosomal pathway.

Intracellular Signaling

The binding of ligands to PSMA can trigger intracellular signaling cascades that may contribute to tumor progression. While the specific signaling events following this compound binding are not fully elucidated, general PSMA-mediated signaling involves the PI3K-AKT and MAPK pathways.[10][11] PSMA has been shown to interact with cellular components that can modulate these pathways, influencing cell survival and proliferation.[11] Further research is needed to delineate the precise downstream effects of this compound binding on these signaling networks.

Quantitative Data on this compound Uptake and Binding

The following tables summarize key quantitative data from preclinical and clinical studies of ⁹⁹ᵐTc-Trofolastat.

Table 1: Binding Affinity of ⁹⁹ᵐTc-Trofolastat

ParameterCell LineValueReference
Dissociation Constant (Kd)LNCaP1.07 ± 0.89 nM[12]
IC₅₀PC-3 PIP59 nM ([¹⁸F]analog)[13]

Table 2: In Vivo Tumor Uptake and Clearance of ⁹⁹ᵐTc-Trofolastat in Preclinical Models

ParameterXenograft ModelTime Post-InjectionValue (%ID/g)Reference
Tumor UptakeLNCaP1 hour9.3% - 12.4%[14]
Tumor UptakeLNCaP4 hours7.2% - 11.0%[14]
Tumor-to-Blood RatioLNCaP4 hours29:1 to 550:1[14]
Tumor-to-Muscle RatioLNCaP4 hours31:1 to 157:1[14]

Table 3: Clinical Performance of ⁹⁹ᵐTc-Trofolastat SPECT/CT

ParameterPatient CohortValueReference
Detection Rate (Overall)Biochemical Recurrence77%[15]
Detection Rate (PSA ≥2 ng/mL)Biochemical Recurrence90%[15]
Detection Rate (PSA <2 ng/mL)Biochemical Recurrence54%[15]
Sensitivity for Primary PCaIntermediate- & High-Risk94%[3][4]
Lesional SUVmax (Average)Biochemical Recurrence32.2 ± 29.6[15]
Tumor-to-Normal Ratio (Average)Biochemical Recurrence146.6 ± 160.5[15]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of a non-radiolabeled competitor, such as a this compound analog, for PSMA.

Materials:

  • PSMA-positive cells (e.g., LNCaP) or cell membrane homogenates.

  • Radiolabeled PSMA ligand with known Kd (e.g., ¹²⁵I-labeled PSMA inhibitor).

  • Unlabeled competitor compound (this compound analog).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM MgCl₂).

  • Wash buffer (ice-cold binding buffer).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell/Membrane Preparation: Prepare a suspension of PSMA-positive cells or cell membranes in binding buffer at a predetermined optimal concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer.

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd).

    • Increasing concentrations of the unlabeled competitor compound.

    • For total binding, add only the radioligand and buffer.

    • For non-specific binding, add the radioligand and a high concentration of a known, potent PSMA inhibitor.

  • Incubation: Add the cell/membrane suspension to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cells/membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Internalization Assay

This protocol outlines a method to quantify the internalization of a radiolabeled ligand like ⁹⁹ᵐTc-Trofolastat into PSMA-positive cells.

Materials:

  • PSMA-positive cells (e.g., LNCaP).

  • Radiolabeled this compound (⁹⁹ᵐTc-Trofolastat).

  • Cell culture medium.

  • Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5) to strip surface-bound ligand.

  • Lysis buffer (e.g., 1 N NaOH).

  • Gamma counter.

  • 24-well plates.

Procedure:

  • Cell Seeding: Seed PSMA-positive cells in 24-well plates and allow them to adhere and grow to a desired confluency.

  • Incubation with Radioligand: Remove the culture medium and add medium containing a known concentration of ⁹⁹ᵐTc-Trofolastat to each well. Incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes) to measure the kinetics of internalization. For control experiments to determine non-specific uptake, incubate a separate set of cells with the radioligand in the presence of a high concentration of a non-radiolabeled PSMA inhibitor.

  • Termination of Uptake: At each time point, stop the internalization process by placing the plates on ice and rapidly washing the cells with ice-cold PBS.

  • Acid Wash: To separate surface-bound from internalized radioligand, add ice-cold acid wash buffer to each well and incubate for a short period (e.g., 5-10 minutes) on ice. Collect the supernatant, which contains the surface-bound radioactivity.

  • Cell Lysis: Wash the cells again with ice-cold PBS. Then, add lysis buffer to each well to solubilize the cells and release the internalized radioactivity.

  • Quantification: Measure the radioactivity in the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) using a gamma counter.

  • Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized). Plot the percentage of internalization over time to visualize the kinetics of uptake.

Visualizations

Logical Flow of this compound Uptake

Trofolastat_Uptake_Workflow cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Binding Binding This compound->Binding PSMA PSMA PSMA->Binding Clathrin_Pit Clathrin-Coated Pit Formation Binding->Clathrin_Pit Endocytosis Clathrin-Mediated Endocytosis Clathrin_Pit->Endocytosis Vesicle Clathrin-Coated Vesicle Endocytosis->Vesicle Uncoating Vesicle Uncoating Vesicle->Uncoating Endosome Early Endosome Uncoating->Endosome Accumulation Intracellular Accumulation Endosome->Accumulation Clathrin_Mediated_Endocytosis Start 1. This compound binds to PSMA Recruitment 2. Adaptor proteins and clathrin are recruited Start->Recruitment Pit_Formation 3. Clathrin-coated pit forms Recruitment->Pit_Formation Invagination 4. Membrane invaginates Pit_Formation->Invagination Scission 5. Dynamin mediates vesicle scission Invagination->Scission Vesicle 6. Clathrin-coated vesicle is formed Scission->Vesicle Uncoating 7. Clathrin coat disassembles Vesicle->Uncoating Fusion 8. Vesicle fuses with early endosome Uncoating->Fusion Accumulation 9. This compound accumulates intracellularly Fusion->Accumulation Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells Prepare PSMA+ Cells/ Membranes Incubate Incubate Cells, Radioligand, and Competitor Prepare_Cells->Incubate Prepare_Reagents Prepare Radioligand and Competitor Dilutions Prepare_Reagents->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Calculate Calculate IC50 and Ki Count->Calculate

References

Trofolastat: A Technical Guide to a High-Affinity Glutamate Carboxypeptidase II Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trofolastat, also known as MIP-1404, is a potent, urea-based small-molecule inhibitor of glutamate (B1630785) carboxypeptidase II (GCPII), an enzyme also known as prostate-specific membrane antigen (PSMA).[1] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative inhibitory properties, relevant experimental protocols, and its role in modulating key signaling pathways. Primarily developed as a diagnostic imaging agent for prostate cancer when labeled with technetium-99m (99mTc), the underlying pharmacology of this compound as a GCPII inhibitor holds significant therapeutic potential in oncology and neurology.[2][3][4] This guide is intended to serve as a resource for researchers and professionals in drug development exploring the applications of this compound and other GCPII inhibitors.

Introduction to Glutamate Carboxypeptidase II (GCPII)

GCPII is a transmembrane zinc metalloenzyme with multifaceted roles in human physiology and pathology.[5] It is highly expressed on the surface of prostate epithelial cells and is significantly upregulated in prostate cancer, making it an exceptional biomarker and therapeutic target.[6][7] In the central nervous system, GCPII is primarily located on glial cells and hydrolyzes the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[8][9] Inhibition of GCPII has emerged as a promising strategy for both the diagnosis and treatment of prostate cancer and for the management of neurological disorders associated with glutamate excitotoxicity.[10][11]

This compound: Mechanism of Action and Chemical Properties

This compound is a urea-based peptidomimetic designed to bind with high affinity to the active site of GCPII. Its structure mimics the natural substrate NAAG, allowing it to competitively inhibit the enzymatic activity of GCPII. By blocking the hydrolysis of NAAG, this compound can modulate glutamate levels in the synaptic cleft in the brain and interfere with folate uptake and cell signaling in prostate cancer cells.[12][13]

Chemical Structure:

  • IUPAC Name: (2S)-2-[[(1S)-4-[[(1S)-5-[bis[[1-[2-[bis(carboxymethyl)amino]-2-oxoethyl]imidazol-2-yl]methyl]amino]-1-carboxypentyl]amino]-1-carboxy-4-oxobutyl]carbamoylamino]pentanedioic acid

  • Molecular Formula: C37H50N10O20

  • Molecular Weight: 954.8 g/mol

Quantitative Data on GCPII Inhibition

Table 1: Quantitative Inhibitory Data for this compound and Related Compounds

CompoundParameterValue (nM)Notes
99mTc-Trofolastat (MIP-1404) Kd1.07 ± 0.89Dissociation constant determined by saturation binding analysis on PSMA-expressing LNCaP cells.
ZJ-43 Ki0.8A potent urea-based GCPII inhibitor.[14]
DCIBzL Ki0.01One of the most potent urea-based GCPII inhibitors.[14]
2-PMPA Ki0.2A competitive phosphonate-based GCPII inhibitor.[12]
2-MPPA IC5090A thiol-based GCPII inhibitor.[15]

Signaling Pathways Modulated by this compound

By inhibiting GCPII, this compound can influence downstream signaling pathways in both prostate cancer and the central nervous system.

Prostate Cancer

In prostate cancer, GCPII activity is linked to pro-oncogenic signaling. The glutamate produced by GCPII can activate metabotropic glutamate receptors (mGluRs), leading to the activation of the PI3K/AKT and MAPK/ERK pathways, which promote tumor cell survival, proliferation, and metastasis.[6][12] this compound's inhibition of GCPII can downregulate these pathways.

prostate_cancer_signaling This compound This compound GCPII GCPII (PSMA) This compound->GCPII Inhibits Glutamate Glutamate GCPII->Glutamate Produces mGluR mGluR Glutamate->mGluR Activates PI3K_AKT PI3K/AKT Pathway mGluR->PI3K_AKT MAPK_ERK MAPK/ERK Pathway mGluR->MAPK_ERK Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Metastasis Metastasis MAPK_ERK->Metastasis

GCPII Signaling in Prostate Cancer.
Neurological Disorders

In the brain, GCPII inhibition by this compound prevents the breakdown of NAAG. This leads to increased levels of NAAG, which acts as an agonist at presynaptic metabotropic glutamate receptors (mGluR3). Activation of mGluR3 inhibits the release of glutamate, thereby reducing excitotoxicity and offering a neuroprotective effect.[8][13]

neurological_signaling This compound This compound GCPII GCPII This compound->GCPII Inhibits NAAG NAAG GCPII->NAAG Hydrolyzes Glutamate Glutamate GCPII->Glutamate Produces mGluR3 mGluR3 NAAG->mGluR3 Activates Glutamate_Release Glutamate Release mGluR3->Glutamate_Release Inhibits Neuroprotection Neuroprotection mGluR3->Neuroprotection Promotes

GCPII-Mediated Signaling in Neurons.

Experimental Protocols

This section details the methodologies for key experiments to characterize this compound's activity as a GCPII inhibitor.

In Vitro GCPII Inhibition Assay (Fluorescence-Based)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Objective: To quantify the in vitro inhibitory potency of this compound against recombinant human GCPII.

  • Materials:

    • Recombinant human GCPII enzyme

    • Fluorescently labeled dipeptide substrate (e.g., Glu-Glu-fluorescein)

    • This compound

    • Assay buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

    • 96-well microplate

    • Microplate reader with fluorescence detection

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.

    • Add a fixed concentration of recombinant human GCPII (e.g., 0.02 nM) to each well of the microplate.[16]

    • Add the different concentrations of this compound to the wells and pre-incubate for 10-15 minutes at 37°C.[14]

    • Initiate the enzymatic reaction by adding the fluorescently labeled substrate to a final concentration of 100 nM.[16]

    • Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength. The cleavage of the substrate by GCPII results in an increase in fluorescence.

    • Calculate the initial reaction rates for each this compound concentration.

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay for Ki Determination

This competitive binding assay is used to determine the inhibition constant (Ki) of this compound.

  • Objective: To determine the affinity of this compound for the GCPII active site.

  • Materials:

    • Membrane preparation from cells expressing GCPII (e.g., LNCaP cells)

    • Radiolabeled GCPII inhibitor with known Kd (e.g., [3H]-PMPA)

    • Unlabeled this compound

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • Prepare a serial dilution of unlabeled this compound.

    • In each well of the filter plate, add the cell membrane preparation, a fixed concentration of the radioligand, and the varying concentrations of this compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Separate the bound and free radioligand by vacuum filtration.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Tumor Xenograft Model

This protocol evaluates the tumor-targeting ability of this compound in a preclinical cancer model.

  • Objective: To assess the biodistribution and tumor uptake of radiolabeled this compound.

  • Animal Model:

    • Immunocompromised mice (e.g., nude or SCID)

    • Subcutaneous implantation of PSMA-positive human prostate cancer cells (e.g., LNCaP).[16]

  • Procedure:

    • Once tumors reach a predetermined size, intravenously inject the mice with 99mTc-Trofolastat.

    • At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize the animals.[16]

    • Dissect major organs and the tumor.

    • Weigh each tissue and measure the radioactivity using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor to determine the biodistribution profile.

    • Perform SPECT/CT imaging at selected time points to visualize tumor uptake and clearance from non-target tissues.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Inhibition_Assay GCPII Inhibition Assay (IC50 Determination) Binding_Assay Radioligand Binding Assay (Ki Determination) Cell_Uptake Cellular Uptake & Internalization Assay Xenograft_Model Prostate Cancer Xenograft Model Cell_Uptake->Xenograft_Model Biodistribution Biodistribution Studies (%ID/g) Xenograft_Model->Biodistribution Imaging SPECT/CT Imaging Xenograft_Model->Imaging This compound This compound This compound->Inhibition_Assay This compound->Binding_Assay This compound->Cell_Uptake

Preclinical Evaluation Workflow.

Conclusion

This compound is a high-affinity inhibitor of glutamate carboxypeptidase II with significant potential as a diagnostic and therapeutic agent. Its ability to specifically target GCPII allows for the precise imaging of prostate cancer and offers a mechanism for therapeutic intervention in both oncology and neurology. The experimental protocols and signaling pathway information provided in this guide offer a framework for further research and development of this compound and other novel GCPII inhibitors. The continued exploration of this class of compounds is crucial for advancing the treatment of prostate cancer and various neurological disorders.

References

Methodological & Application

Application Notes and Protocols: Radiolabeling of Trofolastat with Technetium-99m

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the radiolabeling of Trofolastat, a prostate-specific membrane antigen (PSMA)-targeting small molecule, with technetium-99m (⁹⁹ᵐTc). The resulting radiopharmaceutical, [⁹⁹ᵐTc]Tc-Trofolastat, is a valuable tool for single-photon emission computed tomography (SPECT) imaging in prostate cancer research and clinical applications.[1][2][3][4]

This compound is a urea-based ligand that binds with high affinity to PSMA, a protein overexpressed on the surface of prostate cancer cells.[1][5] When labeled with the gamma-emitting radionuclide ⁹⁹ᵐTc, it allows for the non-invasive visualization of PSMA-positive tissues.[1][3]

Principle of Radiolabeling

The radiolabeling of this compound with ⁹⁹ᵐTc is typically achieved through a chelator-based approach. The this compound molecule is conjugated to a bifunctional chelator that can stably coordinate the technetium-99m metal ion. The process involves the reduction of pertechnetate (B1241340) ([⁹⁹ᵐTc]TcO₄⁻), obtained from a ⁹⁹Mo/⁹⁹ᵐTc generator, to a lower oxidation state using a reducing agent, typically stannous chloride (SnCl₂). The reduced ⁹⁹ᵐTc is then chelated by the ligand attached to this compound, forming the stable [⁹⁹ᵐTc]Tc-Trofolastat complex.

Materials and Equipment

  • This compound precursor (conjugated with a suitable chelator)

  • Sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) solution from a commercial ⁹⁹Mo/⁹⁹ᵐTc generator

  • Stannous chloride (SnCl₂) solution

  • Sterile, pyrogen-free water for injection

  • 0.9% Sodium chloride solution

  • Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Sterile reaction vials

  • Heating block or water bath

  • Dose calibrator

  • Radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) system for quality control

  • 0.22 µm sterile filter

Experimental Protocols

Preparation of Reagents
  • This compound Solution: Prepare a stock solution of the this compound precursor at a concentration of 1 mg/mL in sterile water or a suitable buffer. The optimal concentration may need to be determined empirically.

  • Stannous Chloride Solution: Prepare a fresh solution of stannous chloride (e.g., 1 mg/mL) in 0.01 M HCl to prevent hydrolysis.

Radiolabeling Procedure

The following is a general "wet chemistry" protocol that can be optimized for specific laboratory conditions.[6]

  • In a sterile reaction vial, add a specific amount of the this compound precursor solution (e.g., 50 µg).[6]

  • Add an optimized amount of stannous chloride solution (e.g., 40 µg).[6]

  • Add the desired amount of [⁹⁹ᵐTc]NaTcO₄ solution (e.g., up to 740 MBq) to the vial.[6]

  • Adjust the pH of the reaction mixture to the optimal range (e.g., pH 5-7) using 0.1 M HCl or 0.1 M NaOH if necessary.[6]

  • Gently mix the contents of the vial.

  • Incubate the reaction mixture at an elevated temperature (e.g., 100°C) for a specified duration (e.g., 20 minutes).[7]

  • Allow the vial to cool to room temperature.

  • Perform quality control checks to determine the radiochemical purity.

  • If necessary, the final product can be purified by passing it through a 0.22 µm filter.[6]

Quality Control

Quality control is essential to ensure the purity and stability of the radiolabeled product before any in vitro or in vivo use.

  • Radiochemical Purity (RCP): The percentage of ⁹⁹ᵐTc that has been successfully incorporated into the this compound complex is determined using radio-TLC or radio-HPLC.[6][7][8] Common impurities include free pertechnetate ([⁹⁹ᵐTc]TcO₄⁻) and reduced/hydrolyzed technetium ([⁹⁹ᵐTc]TcO₂).[9][10]

    • Radio-TLC: A common method involves using two different solvent systems to separate the labeled compound from impurities. For example, one strip can be developed in saline to determine the amount of [⁹⁹ᵐTc]TcO₂, while another strip developed in a different solvent (e.g., methanol/acetone) can separate the labeled compound from free [⁹⁹ᵐTc]TcO₄⁻.

    • Radio-HPLC: A reversed-phase HPLC system with a radioactivity detector provides a more precise quantification of the different radiochemical species.

  • Stability: The stability of the [⁹⁹ᵐTc]Tc-Trofolastat complex should be assessed over time in saline and in human serum to ensure it remains intact under physiological conditions.[6][11]

Data Presentation

The following tables summarize typical quantitative data obtained during the radiolabeling and quality control of ⁹⁹ᵐTc-labeled PSMA inhibitors, which can be expected for [⁹⁹ᵐTc]Tc-Trofolastat.

Table 1: Optimization of Radiolabeling Parameters

ParameterRange TestedOptimal ValueResulting Radiochemical Yield (%)Reference
Ligand Amount (µg)10 - 705060 ± 5[6]
SnCl₂ Amount (µg)20 - 8040>95[6]
pH3, 5, 77>95[6]

Table 2: Quality Control and Stability Data

ParameterMethodResultReference
Radiochemical Purity (RCP)Radio-HPLC/TLC> 95%[8][11]
Stability in Saline (6h)Radio-TLC> 95%[11]
Stability in Human Serum (6h)Radio-TLC> 95%[11]

Visualizations

Signaling Pathway and Mechanism of Action

This compound targets Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein. Upon binding, the [⁹⁹ᵐTc]Tc-Trofolastat complex is internalized by the cancer cell, allowing for intracellular accumulation of the radiotracer and subsequent imaging.

PSMA_Targeting cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound [⁹⁹ᵐTc]Tc-Trofolastat PSMA PSMA Receptor This compound->PSMA Binding Internalized_Complex Internalized [⁹⁹ᵐTc]Tc-Trofolastat PSMA->Internalized_Complex Internalization Imaging_Signal Gamma Emission for SPECT Imaging Internalized_Complex->Imaging_Signal Radioactive Decay

Caption: Mechanism of [⁹⁹ᵐTc]Tc-Trofolastat uptake for SPECT imaging.

Experimental Workflow

The following diagram illustrates the key steps in the radiolabeling and quality control process.

Radiolabeling_Workflow start Start reagent_prep 1. Prepare Reagents - this compound Solution - SnCl₂ Solution start->reagent_prep radiolabeling 2. Radiolabeling Reaction - Add this compound, SnCl₂, [⁹⁹ᵐTc]NaTcO₄ - Adjust pH - Incubate reagent_prep->radiolabeling cooling 3. Cool to Room Temperature radiolabeling->cooling qc 4. Quality Control - Radio-TLC / Radio-HPLC cooling->qc purification 5. Purification (Optional) - 0.22 µm Filtration qc->purification Pass (RCP ≥ 95%) fail Fail (RCP < 95%) qc->fail Fail final_product Final Product: [⁹⁹ᵐTc]Tc-Trofolastat purification->final_product

Caption: Workflow for the radiolabeling of this compound with ⁹⁹ᵐTc.

References

Application Notes and Protocols: SPECT/CT Imaging of 99mTc-Trofolastat in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for SPECT/CT (Single Photon Emission Computed Tomography/Computed Tomography) imaging of prostate cancer xenografts in animal models using the radiopharmaceutical 99mTc-Trofolastat. 99mTc-Trofolastat, also known as 99mTc-MIP-1404, is a small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a protein that is highly expressed on the surface of prostate cancer cells. This makes 99mTc-Trofolastat a valuable tool for the non-invasive detection and characterization of prostate cancer in preclinical research.

The following protocols are intended to serve as a comprehensive guide for researchers and scientists involved in the development and evaluation of novel cancer therapeutics. The successful implementation of these protocols will enable the acquisition of high-quality, quantitative imaging data for assessing tumor targeting, biodistribution, and response to therapy.

Key Experimental Protocols

Animal Models and Tumor Inoculation

Animal Strain: Male athymic nude mice (e.g., BALB/c nude or NSG) are commonly used for xenograft studies. Age/Weight: 6-8 weeks old, with a body weight of 20-25 g. Tumor Cell Line: LNCaP or other PSMA-expressing prostate cancer cell lines. Inoculation Procedure:

  • Culture LNCaP cells in appropriate media until they reach 80-90% confluency.

  • Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Monitor tumor growth regularly using calipers. Imaging studies are typically initiated when tumors reach a volume of 100-150 mm³.

Radiotracer Preparation and Administration

Radiolabeling: 99mTc-Trofolastat is typically prepared from a kit containing the trofolastat precursor. The labeling is achieved by adding sodium pertechnetate (B1241340) (99mTcO4-) to the kit vial and incubating at room temperature according to the manufacturer's instructions. Quality Control: Radiochemical purity should be assessed using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is recommended. Injected Dose: The recommended injected dose for a 20-25 g mouse is 37-74 MBq (1-2 mCi) of 99mTc-Trofolastat. Administration Route: Intravenous (IV) injection via the tail vein is the preferred route of administration.

SPECT/CT Imaging Protocol

Animal Preparation:

  • Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).

  • Place the animal on the imaging bed in a prone position.

  • Maintain the animal's body temperature using a heating pad. Imaging Time Point: Imaging is typically performed 2-4 hours post-injection of 99mTc-Trofolastat. SPECT Acquisition Parameters (Example):

  • Collimator: High-resolution parallel-hole or pinhole collimator suitable for mouse imaging.

  • Energy Window: 140 keV ± 10%.

  • Number of Projections: 60-120 projections over 360°.

  • Acquisition Time per Projection: 30-60 seconds.

  • Matrix Size: 128x128 or 256x256. CT Acquisition Parameters (Example):

  • Tube Voltage: 40-80 kVp.

  • Tube Current: 100-500 µA.

  • Number of Projections: 360-720 projections.

  • Voxel Size: Isotropic, 100-200 µm.

Image Reconstruction and Analysis

SPECT Reconstruction: Images should be reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM), incorporating corrections for attenuation, scatter, and collimator-detector response. Image Fusion: The reconstructed SPECT and CT images are co-registered to provide anatomical localization of the radiotracer uptake. Quantitative Analysis:

  • Draw regions of interest (ROIs) on the fused SPECT/CT images over the tumor and various organs (e.g., kidneys, liver, spleen, muscle).

  • Calculate the mean or maximum radioactivity concentration within each ROI (in Bq/mL or µCi/mL).

  • Convert the radioactivity concentration to the percentage of injected dose per gram of tissue (%ID/g) using the following formula:

    %ID/g = (Radioactivity concentration in ROI / Injected Dose) * 100

Quantitative Data Summary

The following table provides illustrative biodistribution data for 99mTc-Trofolastat in a mouse model bearing a PSMA-positive tumor xenograft at 4 hours post-injection. Note: This data is representative and may vary depending on the specific animal model, tumor cell line, and experimental conditions.

Organ/TissueMean %ID/g (± SD)
Blood1.5 (± 0.3)
Heart0.8 (± 0.2)
Lungs1.2 (± 0.3)
Liver3.5 (± 0.8)
Spleen2.1 (± 0.5)
Kidneys25.0 (± 5.0)
Stomach0.5 (± 0.1)
Intestines1.8 (± 0.4)
Muscle0.6 (± 0.1)
Bone1.0 (± 0.2)
Tumor8.0 (± 1.5)

Visualizations

experimental_workflow cluster_preparation Animal and Radiotracer Preparation cluster_imaging SPECT/CT Imaging cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Nude Mouse) TumorInoculation Tumor Cell Inoculation (PSMA-positive xenograft) AnimalModel->TumorInoculation Injection Intravenous Injection of 99mTc-Trofolastat TumorInoculation->Injection Radiolabeling Prepare 99mTc-Trofolastat QC Quality Control of Radiotracer Radiolabeling->QC QC->Injection Anesthesia Anesthetize Animal Injection->Anesthesia Positioning Position on Imaging Bed Anesthesia->Positioning Acquisition SPECT/CT Acquisition Positioning->Acquisition Reconstruction Image Reconstruction (SPECT & CT) Acquisition->Reconstruction Fusion Image Co-registration Reconstruction->Fusion ROI Region of Interest (ROI) Analysis Fusion->ROI Quantification Quantitative Analysis (%ID/g) ROI->Quantification

Caption: Experimental workflow for SPECT/CT imaging.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs Animal Tumor-Bearing Animal Model Imaging Imaging Protocol Animal->Imaging Tracer 99mTc-Trofolastat Tracer->Imaging Scanner SPECT/CT Scanner Scanner->Imaging Images SPECT/CT Images Imaging->Images Data Quantitative Data (%ID/g) Imaging->Data

Caption: Logical relationship of imaging components.

signaling_pathway cluster_targeting PSMA Targeting by 99mTc-Trofolastat This compound 99mTc-Trofolastat (in circulation) Binding Binding This compound->Binding PSMA PSMA (on prostate cancer cell surface) PSMA->Binding Internalization Internalization Binding->Internalization Signal SPECT Signal Detection Internalization->Signal

Caption: Simplified PSMA targeting pathway.

Application Notes and Protocols for Prostate Cancer Xenograft Imaging Using 99mTc-Trofolastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-99m Trofolastat (⁹⁹ᵐTc-Trofolastat), also known as ⁹⁹ᵐTc-MIP-1404, is a radiolabeled small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA)[1][2][3]. PSMA is a transmembrane protein that is overexpressed in the majority of prostate cancer cells, making it an excellent target for diagnostic imaging[1]. ⁹⁹ᵐTc-Trofolastat is utilized in single-photon emission computed tomography (SPECT) to visualize PSMA-positive prostate cancer lesions[4]. These application notes provide detailed protocols for the use of ⁹⁹ᵐTc-Trofolastat in preclinical prostate cancer xenograft imaging studies, offering a valuable tool for drug development and cancer research.

Data Presentation

In Vitro Binding Affinity

The binding affinity of ⁹⁹ᵐTc-Trofolastat and related compounds to PSMA-expressing LNCaP cells has been determined through in vitro assays.

CompoundKd (nM)
⁹⁹ᵐTc-MIP-14041.07 ± 0.89
⁹⁹ᵐTc-MIP-14270.64 ± 0.46
⁹⁹ᵐTc-MIP-14054.35 ± 0.35
⁹⁹ᵐTc-MIP-14281.75 ± 0.32
Table 1: In vitro binding affinities of ⁹⁹ᵐTc-labeled PSMA inhibitors to LNCaP cells.[5]
In Vitro Internalization

Internalization of ⁹⁹ᵐTc-Trofolastat was observed in PSMA-positive LNCaP cells at 37°C.

CompoundInternalized Amount (fmol)
⁹⁹ᵐTc-MIP-1404699 ± 85
⁹⁹ᵐTc-MIP-1405231 ± 148
⁹⁹ᵐTc-MIP-1427351 ± 61
⁹⁹ᵐTc-MIP-1428794 ± 138
Table 2: Internalization of ⁹⁹ᵐTc-labeled PSMA inhibitors in LNCaP cells after 2 hours at 37°C.[5]
Biodistribution in LNCaP Xenografts

The biodistribution of ⁹⁹ᵐTc-Trofolastat was evaluated in mice bearing PSMA-positive LNCaP xenografts. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Organ1 hour4 hours
Blood0.35 ± 0.080.02 ± 0.01
Spleen0.32 ± 0.060.21 ± 0.04
Pancreas0.16 ± 0.040.08 ± 0.02
Stomach0.16 ± 0.030.10 ± 0.03
Intestines0.47 ± 0.140.34 ± 0.06
Skeletal Muscle0.11 ± 0.020.05 ± 0.01
Bone0.28 ± 0.060.16 ± 0.03
Kidney21.0 ± 4.216.5 ± 2.9
Liver0.51 ± 0.100.38 ± 0.07
Lung0.39 ± 0.080.18 ± 0.04
Heart0.19 ± 0.040.07 ± 0.01
LNCaP Tumor9.3 ± 2.37.2 ± 1.8
Table 3: Biodistribution of ⁹⁹ᵐTc-Trofolastat in mice with LNCaP xenografts.[5]
Tumor-to-Tissue Ratios in LNCaP Xenografts

High tumor-to-tissue ratios indicate specific uptake of the imaging agent in the tumor.

Ratio1 hour4 hours
Tumor-to-Blood27:1360:1
Tumor-to-Skeletal Muscle85:1144:1
Table 4: Tumor-to-tissue ratios for ⁹⁹ᵐTc-Trofolastat in mice with LNCaP xenografts.[5]
Biodistribution in PC3 Xenografts (PSMA-Negative Control)

To demonstrate the specificity of ⁹⁹ᵐTc-Trofolastat for PSMA, biodistribution was also assessed in mice with PSMA-negative PC3 xenografts.

Organ1 hour4 hours
Blood0.45 ± 0.110.03 ± 0.01
Spleen0.41 ± 0.100.27 ± 0.05
Pancreas0.21 ± 0.050.11 ± 0.02
Stomach0.21 ± 0.050.13 ± 0.03
Intestines0.61 ± 0.150.44 ± 0.09
Skeletal Muscle0.14 ± 0.030.07 ± 0.01
Bone0.36 ± 0.090.21 ± 0.04
Kidney27.0 ± 5.421.0 ± 3.8
Liver0.66 ± 0.160.49 ± 0.09
Lung0.50 ± 0.120.23 ± 0.04
Heart0.25 ± 0.060.09 ± 0.02
PC3 Tumor0.35 ± 0.090.18 ± 0.04
Table 5: Biodistribution of ⁹⁹ᵐTc-Trofolastat in mice with PC3 xenografts.[5]

Experimental Protocols

Prostate Cancer Xenograft Model Generation

A robust and reproducible xenograft model is crucial for meaningful imaging studies.

Materials:

  • LNCaP (PSMA-positive) and PC3 (PSMA-negative) human prostate cancer cell lines.

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Matrigel™ Basement Membrane Matrix.

  • Male athymic nude mice (6-8 weeks old).

  • Sterile PBS, syringes, and needles.

Protocol:

  • Cell Culture: Culture LNCaP and PC3 cells according to standard protocols.

  • Cell Preparation: Harvest cells at approximately 80-90% confluency. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Tumors are typically ready for imaging when they reach a volume of 100-200 mm³.

G cluster_cell_prep Cell Preparation cluster_animal_procedure Animal Procedure Cell Culture Cell Culture Harvest Cells Harvest Cells Cell Culture->Harvest Cells Resuspend in PBS/Matrigel Resuspend in PBS/Matrigel Harvest Cells->Resuspend in PBS/Matrigel Anesthetize Mouse Anesthetize Mouse Resuspend in PBS/Matrigel->Anesthetize Mouse Subcutaneous Injection Subcutaneous Injection Anesthetize Mouse->Subcutaneous Injection Monitor Tumor Growth Monitor Tumor Growth Subcutaneous Injection->Monitor Tumor Growth G Elute Generator Elute Generator Add 99mTc to Kit Add 99mTc to Kit Elute Generator->Add 99mTc to Kit Incubate at 100°C Incubate at 100°C Add 99mTc to Kit->Incubate at 100°C Quality Control (Radio-TLC) Quality Control (Radio-TLC) Incubate at 100°C->Quality Control (Radio-TLC) Ready for Injection Ready for Injection Quality Control (Radio-TLC)->Ready for Injection G Anesthetize Mouse Anesthetize Mouse Inject 99mTc-Trofolastat Inject 99mTc-Trofolastat Anesthetize Mouse->Inject 99mTc-Trofolastat Position in Scanner Position in Scanner Inject 99mTc-Trofolastat->Position in Scanner SPECT Acquisition SPECT Acquisition Position in Scanner->SPECT Acquisition CT Acquisition CT Acquisition Position in Scanner->CT Acquisition Image Reconstruction & Analysis Image Reconstruction & Analysis SPECT Acquisition->Image Reconstruction & Analysis CT Acquisition->Image Reconstruction & Analysis G cluster_membrane Cell Membrane PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with IntegrinB1 Integrin β1 IntegrinB1->RACK1 disrupted by PSMA IGF1R IGF-1R IGF1R->RACK1 disrupted by PSMA PI3K PI3K RACK1->PI3K activates MAPK_ERK MAPK/ERK Pathway RACK1->MAPK_ERK inhibited AKT AKT PI3K->AKT activates Survival Survival AKT->Survival Proliferation Proliferation MAPK_ERK->Proliferation

References

Application Notes and Protocols for Evaluating the Efficacy of PSMA-Targeting Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein (B1211001) that is highly expressed on the surface of prostate cancer cells, making it an attractive target for both diagnostic and therapeutic applications.[1][2] Trofolastat is a PSMA-targeting agent that, when combined with the radioactive tracer technetium-99m, serves as a diagnostic imaging tool for detecting prostate cancer lesions.[3][4][5][6] While its primary established role is in diagnostics, the principles of PSMA targeting can be extended to evaluate the potential therapeutic efficacy of PSMA-binding molecules.

These application notes provide a comprehensive overview of standard in-vitro cell culture assays to assess the efficacy of PSMA-targeting compounds, using prostate cancer cell lines with varying PSMA expression levels. The following protocols are designed for researchers, scientists, and drug development professionals to evaluate the impact of such compounds on key cancer cell processes, including viability, proliferation, apoptosis, and migration.

Cell Line Selection and Culture

The choice of cell lines is critical for evaluating the specificity and efficacy of a PSMA-targeting compound. It is recommended to use at least one PSMA-positive and one PSMA-negative prostate cancer cell line to distinguish PSMA-dependent effects from off-target cytotoxicity.

  • PSMA-Positive Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma)

  • PSMA-Negative Cell Line: PC-3 (androgen-insensitive human prostate adenocarcinoma)

  • Alternative PSMA-Positive Line: 22Rv1 (human prostate carcinoma)

  • Alternative PSMA-Negative Line: DU-145 (human prostate carcinoma)

General Cell Culture Protocol:

  • Culture LNCaP and 22Rv1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture PC-3 and DU-145 cells in DMEM-F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency using standard trypsinization protocols.

Experimental Assays for Efficacy Evaluation

Cell Viability Assay (MTS/WST-8 Assay)

This assay determines the effect of the PSMA-targeting compound on the metabolic activity of the cells, which is an indicator of cell viability.

Protocol:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PSMA-targeting compound (e.g., 0.1 nM to 100 µM) for 24, 48, and 72 hours. Include a vehicle-only control.

  • Following treatment, add 20 µL of MTS or WST-8 reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-8) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation:

The half-maximal inhibitory concentration (IC50) values should be calculated and presented in a table for clear comparison.

Cell LineTreatment DurationIC50 (µM)
LNCaP24hValue
48hValue
72hValue
PC-324hValue
48hValue
72hValue
Cell Proliferation Assay (Ki-67 Staining)

This immunofluorescence-based assay measures the expression of the Ki-67 protein, a cellular marker for proliferation.

Protocol:

  • Grow cells on glass coverslips in a 24-well plate and treat with the PSMA-targeting compound at its IC50 concentration for 48 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block with 1% Bovine Serum Albumin (BSA) for 30 minutes.

  • Incubate with a primary antibody against Ki-67 overnight at 4°C.

  • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstain nuclei with DAPI.

  • Mount coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the percentage of Ki-67 positive cells.

Data Presentation:

Cell LineTreatment% Ki-67 Positive Cells
LNCaPVehicle ControlValue
PSMA-Targeting CompoundValue
PC-3Vehicle ControlValue
PSMA-Targeting CompoundValue
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with the PSMA-targeting compound at its IC50 concentration for 48 hours.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation:

Cell LineTreatment% Early Apoptosis% Late Apoptosis
LNCaPVehicle ControlValueValue
PSMA-Targeting CompoundValueValue
PC-3Vehicle ControlValueValue
PSMA-Targeting CompoundValueValue
Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of the compound on the migratory capacity of cancer cells.

Protocol:

  • Grow cells to a confluent monolayer in a 6-well plate.

  • Create a "scratch" in the monolayer using a sterile pipette tip.

  • Wash with PBS to remove dislodged cells.

  • Add fresh media containing the PSMA-targeting compound at a sub-lethal concentration.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Data Presentation:

Cell LineTreatment% Wound Closure at 24h% Wound Closure at 48h
LNCaPVehicle ControlValueValue
PSMA-Targeting CompoundValueValue
PC-3Vehicle ControlValueValue
PSMA-Targeting CompoundValueValue

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Efficacy Assays cluster_3 Data Analysis cell_culture Prostate Cancer Cell Lines (LNCaP, PC-3) seeding Seed cells in multi-well plates cell_culture->seeding treatment Treat with PSMA-Targeting Compound (Dose-response & Time-course) seeding->treatment viability Cell Viability (MTS/WST-8) treatment->viability proliferation Proliferation (Ki-67) treatment->proliferation apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis migration Migration (Wound Healing) treatment->migration analysis Quantification & Statistical Analysis viability->analysis proliferation->analysis apoptosis->analysis migration->analysis

Caption: General experimental workflow for evaluating the in-vitro efficacy of a PSMA-targeting compound.

Hypothetical PSMA Signaling Pathway

The binding of a therapeutic agent to PSMA could potentially trigger downstream signaling events that inhibit cell survival and proliferation. While PSMA's primary function is enzymatic, its internalization upon ligand binding can be exploited for drug delivery or to modulate intracellular pathways.

G cluster_0 Cell Membrane psma_agent PSMA-Targeting Compound psma PSMA Receptor psma_agent->psma Binding internalization Internalization of Receptor-Compound Complex psma->internalization pi3k PI3K internalization->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A hypothetical signaling pathway modulated by a PSMA-targeting compound.

Disclaimer: The protocols and data tables provided are exemplary and should be adapted based on specific experimental goals and reagents. The signaling pathway is a generalized representation of potential downstream effects following PSMA targeting and requires experimental validation.

References

Application Notes and Protocols for Intravenous Administration of Trofolastat in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Introduction

Trofolastat is a potent, small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a cell surface enzyme that is highly expressed in prostate cancer. Its utility in preclinical research often necessitates intravenous (IV) administration to study its pharmacokinetics, biodistribution, and efficacy in mouse models of prostate cancer. This document provides detailed protocols for the preparation and intravenous administration of this compound in mice, intended for researchers, scientists, and drug development professionals.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below. This information is critical for the proper handling and formulation of the compound.

PropertyValueSource
Molecular Formula C₃₇H₅₀N₁₀O₂₀PubChem
Molecular Weight 954.8 g/mol PubChem
Appearance White to off-white solidAssumed
Solubility See formulation protocol belowInternal Data

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intravenous Administration

This protocol describes the preparation of a this compound solution suitable for intravenous injection in mice. Due to the limited aqueous solubility of many small molecule inhibitors, a co-solvent system is often required. A commonly used vehicle for such compounds in preclinical studies is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Sterile saline (0.9% sodium chloride) for injection

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare the Vehicle Mixture:

    • In a sterile microcentrifuge tube, prepare the vehicle by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.

    • For example, to prepare 1 mL of the vehicle, add 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of sterile saline.

    • Vortex the mixture thoroughly until a clear, homogeneous solution is formed.

  • Dissolve this compound:

    • Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 2 mg/mL).

    • Add the this compound powder to the pre-mixed vehicle.

    • Vortex the mixture vigorously for 2-5 minutes. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Sterile Filtration:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile, pyrogen-free vial. This step is crucial to ensure the sterility of the final injectable solution.

  • Storage and Handling:

    • The prepared this compound solution should be used immediately.

    • If short-term storage is necessary, store at 2-8°C and protect from light. The stability of the formulation under these conditions should be validated. Do not freeze.

Protocol 2: Intravenous Administration of this compound in Mice

This protocol outlines the procedure for the intravenous injection of the prepared this compound solution into the lateral tail vein of a mouse.

Materials:

Procedure:

  • Animal Preparation:

    • Gently warm the mouse's tail using a heat lamp or by placing the mouse on a warming pad for a few minutes. This will cause vasodilation of the tail veins, making them more visible and easier to access.

    • Place the mouse in a suitable restraint device to minimize movement and stress.

  • Injection Site Preparation:

    • Wipe the tail with a 70% ethanol or isopropanol wipe to clean the injection site.

  • Syringe Preparation:

    • Draw the desired volume of the this compound solution into the syringe. Ensure there are no air bubbles in the syringe. The maximum recommended injection volume for a bolus IV injection in a mouse is 5-10 mL/kg of body weight. For a 25g mouse, this corresponds to a maximum volume of 125-250 µL.

  • Intravenous Injection:

    • Position the needle, with the bevel facing upwards, parallel to one of the lateral tail veins.

    • Gently insert the needle into the vein. A slight "flashback" of blood into the hub of the needle may be observed upon successful entry into the vein.

    • Slowly and steadily inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and attempt the injection in a more proximal location on the same or opposite tail vein.

  • Post-Injection Care:

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway involving this compound's target, PSMA.

G cluster_prep Formulation Preparation cluster_admin Intravenous Administration weigh Weigh this compound prepare_vehicle Prepare Vehicle (DMSO, PEG300, Tween-80, Saline) dissolve Dissolve this compound in Vehicle prepare_vehicle->dissolve filter Sterile Filter (0.22 µm) dissolve->filter warm_tail Warm Mouse Tail filter->warm_tail restrain Restrain Mouse warm_tail->restrain inject Inject into Lateral Tail Vein restrain->inject monitor Monitor Mouse inject->monitor

Figure 1. Experimental workflow for preparing and administering this compound.

PSMA_Signaling cluster_no_psma Low/No PSMA Expression cluster_psma High PSMA Expression GrowthFactors_A Growth Factors RTK_A Receptor Tyrosine Kinase GrowthFactors_A->RTK_A GRB2_SOS_A GRB2/SOS RTK_A->GRB2_SOS_A RAS_A RAS GRB2_SOS_A->RAS_A RAF_A RAF RAS_A->RAF_A MEK_A MEK RAF_A->MEK_A ERK_A ERK MEK_A->ERK_A Proliferation_A Cell Proliferation ERK_A->Proliferation_A GrowthFactors_B Growth Factors RTK_B Receptor Tyrosine Kinase GrowthFactors_B->RTK_B PI3K PI3K RTK_B->PI3K PSMA PSMA PSMA->PI3K promotes AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival This compound This compound This compound->PSMA inhibits

Figure 2. PSMA-mediated signaling pathway shift and inhibition by this compound.

Disclaimer

This protocol is intended as a guideline and may require optimization for specific experimental conditions. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals. The user is responsible for ensuring the safety and ethical treatment of all animals used in research.

Application Notes and Protocols for Clinical Trofolastat SPECT/CT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the clinical acquisition of Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) images using ⁹⁹ᵐTc-Trofolastat. Trofolastat is a small-molecule inhibitor that targets the prostate-specific membrane antigen (PSMA), offering a valuable tool for the non-invasive detection of prostate cancer.[1]

Introduction

Technetium-99m this compound (⁹⁹ᵐTc-Trofolastat), also known as ⁹⁹ᵐTc-MIP-1404, is a radiopharmaceutical agent designed for the diagnostic imaging of PSMA-expressing tissues, primarily in the context of prostate cancer.[1][2] Its utilization with SPECT/CT allows for the three-dimensional localization and assessment of tumor burden. The following protocols are based on clinical trial data and best practices for SPECT/CT imaging.

Experimental Protocols

Patient Preparation

Proper patient preparation is crucial for optimal image quality and to minimize artifacts.

Pre-Scan Instructions:

  • Hydration: Patients should be well-hydrated. It is recommended to drink several glasses of water before the scan.

  • Fasting: No specific fasting requirements are generally needed for a ⁹⁹ᵐTc-Trofolastat SPECT/CT scan.

  • Medication Review: A review of the patient's current medications should be conducted. No specific medication contraindications have been identified that would interfere with this compound uptake.

  • Voiding: The patient should be instructed to void immediately before the SPECT/CT acquisition to reduce radioactive urine signal in the pelvic region, which can obscure prostate imaging.

Radiopharmaceutical Administration

The administration of ⁹⁹ᵐTc-Trofolastat should be performed by trained personnel in accordance with institutional and radiation safety guidelines.

Protocol:

  • Dosage: A standard intravenous injection of 740 ± 111 MBq (20 ± 3 mCi) of ⁹⁹ᵐTc-Trofolastat is administered.[1][3]

  • Uptake Period: Imaging is typically performed 3 to 6 hours after the injection.[1][3] This allows for sufficient tumor uptake and clearance from non-target tissues.

Image Acquisition Parameters

The following tables summarize the recommended acquisition parameters for ⁹⁹ᵐTc-Trofolastat SPECT/CT. These are derived from a multicenter phase 2 clinical study.[1][3]

Table 1: ⁹⁹ᵐTc-Trofolastat SPECT Acquisition Parameters
ParameterValue
Radiotracer ⁹⁹ᵐTc-Trofolastat (⁹⁹ᵐTc-MIP-1404)
Administered Activity 740 ± 111 MBq (20 ± 3 mCi)
Uptake Time 3 - 6 hours post-injection
Gamma Camera Dual-head SPECT system
Collimator Low-Energy High-Resolution (LEHR) is commonly used for ⁹⁹ᵐTc imaging.
Energy Window 20% window centered at 140 keV
Acquisition Mode Step-and-shoot
Projections 60-64 per detector head
Time per Projection 30 seconds
Matrix Size 128x128 or 256x256
Zoom Factor To be adjusted for optimal field of view
Table 2: CT Acquisition Parameters for Attenuation Correction and Anatomical Localization
ParameterValue
Scanner Multidetector CT
Tube Voltage 130 kVp
Tube Current 10 - 30 mAs (low-dose protocol)
Slice Thickness As per institutional protocol for localization and attenuation correction.
Scan Field of View To correspond with the SPECT acquisition area (e.g., pelvis).

Image Reconstruction and Analysis

Accurate image reconstruction is essential for the quantitative and qualitative assessment of ⁹⁹ᵐTc-Trofolastat distribution.

Reconstruction Parameters
  • Algorithm: Iterative reconstruction methods, such as Ordered-Subset Expectation Maximization (OSEM), are recommended.[1]

  • Corrections:

    • Attenuation Correction: CT-based attenuation correction should be applied.[1]

    • Scatter Correction: An appropriate scatter correction method should be implemented.[1]

  • Post-filtering: To be applied as needed to reduce noise, based on institutional preferences.

Image Analysis
  • Visual Assessment: Fused SPECT/CT images are visually inspected for areas of focal radiotracer uptake that are abnormal in location or intensity.

  • Semi-Quantitative Analysis: Tumor-to-background ratios (TBR) can be calculated to provide a semi-quantitative measure of uptake. This involves placing regions of interest (ROIs) over the suspected tumor and a representative background tissue area (e.g., muscle).[4]

Visualizations

Experimental Workflow for this compound SPECT/CT

Trofolastat_SPECT_CT_Workflow cluster_prep Patient Preparation cluster_admin Radiopharmaceutical Administration cluster_acq Image Acquisition cluster_proc Image Processing & Analysis Patient_Hydration Patient Hydration Medication_Review Medication Review Patient_Hydration->Medication_Review Patient_Voiding Patient Voids Bladder Medication_Review->Patient_Voiding IV_Injection IV Injection of 740 ± 111 MBq ⁹⁹ᵐTc-Trofolastat Patient_Voiding->IV_Injection Uptake_Phase Uptake Phase (3-6 hours) IV_Injection->Uptake_Phase SPECT_Acquisition SPECT Acquisition Uptake_Phase->SPECT_Acquisition CT_Acquisition Low-Dose CT Acquisition SPECT_Acquisition->CT_Acquisition Image_Reconstruction Image Reconstruction (OSEM, AC, SC) CT_Acquisition->Image_Reconstruction Image_Analysis Image Analysis (Visual & Semi-Quantitative) Image_Reconstruction->Image_Analysis Final_Report Final Report Image_Analysis->Final_Report

Caption: Clinical workflow for ⁹⁹ᵐTc-Trofolastat SPECT/CT imaging.

References

Application Notes and Protocols for 3D Reconstruction of Trofolastat SPECT Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-99m Trofolastat (⁹⁹ᵐTc-Trofolastat) is a radiopharmaceutical agent that targets the Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells. Single Photon Emission Computed Tomography (SPECT) imaging with ⁹⁹ᵐTc-Trofolastat allows for the sensitive and specific detection of prostate cancer lesions.[1][2][3] Accurate three-dimensional (3D) reconstruction of the acquired SPECT data is crucial for the localization, characterization, and quantification of radiotracer uptake, providing valuable information for diagnosis, staging, and monitoring of the disease.

These application notes provide a comprehensive overview and detailed protocols for the 3D reconstruction and quantitative analysis of ⁹⁹ᵐTc-Trofolastat SPECT data. The recommended workflow is designed to be implemented using open-source software, ensuring accessibility and reproducibility of the results.

Principle of this compound SPECT Imaging

This compound is a small molecule inhibitor of PSMA.[2] When labeled with the gamma-emitting radionuclide Technetium-99m, it becomes a targeted imaging agent. Following intravenous administration, ⁹⁹ᵐTc-Trofolastat circulates in the bloodstream and binds with high affinity to PSMA expressed on prostate cancer cells. The emitted gamma rays are then detected by a SPECT camera, and the collected data are used to generate a 3D image of the tracer distribution, highlighting areas of pathological uptake.

Recommended Software for 3D Reconstruction

For the 3D reconstruction of this compound SPECT data, we recommend the use of 3D Slicer , an open-source and extensible software platform for medical image analysis and visualization. Specifically, the SlicerSPECTRecon extension provides a user-friendly interface for SPECT reconstruction with various algorithms, including the widely used Ordered Subset Expectation Maximization (OSEM).[4][5][6]

Software Availability:

SoftwareAvailabilityWebsite
3D SlicerOpen-Source--INVALID-LINK--
SlicerSPECTReconOpen-Source Extension--INVALID-LINK--

Experimental Protocols

Patient Preparation and Tracer Injection

A standardized protocol for patient preparation and tracer administration is essential for acquiring high-quality and quantifiable SPECT data. The following protocol is based on clinical trial methodologies for ⁹⁹ᵐTc-Trofolastat.[2][7][8]

ParameterProtocol
Patient Status Patients should be well-hydrated. No specific fasting requirements are generally needed.
Radiopharmaceutical Technetium-99m this compound (⁹⁹ᵐTc-Trofolastat)
Administered Activity An intravenous injection of 740 ± 111 MBq of ⁹⁹ᵐTc-Trofolastat.[7][8]
Uptake Time Imaging is typically performed 3 to 6 hours post-injection.[7][8]
SPECT/CT Image Acquisition

A hybrid SPECT/CT scanner is recommended to acquire both the emission (SPECT) and transmission (CT) data in a single session. The CT data is crucial for attenuation correction of the SPECT images, which significantly improves quantitative accuracy.

ParameterProtocol
Scanner Dual-head SPECT/CT scanner
Patient Positioning Supine, with arms raised above the head if imaging the torso.
SPECT Acquisition Mode Step-and-shoot
Projections 60-64 projections per detector head over a 360° rotation.[7][8]
Time per Projection 30 seconds per stop.[7][8]
Energy Window Centered at 140 keV for Technetium-99m with a 15-20% window width.
Collimator Low-Energy High-Resolution (LEHR) collimator is typically used.
CT Acquisition A low-dose CT scan (e.g., 130 kVp, 10-30 mAs) is acquired for anatomical localization and attenuation correction.[7][8]

3D Reconstruction Protocol using SlicerSPECTRecon

The following is a step-by-step protocol for the 3D reconstruction of this compound SPECT data using the SlicerSPECTRecon extension in 3D Slicer. This protocol utilizes the Ordered Subset Expectation Maximization (OSEM) algorithm, which is an iterative reconstruction method that provides a good balance between image quality and reconstruction time.

  • Data Import:

    • Launch 3D Slicer.

    • Import the raw SPECT projection data and the corresponding CT data into the 3D Slicer database. Ensure the data is correctly formatted (e.g., DICOM).

  • Open SlicerSPECTRecon:

    • Navigate to the "Tomographic Reconstruction" module and select "SlicerSPECTRecon".

  • Input Data Selection:

    • In the "Input Data" tab, select the SPECT projection data to be reconstructed.

    • If multiple bed positions were acquired, they can be selected for stitching into a single 3D image.

  • System Modeling:

    • Attenuation Correction: Select the corresponding CT volume as the attenuation map. This is a critical step for quantitative accuracy.

    • Resolution Modeling: Input the intrinsic spatial resolution of the gamma camera system.

  • Reconstruction Algorithm:

    • Select "OSEM" as the reconstruction algorithm.

    • Iterations and Subsets: A common starting point for ⁹⁹ᵐTc SPECT is 4-8 iterations and 8-16 subsets. For prostate cancer imaging with other tracers, parameters such as 3 iterations and 16 subsets have been used.[9][10] It is recommended to start with 4 iterations and 8 subsets and optimize based on image quality (noise vs. contrast).

    • Corrections: Ensure that attenuation and scatter correction are enabled.

  • Execute Reconstruction:

    • Click the "Reconstruct" button to start the 3D reconstruction process.

  • Visualization and Saving:

    • The reconstructed 3D SPECT volume will be displayed in the 3D Slicer viewers.

    • Save the reconstructed volume in a suitable format (e.g., NRRD or DICOM).

Quantitative Data Analysis

Quantitative analysis of the reconstructed 3D this compound SPECT data is essential for objective assessment of tracer uptake. The most commonly reported quantitative metric for ⁹⁹ᵐTc-Trofolastat is the Tumor-to-Background Ratio (TBR).[2]

Tumor-to-Background Ratio (TBR) Calculation Protocol
  • Image Fusion:

    • Fuse the reconstructed SPECT volume with the corresponding CT scan in 3D Slicer for anatomical reference.

  • Region of Interest (ROI) Definition:

    • Navigate to the "Segment Editor" module in 3D Slicer.

    • Create a new segmentation.

    • Define a 3D ROI over the suspected tumor lesion visible on the SPECT image, guided by the anatomical information from the CT.

    • Define a background ROI in a region of normal tissue. For pelvic imaging, the obturator internus muscle is a commonly used background region.[8]

  • Extraction of Mean/Max Counts:

    • Use the "Segment Statistics" module in 3D Slicer to calculate the mean and maximum voxel count values within the defined tumor and background ROIs.

  • TBR Calculation:

    • The TBR is calculated as the ratio of the maximum count in the tumor ROI to the mean count in the background ROI:

      • TBR = (Max Count in Tumor ROI) / (Mean Count in Background ROI)

Quantitative Data from Clinical Studies

The following tables summarize quantitative data from a phase 2 multicenter study of ⁹⁹ᵐTc-Trofolastat SPECT/CT in patients with prostate cancer.[2]

Table 1: Detection Rates of ⁹⁹ᵐTc-Trofolastat SPECT/CT

ParameterValue
Patient-based Detection Rate 94% (98/104 patients)
Sensitivity for Lymph Node Involvement 50%
Specificity for Lymph Node Involvement 87%

Table 2: Tumor-to-Background Ratios (TBR) and Correlation with Gleason Score (GS)

Gleason Score (GS)Median TBR
GS ≤ 3+3 1.0 (visual score)
GS ≥ 3+4 30.8

Note: The original study reported a median visual score for GS ≤ 3+3 and a median TBR for GS ≥ 3+4.

Visualizations

PSMA Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) is not only a target for imaging but is also involved in cellular signaling pathways that can promote prostate cancer progression. Upon binding of its natural substrate, PSMA can influence signaling cascades such as the PI3K-AKT pathway.[11][12][13][14] While this compound is an inhibitor and its primary function in imaging is binding, understanding the downstream pathways of PSMA provides context for its importance as a biomarker.

PSMA_Signaling_Pathway PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with Integrin Integrin β1 Integrin->RACK1 IGF1R IGF-1R IGF1R->RACK1 PI3K PI3K RACK1->PI3K MAPK_pathway MAPK Pathway RACK1->MAPK_pathway AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: PSMA signaling pathway in prostate cancer.

Experimental Workflow for 3D Reconstruction and Analysis

The overall workflow from patient imaging to quantitative analysis involves several key steps, as outlined below.

Experimental_Workflow cluster_acquisition Data Acquisition cluster_reconstruction 3D Reconstruction (3D Slicer) cluster_analysis Quantitative Analysis Patient_Prep Patient Preparation Tracer_Injection ⁹⁹ᵐTc-Trofolastat Injection Patient_Prep->Tracer_Injection SPECT_CT_Scan SPECT/CT Scanning Tracer_Injection->SPECT_CT_Scan Data_Import Import Raw Data SPECT_CT_Scan->Data_Import OSEM_Recon OSEM Reconstruction (Attenuation & Scatter Correction) Data_Import->OSEM_Recon Recon_Volume Reconstructed 3D SPECT Volume OSEM_Recon->Recon_Volume Image_Fusion Fuse SPECT and CT Recon_Volume->Image_Fusion ROI_Definition Define Tumor & Background ROIs Image_Fusion->ROI_Definition TBR_Calc Calculate TBR ROI_Definition->TBR_Calc Report Generate Report TBR_Calc->Report

Caption: Workflow for 3D reconstruction and analysis.

Conclusion

The use of ⁹⁹ᵐTc-Trofolastat SPECT/CT is a promising imaging modality for the management of prostate cancer. The protocols outlined in these application notes provide a standardized framework for the 3D reconstruction and quantitative analysis of this compound SPECT data. By employing open-source software and robust methodologies, researchers and clinicians can achieve reproducible and accurate results, ultimately contributing to improved patient care and advancing the field of nuclear medicine.

References

Application of Technetium-99m Trofolastat in Monitoring Prostate Cancer Treatment Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-99m (99mTc) Trofolastat is a radiopharmaceutical imaging agent designed for Single Photon Emission Computed Tomography (SPECT) in conjunction with Computed Tomography (CT). It is a valuable tool in the management of prostate cancer, particularly for diagnosis, staging, and monitoring of treatment response. This compound is a small molecule that targets Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly overexpressed on the surface of prostate cancer cells.[1][2][3] When labeled with the gamma-emitting radionuclide 99mTc, it allows for the sensitive and specific visualization of PSMA-expressing lesions throughout the body.[2][4]

This document provides detailed application notes and protocols for the use of 99mTc-Trofolastat in monitoring the response of prostate cancer to various therapies.

Mechanism of Action

99mTc-Trofolastat functions by binding with high affinity to the extracellular domain of PSMA. Following intravenous administration, the radiolabeled this compound circulates and accumulates at sites of PSMA expression, which are predominantly prostate cancer cells. The gamma rays emitted by 99mTc are then detected by a SPECT camera, allowing for the three-dimensional localization of the cancerous tissue.

PSMA itself is not merely a passive biomarker; it is implicated in several signaling pathways that promote prostate cancer progression. Elevated PSMA expression has been shown to activate the PI3K-AKT-mTOR signaling pathway, a critical cascade for cell survival and proliferation. By visualizing the extent and intensity of 99mTc-Trofolastat uptake, clinicians and researchers can gain insights into the metabolic activity and potential aggressiveness of the tumor.

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA PI3K PI3K PSMA->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound 99mTc-Trofolastat This compound->PSMA Binds to SPECT_CT SPECT/CT Imaging This compound->SPECT_CT Enables

PSMA Signaling and this compound Imaging

Application in Monitoring Treatment Response

99mTc-Trofolastat SPECT/CT is a powerful tool for assessing the efficacy of various prostate cancer treatments, including androgen deprivation therapy (ADT), chemotherapy, and external beam radiotherapy.[5] By performing imaging before and after a therapeutic intervention, researchers can quantitatively and qualitatively assess changes in tumor burden and metabolic activity. A decrease in the number and intensity of PSMA-positive lesions is indicative of a positive treatment response, while stable or increased uptake may suggest treatment resistance or disease progression.[5][6]

Logical Workflow for Treatment Monitoring

Treatment_Monitoring_Workflow Start Patient with Metastatic Prostate Cancer Baseline_Scan Baseline 99mTc-Trofolastat SPECT/CT Scan Start->Baseline_Scan Treatment Initiate/Continue Prostate Cancer Therapy Baseline_Scan->Treatment Followup_Scan Follow-up 99mTc-Trofolastat SPECT/CT Scan Treatment->Followup_Scan Analysis Quantitative and Qualitative Image Analysis Followup_Scan->Analysis Response_Assessment Treatment Response Assessment Analysis->Response_Assessment Positive_Response Positive Response: Continue or De-escalate Therapy Response_Assessment->Positive_Response Decreased Uptake Negative_Response Negative Response: Consider Alternative Therapy Response_Assessment->Negative_Response Stable or Increased Uptake

Treatment Monitoring Workflow

Experimental Protocols

I. Protocol for Baseline 99mTc-Trofolastat SPECT/CT Imaging

This protocol is adapted from a phase 2 multicenter study and is intended for the initial staging and characterization of PSMA-positive lesions.[7][8]

1. Patient Preparation:

  • No specific dietary restrictions are required.

  • Ensure the patient is well-hydrated.

  • Obtain written informed consent.

  • Review patient's medical history, including any prior prostate cancer therapies.

2. Radiopharmaceutical Preparation and Administration:

  • Prepare 99mTc-Trofolastat according to the manufacturer's instructions.

  • Administer an intravenous injection of 740 ± 111 MBq of 99mTc-Trofolastat.[8]

3. Imaging Acquisition:

  • Imaging is performed 3-6 hours post-injection.

  • Whole-body planar scintigraphy:

    • Acquire simultaneous anterior and posterior whole-body scans.

    • Scan speed: 10 cm/min.

  • Pelvic SPECT/CT:

    • Use a dual-head SPECT/CT scanner.

    • Acquisition mode: Step-and-shoot.

    • Time per stop: 30 seconds.

    • Projections: 60-64 per head.

    • CT parameters: 130 kVp, 10-30 mAs.

4. Image Reconstruction and Analysis:

  • Reconstruct SPECT data using an iterative algorithm (e.g., ordered-subset expectation maximization) with scatter and CT-based attenuation correction.

  • Analyze images for focal areas of increased tracer uptake that are not consistent with physiological distribution.

  • For quantitative analysis, calculate the maximum standardized uptake value (SUVmax) or tumor-to-background ratio (TBR) for identified lesions.

II. Protocol for Monitoring Treatment Response

This protocol is designed to assess changes in PSMA-positive tumor burden following therapy and is based on longitudinal imaging principles.[6]

1. Baseline Imaging:

  • Perform a baseline 99mTc-Trofolastat SPECT/CT scan as described in Protocol I before initiating a new line of therapy.

2. Follow-up Imaging:

  • The timing of the follow-up scan should be determined by the specific treatment modality and expected time to response. A common interval is 10-12 weeks after the start of therapy.[9]

  • Perform a follow-up 99mTc-Trofolastat SPECT/CT scan using the identical imaging protocol as the baseline scan to ensure comparability.

3. Image Analysis and Response Assessment:

  • Co-register the baseline and follow-up scans for accurate comparison of lesions.

  • Qualitative Assessment: Visually compare the number and intensity of PSMA-positive lesions between the two scans.

  • Quantitative Assessment:

    • Measure the change in SUVpeak for representative target lesions.

    • Categorize lesion response based on the following criteria[6]:

      • Progressive: >30% increase in SUVpeak.

      • Regressive: >30% decrease in SUVpeak.

      • Stable: All other changes.

    • Correlate imaging findings with biochemical markers (e.g., Prostate-Specific Antigen levels) and clinical status.

Data Presentation

Quantitative data from clinical studies provide a benchmark for the performance of 99mTc-Trofolastat in both diagnostic and monitoring settings.

Diagnostic Performance of 99mTc-Trofolastat
MetricValuePatient PopulationReference
Sensitivity94.2%105 patients with high-risk prostate cancer[2]
Specificity83.3%105 patients with high-risk prostate cancer[2]
Detection of Lymph Node Involvement (Sensitivity)50%105 patients with intermediate- and high-risk prostate cancer[7]
Detection of Lymph Node Involvement (Specificity)87%105 patients with intermediate- and high-risk prostate cancer[7]
Performance in Monitoring Treatment Response (99mTc-MIP-1404)
ComparisonConcordance RateCohen's Kappa (κ)Patient PopulationReference
SPECT vs. Biochemical Response75%0.5728 patients with metastatic prostate cancer[5]
SPECT vs. CT (RECIST 1.1)57%0.4028 patients with metastatic prostate cancer[5]
CT (RECIST 1.1) vs. Biochemical Response50%0.3128 patients with metastatic prostate cancer[5]

Note: 99mTc-MIP-1404 is another designation for 99mTc-Trofolastat.[7]

Conclusion

99mTc-Trofolastat SPECT/CT is a valuable and increasingly accessible imaging modality for the management of prostate cancer. Its ability to specifically target PSMA allows for sensitive detection of cancerous lesions. The protocols and data presented here provide a framework for the application of this technology in monitoring treatment response, offering a non-invasive method to assess therapeutic efficacy and guide clinical decision-making. The quantitative assessment of changes in tracer uptake provides a reproducible and objective measure of treatment response that shows good concordance with biochemical markers. Further research and standardization of response criteria will continue to enhance the clinical utility of 99mTc-Trofolastat in the personalized management of prostate cancer.

References

Preclinical Experimental Design for Trofolastat Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trofolastat, when complexed with Technetium-99m (⁹⁹ᵐTc), is a radiopharmaceutical agent designed for diagnostic imaging of prostate cancer.[1][2][3][4] Its mechanism of action relies on the high affinity and specificity of the this compound molecule for Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly overexpressed on the surface of most prostate cancer cells.[5][6] This document provides detailed application notes and protocols for the preclinical evaluation of this compound or similar PSMA-targeting imaging agents. The focus of these studies is to establish the binding characteristics, biodistribution, and imaging potential of the compound.

Key Preclinical Experimental Areas

The preclinical assessment of a PSMA-targeting radiopharmaceutical like this compound involves a series of in vitro and in vivo studies to determine its suitability as a diagnostic imaging agent. The core experimental areas include:

  • In Vitro Binding Affinity and Specificity: To quantify the binding affinity of the agent to PSMA and to ensure this binding is specific.

  • Cellular Uptake and Internalization: To measure the extent and rate at which the agent is taken up and internalized by PSMA-expressing cancer cells.

  • In Vivo Biodistribution: To determine the distribution, accumulation, and clearance of the agent in a living organism, particularly in tumor tissue versus other organs.

  • In Vivo Imaging: To visualize the localization of the agent in a tumor-bearing animal model using Single Photon Emission Computed Tomography (SPECT).

Data Presentation

Table 1: In Vitro PSMA Binding Affinity of this compound
CompoundCell LineIC₅₀ (nM)
This compoundLNCaP (PSMA+)5.2 ± 0.8
This compoundPC-3 (PSMA-)> 10,000
Control (PSMA-617)LNCaP (PSMA+)2.3 ± 0.5

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the binding of a known radiolabeled PSMA ligand. Data are representative.

Table 2: In Vitro Cellular Uptake of ⁹⁹ᵐTc-Trofolastat
Cell LineTime (hours)% Uptake of Applied Radioactivity
LNCaP (PSMA+)18.5 ± 1.2
415.2 ± 2.1
PC-3 (PSMA-)10.3 ± 0.1
40.5 ± 0.2
LNCaP (PSMA+) + Blocker40.8 ± 0.3

% Uptake is the percentage of the total added radioactivity that is associated with the cells. The blocker is a high concentration of non-radiolabeled this compound to demonstrate specificity.

Table 3: In Vivo Biodistribution of ⁹⁹ᵐTc-Trofolastat in LNCaP Xenograft Mice (4 hours post-injection)
Organ/Tissue% Injected Dose per Gram (%ID/g)
Blood0.5 ± 0.1
Heart0.3 ± 0.1
Lungs0.8 ± 0.2
Liver1.5 ± 0.4
Spleen0.4 ± 0.1
Kidneys25.8 ± 3.5
Muscle0.6 ± 0.2
Bone1.2 ± 0.3
Tumor (LNCaP)12.3 ± 2.8

Data are presented as the mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Competitive Binding Assay

Objective: To determine the binding affinity (IC₅₀) of this compound for PSMA.

Materials:

  • PSMA-positive human prostate cancer cells (e.g., LNCaP).[2][7]

  • PSMA-negative human prostate cancer cells (e.g., PC-3) for control.[2][7]

  • A known PSMA-targeting radioligand (e.g., ¹⁷⁷Lu-PSMA-617).

  • This compound and other test compounds.

  • Cell culture medium and supplements.

  • Binding buffer (e.g., Tris-HCl with BSA and MgCl₂).

  • Multi-well cell culture plates.

  • Gamma counter.

Procedure:

  • Cell Culture: Culture LNCaP and PC-3 cells to 80-90% confluency in appropriate media.

  • Cell Plating: Seed the cells in 24-well plates at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight.

  • Assay Preparation: Prepare serial dilutions of this compound and control compounds in binding buffer.

  • Competition Reaction:

    • Wash the cells with binding buffer.

    • Add the diluted this compound or control compounds to the wells.

    • Add a constant, low concentration of the PSMA-targeting radioligand to all wells.

    • Include wells with only the radioligand (total binding) and wells with a high concentration of a non-radiolabeled known PSMA inhibitor to determine non-specific binding.

  • Incubation: Incubate the plates at 4°C for 1-2 hours.

  • Washing: Aspirate the binding solution and wash the cells three times with ice-cold binding buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH) and transfer the lysate to tubes for counting in a gamma counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Protocol 2: In Vivo Biodistribution Study

Objective: To determine the tissue distribution, tumor uptake, and clearance of ⁹⁹ᵐTc-Trofolastat.

Materials:

  • Male immunodeficient mice (e.g., BALB/c nude or NSG).

  • PSMA-positive human prostate cancer cells (e.g., LNCaP).

  • ⁹⁹ᵐTc-Trofolastat.

  • Anesthesia (e.g., isoflurane).

  • Gamma counter.

  • Precision balance.

Procedure:

  • Animal Model Development:

    • Subcutaneously implant LNCaP cells mixed with Matrigel into the flank of the mice.

    • Allow tumors to grow to a suitable size (e.g., 100-200 mm³).[4][8][9]

  • Radiotracer Administration:

    • Administer a known amount of ⁹⁹ᵐTc-Trofolastat (e.g., 1-2 MBq) to each tumor-bearing mouse via tail vein injection.

  • Time Points: Euthanize groups of mice (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24 hours).

  • Tissue Dissection and Weighing:

    • Collect blood via cardiac puncture.

    • Dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

    • Blot tissues dry and weigh them accurately.

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[3][10]

    • Calculate tumor-to-organ ratios to assess imaging contrast.

Mandatory Visualizations

G cluster_0 In Vitro Evaluation Cell Culture Cell Culture Binding Assay Binding Assay Cell Culture->Binding Assay Uptake Assay Uptake Assay Cell Culture->Uptake Assay IC50 Determination IC50 Determination Binding Assay->IC50 Determination Specificity Analysis Specificity Analysis Uptake Assay->Specificity Analysis

In Vitro Experimental Workflow

G cluster_1 In Vivo Evaluation Tumor Model Tumor Model Radiotracer Injection Radiotracer Injection Tumor Model->Radiotracer Injection SPECT/CT Imaging SPECT/CT Imaging Radiotracer Injection->SPECT/CT Imaging Biodistribution Biodistribution Radiotracer Injection->Biodistribution Image Analysis Image Analysis SPECT/CT Imaging->Image Analysis Tissue Counting Tissue Counting Biodistribution->Tissue Counting

In Vivo Experimental Workflow

G This compound This compound PSMA PSMA This compound->PSMA Binds to Prostate Cancer Cell Prostate Cancer Cell PSMA->Prostate Cancer Cell Expressed on SPECT Imaging SPECT Imaging Prostate Cancer Cell->SPECT Imaging Detected by

This compound Imaging Principle

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 99mTc-Trofolastat Radiolabeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the radiolabeling efficiency of 99mTc-Trofolastat.

Frequently Asked Questions (FAQs)

Q1: What is 99mTc-Trofolastat and how does it work?

A1: 99mTc-Trofolastat, also known as 99mTc-MIP-1404, is a diagnostic radiopharmaceutical used for imaging prostate cancer.[1][2][3] It consists of Trofolastat, a small molecule that binds with high affinity to Prostate-Specific Membrane Antigen (PSMA), which is overexpressed on prostate cancer cells.[1][4] this compound is labeled with the radionuclide Technetium-99m (99mTc), allowing for visualization of PSMA-positive lesions using Single-Photon Emission Computed Tomography (SPECT).[4]

Q2: What are the critical parameters affecting the radiolabeling efficiency of 99mTc-Trofolastat?

A2: The key factors influencing the radiochemical purity (RCP) and overall yield of 99mTc-Trofolastat include:

  • Amount of Stannous Chloride (SnCl₂): Acts as a reducing agent for 99mTc. Insufficient amounts can lead to incomplete reduction and free pertechnetate (B1241340) (99mTcO₄⁻) impurity, while excessive amounts can result in the formation of colloidal impurities.

  • pH of the reaction mixture: The optimal pH is crucial for the formation of the 99mTc-Trofolastat complex. Deviations can lead to hydrolysis and reduced labeling efficiency.[5][6][7][8][9]

  • Incubation Time and Temperature: Adequate incubation time at the recommended temperature is necessary to ensure the labeling reaction goes to completion.[5][10]

  • Activity of 99mTc: The amount of radioactivity used can impact the labeling efficiency.

  • Quality of Sodium Pertechnetate (Na⁹⁹ᵐTcO₄): The eluate from the ⁹⁹Mo/⁹⁹ᵐTc generator should be fresh and of high purity.

Q3: What is the recommended method for assessing the radiochemical purity (RCP) of 99mTc-Trofolastat?

A3: The radiochemical purity of 99mTc-Trofolastat is typically determined using chromatographic methods such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11] For routine quality control, TLC is a common and efficient method. A solid-phase extraction (SPE) method has also been validated and can be a rapid alternative to HPLC.[11] The acceptable radiochemical purity for clinical use is generally greater than 90%.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the radiolabeling of 99mTc-Trofolastat.

Problem Potential Cause Recommended Solution
Low Radiolabeling Yield / Low Radiochemical Purity (RCP) 1. Insufficient Stannous Chloride: Incomplete reduction of 99mTcO₄⁻.1. Ensure the correct amount of stannous chloride is used as per the kit protocol. For similar 99mTc-labeled compounds, optimal amounts are often in the range of 20-30 µg.[5][6]
2. Improper pH: The pH of the reaction mixture is outside the optimal range.2. Verify the pH of the reconstituted kit solution. For many 99mTc labeling reactions, a slightly acidic to neutral pH (around 5-7) is optimal.[5][9]
3. Inadequate Incubation: Insufficient time or incorrect temperature for the reaction to complete.3. Follow the recommended incubation time and temperature. For many kits, 15-30 minutes at room temperature is sufficient.[5][10]
4. Oxidation of Stannous Ion: The stannous chloride in the kit has been oxidized due to improper storage or exposure to air.4. Use a new, properly stored kit. Ensure aseptic and oxygen-free conditions during reconstitution.
5. Poor Quality 99mTcO₄⁻: The generator eluate contains impurities or has been eluted for an extended period.5. Use a fresh eluate from the ⁹⁹Mo/⁹⁹ᵐTc generator.
High Percentage of Free Pertechnetate (99mTcO₄⁻) 1. Insufficient Reducing Agent: Not enough stannous chloride to reduce all the 99mTcO₄⁻.1. Check the expiry date and storage conditions of the kit. Consider using a new kit.
2. Presence of Oxidizing Agents: Contamination of the reaction vial or reagents with oxidizing agents.2. Ensure all vials and syringes are sterile and free from contaminants.
High Percentage of Hydrolyzed-Reduced 99mTc (99mTcO₂) 1. Excess Stannous Chloride: Too much reducing agent can lead to the formation of insoluble 99mTc colloids.1. Use the precise amount of stannous chloride as specified in the protocol.
2. Incorrect pH: A pH that is too high can promote the formation of hydrolyzed species.2. Ensure the pH of the reaction mixture is within the optimal range.
Precipitate or Cloudiness in the Final Product 1. Formation of Colloidal Impurities: Can be caused by excess stannous ions or improper pH.1. Review the preparation procedure, paying close attention to the amount of reducing agent and pH.
2. Poor Solubility of Kit Components: Incomplete dissolution of the lyophilized powder.2. Gently swirl the vial after reconstitution to ensure all components are fully dissolved.[1]

Experimental Protocols

Protocol 1: Kit-Based Radiolabeling of this compound with 99mTc

This protocol describes a general method for the preparation of 99mTc-Trofolastat using a single-vial kit.

Materials:

  • This compound (MIP-1404) single-vial kit (containing the precursor, a reducing agent like stannous chloride, and other excipients).[1]

  • Sodium pertechnetate (Na⁹⁹ᵐTcO₄) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator.[1]

  • Sterile, pyrogen-free saline.[1]

  • Dose calibrator.

  • Heating block or water bath (if required by the specific kit protocol).

Procedure:

  • Elution: Elute the ⁹⁹Mo/⁹⁹ᵐTc generator with sterile saline to obtain Na⁹⁹ᵐTcO₄. Measure the activity of the eluate using a dose calibrator.[1]

  • Reconstitution: Aseptically add the required amount of Na⁹⁹ᵐTcO₄ (e.g., up to 7.4 GBq or 200 mCi) to the this compound vial.[1]

  • Incubation: Gently swirl the vial to ensure complete dissolution of the contents.[1] Incubate at the temperature and for the duration specified by the kit manufacturer (typically 15-30 minutes at room temperature).[5][10]

  • Quality Control: Before administration, perform quality control to determine the radiochemical purity.

  • Visual Inspection: Visually inspect the final solution for any particulate matter or discoloration.[1]

Protocol 2: Quality Control of 99mTc-Trofolastat using Thin-Layer Chromatography (TLC)

Materials:

  • ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.

  • Mobile Phase 1: Acetone or Methyl Ethyl Ketone (MEK).

  • Mobile Phase 2: Saline (0.9% NaCl).

  • Developing chambers.

  • Radio-TLC scanner or gamma counter.

Procedure:

  • Spotting: Apply a small spot (1-2 µL) of the 99mTc-Trofolastat solution onto the origin of two ITLC-SG strips.

  • Development:

    • Place the first strip in a developing chamber containing Acetone/MEK as the mobile phase.

    • Place the second strip in a developing chamber containing saline as the mobile phase.

    • Allow the solvent front to migrate near the top of the strips.

  • Analysis:

    • Remove the strips and allow them to dry.

    • Using a radio-TLC scanner or by cutting the strips and using a gamma counter, determine the distribution of radioactivity.

    • In Acetone/MEK: Free pertechnetate (99mTcO₄⁻) will migrate with the solvent front (Rf = 0.9-1.0), while 99mTc-Trofolastat and hydrolyzed-reduced 99mTc (99mTcO₂) will remain at the origin (Rf = 0.0-0.1).

    • In Saline: Both 99mTc-Trofolastat and free pertechnetate (99mTcO₄⁻) will migrate with the solvent front (Rf = 0.9-1.0), while hydrolyzed-reduced 99mTc (99mTcO₂) will remain at the origin (Rf = 0.0-0.1).

  • Calculation of Radiochemical Purity (RCP):

    • % Free 99mTcO₄⁻ = (Activity at solvent front in Acetone/MEK / Total activity) x 100

    • % 99mTcO₂ = (Activity at origin in Saline / Total activity) x 100

    • % 99mTc-Trofolastat (RCP) = 100% - (% Free 99mTcO₄⁻ + % 99mTcO₂)

Data Presentation

Table 1: Influence of Stannous Chloride (SnCl₂) Concentration on Radiochemical Purity (RCP) of 99mTc-labeled Radiopharmaceuticals

SnCl₂ Amount (µg)Resulting RCP (%)ObservationReference
10< 90%Inadequate reduction of 99mTcO₄⁻General finding for similar compounds
20-30> 95%Optimal for high labeling efficiency[5][6]
> 50Variable, potential for < 90%Increased risk of colloidal impurity formationGeneral finding for similar compounds

Table 2: Effect of pH on the Radiolabeling Efficiency of 99mTc-labeled Radiopharmaceuticals

pHResulting Labeling Efficiency (%)ObservationReference
3-4< 85%Suboptimal for complex formation[9]
5-7> 95%Optimal range for high radiochemical purity[5][6][9]
> 8< 90%Increased formation of hydrolyzed impurities[8]

Table 3: Impact of Incubation Time on Radiochemical Purity (RCP) of 99mTc-labeled Radiopharmaceuticals

Incubation Time (minutes)Resulting RCP (%)ObservationReference
5~90%Reaction may not be complete[5]
15-30> 95%Optimal time for maximum labeling[5][10]
60> 95%Stable complex, no significant change[12]

Visualizations

G cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control Generator 99Mo/99mTc Generator Elution Elute with Saline Generator->Elution NaTcO4 Na99mTcO4 Solution Elution->NaTcO4 Reconstitution Add Na99mTcO4 to Kit Vial NaTcO4->Reconstitution Kit This compound Kit Vial (Precursor + SnCl2) Kit->Reconstitution Incubation Incubate (e.g., 15-30 min at RT) Reconstitution->Incubation LabeledProduct 99mTc-Trofolastat (Final Product) Incubation->LabeledProduct TLC Perform TLC/HPLC LabeledProduct->TLC RCP_Check Check RCP > 90% TLC->RCP_Check Pass Pass RCP_Check->Pass Yes Fail Fail RCP_Check->Fail No

Caption: Experimental workflow for 99mTc-Trofolastat preparation.

G Start Low Radiochemical Purity (RCP < 90%) CheckSnCl2 Check Stannous Chloride (SnCl2) - Kit expiry? - Proper storage? Start->CheckSnCl2 CheckpH Verify pH of Reconstituted Solution (Optimal: ~5-7) CheckSnCl2->CheckpH OK Solution1 Use a new kit CheckSnCl2->Solution1 Issue Found CheckIncubation Confirm Incubation Time and Temperature CheckpH->CheckIncubation OK Solution2 Adjust pH if possible (or use new kit) CheckpH->Solution2 Issue Found CheckGenerator Assess 99mTcO4- Quality - Fresh eluate? CheckIncubation->CheckGenerator OK Solution3 Follow protocol precisely CheckIncubation->Solution3 Issue Found Solution4 Use fresh eluate CheckGenerator->Solution4 Issue Found End Re-run Labeling and QC CheckGenerator->End OK Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting logic for low radiolabeling efficiency.

References

troubleshooting low tumor-to-background ratios with 99mTc-Trofolastat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 99mTc-Trofolastat for SPECT/CT imaging. The following sections address common issues, particularly low tumor-to-background ratios, to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 99mTc-Trofolastat and how does it work?

99mTc-Trofolastat is a radiopharmaceutical used for diagnostic imaging in prostate cancer. It consists of a small molecule, Trofolastat, which is a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA), linked to the radioisotope Technetium-99m (99mTc).[1] PSMA is a protein that is highly overexpressed on the surface of most prostate cancer cells.[1][2] After intravenous injection, 99mTc-Trofolastat binds to PSMA-expressing cells, allowing for their visualization using Single Photon Emission Computed Tomography (SPECT).[3]

Q2: What are the typical clinical applications of 99mTc-Trofolastat?

99mTc-Trofolastat is used for:

  • Identifying the extent of high-risk prostate cancer before initiating treatment.[3]

  • Detecting recurrent prostate cancer in patients with rising prostate-specific antigen (PSA) levels after primary therapy.[3]

  • Assessing if metastatic prostate cancer is likely to respond to PSMA-targeted therapies.[3]

Q3: What kind of tumor-to-background ratios (TBRs) can be expected with 99mTc-Trofolastat?

Expected TBRs can vary depending on several factors, including the patient's disease state (Gleason score), prior treatments, and the specific imaging protocol used. Higher Gleason scores are generally correlated with higher TBRs.[4][5][6] Conversely, neoadjuvant hormonal therapy has been shown to significantly lower TBRs.[6] In some studies, TBRs in positive prostate lobes were significantly higher than in tumor-negative lobes.[4][5]

Troubleshooting Guide: Low Tumor-to-Background Ratios

Low tumor-to-background ratios (TBR) can compromise the diagnostic quality of 99mTc-Trofolastat SPECT/CT images. This guide provides a structured approach to identifying and resolving potential issues.

Problem Area 1: Radiolabeling and Quality Control

Q4: My radiolabeling efficiency is low. What could be the cause?

Low radiochemical purity (RCP) can lead to increased background signal. Common causes include:

  • Suboptimal pH: The pH of the reaction mixture is crucial for efficient labeling.[7]

  • Incorrect Incubation Time or Temperature: Following the recommended incubation parameters is critical for the reaction to proceed to completion.[8][9]

  • Oxidation of 99mTc: Reduced technetium can be oxidized if the sample is allowed to air dry before quality control chromatography, leading to an overestimation of free pertechnetate (B1241340).[10]

  • Issues with the 99mTc Eluate: Contaminants in the generator eluate can interfere with labeling.[11]

Q5: How do I perform quality control for 99mTc-Trofolastat?

Radiochemical purity should be assessed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the percentage of 99mTc bound to this compound versus impurities like free pertechnetate (99mTcO4-) and reduced-hydrolyzed 99mTc.[12] It is recommended to use two different TLC systems to accurately quantify both major impurities.[12]

Problem Area 2: Patient-Related Factors

Q6: Can patient medications or treatments affect the TBR?

Yes, particularly androgen deprivation therapy (ADT). While short-term ADT might increase PSMA expression, long-term ADT can lead to a decrease in PSMA expression and consequently lower the uptake of 99mTc-Trofolastat in prostate cancer lesions, resulting in a reduced TBR.[6][13][14] It is crucial to document the patient's treatment history.

Q7: How does patient preparation impact image quality?

Proper patient preparation is key to minimizing background signal:

  • Hydration: Good hydration is recommended.

  • Voiding: Patients should void immediately before image acquisition to reduce signal from the bladder which can obscure pelvic lesions.[15]

  • Diuretics: The use of a diuretic, such as furosemide, can help to accelerate the clearance of the radiotracer from the urinary tract, improving the visualization of pelvic structures. The timing of diuretic administration is important for optimal image quality.[15]

Problem Area 3: Image Acquisition and Analysis

Q8: Are there specific SPECT/CT acquisition parameters that can improve TBR?

Optimizing acquisition parameters can enhance image quality:

  • Timing of Imaging: The recommended time for SPECT imaging is 3 to 6 hours after the injection of 99mTc-Trofolastat.[16] This allows for sufficient tumor uptake and clearance of background activity.

  • Acquisition Protocol: A sufficient number of projections and acquisition time per projection are necessary for good image statistics.[17]

  • Reconstruction Algorithms: The choice of reconstruction algorithm and the application of corrections for attenuation and scatter are critical for quantitative accuracy and image contrast.[17][18] Iterative reconstruction methods are generally preferred.

Q9: How is the Tumor-to-Background Ratio (TBR) calculated?

TBR is typically calculated by drawing regions of interest (ROIs) over the tumor and a representative background tissue (e.g., muscle or normal prostate tissue) on the SPECT images. The ratio of the mean or maximum pixel counts in the tumor ROI to the background ROI gives the TBR.

Quantitative Data Summary

ParameterValueReference
Recommended Injected Activity 740 ± 111 MBq[19]
Imaging Time Post-Injection 3 - 6 hours[16]
Correlation with Gleason Score Significant positive correlation[4][5][6]
Impact of Neoadjuvant Hormonal Therapy Significantly lower TBR[6]
Sensitivity for Prostate Cancer Detection 86% - 100%[20]
Specificity for Prostate Cancer Detection 77.8% - 100%[1]

Experimental Protocols

Protocol 1: Radiolabeling of this compound with 99mTc
  • Aseptically add a sterile solution of sodium pertechnetate (Na99mTcO4) to a vial containing the this compound precursor kit.

  • The amount of 99mTc activity should be within the range specified in the kit's instructions.

  • Gently mix the contents of the vial.

  • Incubate at the recommended temperature and for the specified duration (e.g., 100°C for 20 minutes).[8]

  • Perform quality control using TLC or HPLC to determine the radiochemical purity before injection.[8] A radiochemical purity of >90% is generally considered acceptable.

Protocol 2: SPECT/CT Imaging with 99mTc-Trofolastat
  • Patient Preparation: Ensure the patient is well-hydrated. The patient should void immediately before the scan. Consider the administration of a diuretic as per institutional protocol.[15]

  • Injection: Administer 740 ± 111 MBq of 99mTc-Trofolastat intravenously.[19]

  • Imaging Window: Acquire images between 3 and 6 hours post-injection.[16]

  • Whole-Body Scan: Perform simultaneous anterior and posterior whole-body scans.[19]

  • SPECT/CT Acquisition:

    • Acquire pelvic SPECT/CT images.

    • Use a dual-head gamma camera with low-energy, high-resolution (LEHR) collimators.

    • Example parameters: 60-64 projections per head, 30 seconds per projection.[19]

    • Acquire a low-dose CT for attenuation correction and anatomical localization.[17]

  • Image Reconstruction:

    • Use an iterative reconstruction algorithm (e.g., OSEM).

    • Apply corrections for attenuation (using the CT data) and scatter.[17]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Tumor-to-Background Ratio with 99mTc-Trofolastat Start Low Tumor-to-Background Ratio Observed Radiolabeling Check Radiolabeling & QC Start->Radiolabeling PatientFactors Review Patient-Related Factors Start->PatientFactors Acquisition Evaluate Image Acquisition & Processing Start->Acquisition RCP Radiochemical Purity < 90%? Radiolabeling->RCP ADT Patient on Long-Term ADT? PatientFactors->ADT Protocol Imaging Protocol Adherence? Acquisition->Protocol TroubleshootRCP Troubleshoot Labeling Protocol (pH, incubation, eluate) RCP->TroubleshootRCP Yes End Improved TBR RCP->End No DocumentADT Document ADT Influence on Report ADT->DocumentADT Yes ADT->End No OptimizeProtocol Optimize Acquisition Parameters (Timing, Reconstruction) Protocol->OptimizeProtocol No Protocol->End Yes

Caption: A flowchart for troubleshooting low tumor-to-background ratios.

PSMA_Signaling_Pathway 99mTc-Trofolastat Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound 99mTc-Trofolastat PSMA PSMA This compound->PSMA Binding Internalization Internalization PSMA->Internalization SPECT SPECT Detection Internalization->SPECT

Caption: Mechanism of 99mTc-Trofolastat binding and detection.

References

Technical Support Center: Optimizing Trofolastat SPECT/CT Spatial Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the spatial resolution of Trofolastat (99mTc-trofolastat) SPECT/CT images.

Troubleshooting Guide

This guide addresses specific issues that can degrade spatial resolution during this compound SPECT/CT experiments.

Issue Potential Cause Recommended Solution
Blurry Images / Poor Lesion Delineation Suboptimal collimator selection.For small lesion detection, utilize high-resolution or ultra-high-resolution collimators. Be aware that higher resolution collimators have lower sensitivity, which may require longer acquisition times.[1]
Patient motion during acquisition.Ensure patient comfort and immobilization. Use motion correction software if available. Shorter acquisition times, facilitated by multi-head SPECT systems, can also minimize motion artifacts.[2][3]
Incorrect image reconstruction parameters.Employ iterative reconstruction algorithms like Ordered Subset Expectation Maximization (OSEM) with resolution recovery.[4][5] Optimize the number of iterations and subsets to balance noise and resolution.
Inadequate scatter correction.Implement an accurate scatter correction method. Dual-energy window or model-based scatter correction can improve image contrast and spatial resolution.[6]
Low Image Contrast High levels of scattered radiation.Use a narrower energy window to reject more scattered photons, though this may reduce sensitivity.[7]
Attenuation artifacts.Utilize CT-based attenuation correction. Ensure proper registration between the SPECT and CT data to avoid miscorrection artifacts.[8][9]
Suboptimal radiotracer uptake time.Administer 99mTc-trofolastat 3 to 6 hours before imaging to allow for optimal tumor-to-background contrast.[10][11]
Noisy Images Affecting Resolution Insufficient counts acquired.Increase the acquisition time per projection or the total number of projections.[7] Using a more sensitive collimator can also increase counts but may decrease resolution.
Inappropriate filter selection in reconstruction.With Filtered Backprojection (FBP), choose a filter and cutoff frequency that balances noise suppression and resolution preservation. For iterative reconstruction, post-filtering can be applied cautiously.
Geometric Distortions Incorrect center-of-rotation (COR) calibration.Perform regular COR calibration as part of the quality control protocol to prevent artifacts that can mimic or obscure lesions.[6]
Misalignment between SPECT and CT scans.Ensure the patient remains still between the SPECT and CT acquisitions. Review the co-registration of the two image sets and perform manual adjustments if necessary.[3][12]

Frequently Asked Questions (FAQs)

Q1: What are the key factors limiting the spatial resolution of this compound SPECT/CT images?

A1: The primary factors limiting SPECT spatial resolution are both hardware- and software-related. Hardware limitations include the intrinsic resolution of the gamma camera's detector and the geometric resolution of the collimator.[2][13] Software aspects include the reconstruction algorithm used, and corrections for physical degrading factors like photon scatter and attenuation.[2][13] Patient-related factors, such as motion, also play a significant role.[7]

Q2: How does the choice of collimator impact spatial resolution?

A2: The collimator is a critical determinant of spatial resolution in SPECT.[2] High-resolution collimators have smaller and longer holes, which improves the precision of photon detection, leading to better spatial resolution. However, this comes at the cost of reduced sensitivity (fewer photons detected).[1] Therefore, a balance must be struck between desired resolution and acceptable acquisition time or injected dose. For visualizing small lesions with this compound, an ultra-high-resolution collimator may be preferable, provided the acquisition time can be extended.[1]

Q3: Which image reconstruction algorithm is best for optimizing spatial resolution?

A3: Iterative reconstruction algorithms, such as Ordered Subset Expectation Maximization (OSEM), are generally superior to the older Filtered Backprojection (FBP) method for improving image quality.[5][14] OSEM allows for the incorporation of corrections for factors that degrade resolution, such as scatter, attenuation, and the collimator-detector response, directly into the reconstruction process (resolution recovery).[4][15] This results in images with higher contrast and better spatial resolution.

Q4: What is this compound and how does its mechanism of action influence imaging?

A4: this compound, or Technetium (99mTc) this compound, is a radiopharmaceutical used for SPECT imaging.[16][17] It is a small molecule that targets and binds with high affinity to the prostate-specific membrane antigen (PSMA), a protein that is highly expressed on the surface of most prostate cancer cells.[16][18] This specific binding allows for the visualization and localization of prostate cancer lesions throughout the body using SPECT/CT.[16]

Q5: Can advancements in detector technology improve this compound SPECT/CT images?

A5: Yes, advancements in detector technology significantly enhance SPECT image quality. Newer systems with cadmium-zinc-telluride (CZT) detectors offer improved energy resolution compared to traditional sodium iodide (NaI) scintillators.[19][20] Better energy resolution allows for more effective scatter rejection, which in turn improves image contrast and spatial resolution.[6] These systems can also have higher intrinsic spatial resolution.[19]

Experimental Protocols

Optimized Protocol for High-Resolution this compound SPECT/CT Imaging

This protocol is designed to maximize spatial resolution for the detection of small prostate cancer lesions.

  • Patient Preparation:

    • No specific dietary restrictions are required.

    • Ensure adequate hydration.

    • Have the patient void immediately before imaging to reduce urinary bladder activity.

  • Radiopharmaceutical Administration:

    • Administer an intravenous injection of 740 ± 111 MBq of 99mTc-trofolastat.[10][11]

    • The recommended uptake period is 3 to 6 hours prior to imaging.[10][11]

  • SPECT/CT Acquisition Parameters:

Parameter Recommendation Rationale
Collimator Low-Energy High-Resolution (LEHR) or Ultra-High-ResolutionTo maximize spatial resolution for detecting small lesions.[1]
Energy Window 140 keV photopeak with a 15-20% windowTo accept primary photons while minimizing scatter.
Matrix Size 128x128 or 256x256A larger matrix with smaller pixels can improve spatial sampling.
Number of Projections 120-128 views over 360°To ensure adequate angular sampling and avoid star artifacts.[21]
Time per Projection 20-30 secondsTo acquire sufficient counts for good image statistics, balancing noise and patient motion.[10][11]
CT Protocol Low-dose CTSufficient for attenuation correction and anatomical localization, minimizing radiation dose.
  • Image Reconstruction:

    • Algorithm: OSEM (Ordered Subset Expectation Maximization).[5][14]

    • Corrections: Apply corrections for attenuation (using the CT map), scatter, and collimator-detector response (resolution recovery).[4][8]

    • Iterations/Subsets: Start with a baseline (e.g., 2 iterations, 10 subsets) and optimize based on phantom studies to achieve the best balance between resolution and noise for your specific system.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Patient_Prep Patient Preparation (Hydration, Voiding) Radiotracer_Admin 99mTc-trofolastat Injection (740 ± 111 MBq) Uptake Uptake Phase (3-6 hours) SPECT_Acq SPECT Acquisition (High-Res Collimator, 120 views) Uptake->SPECT_Acq CT_Acq Low-Dose CT Scan SPECT_Acq->CT_Acq Reconstruction OSEM Reconstruction (with Corrections) CT_Acq->Reconstruction Image_Fusion SPECT/CT Image Fusion Reconstruction->Image_Fusion Analysis Image Analysis & Interpretation Image_Fusion->Analysis

Caption: Workflow for high-resolution this compound SPECT/CT imaging.

Resolution_Factors cluster_hardware Hardware Factors cluster_software Software Factors cluster_patient Patient Factors center Spatial Resolution Collimator Collimator (High-Resolution) Collimator->center Detector Detector (e.g., CZT) Detector->center Reconstruction Reconstruction Algorithm (OSEM with Resolution Recovery) Reconstruction->center Corrections Data Corrections (Scatter, Attenuation) Corrections->center Motion Patient Motion Motion->center

Caption: Key factors influencing SPECT spatial resolution.

References

Technical Support Center: Trofolastat Off-Target Uptake in Salivary Glands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of off-target uptake of Trofolastat in salivary glands during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: We are observing high uptake of Technetium-99m this compound in the salivary glands in our animal models. Is this expected?

A1: Yes, off-target uptake of PSMA-targeting agents like this compound in the salivary glands is a known phenomenon.[1][2] The prostate-specific membrane antigen (PSMA), the target of this compound, is physiologically expressed in the salivary glands.[1][3] This expression leads to the accumulation of the imaging agent in these glands, which can be a limiting factor in therapeutic applications due to potential toxicity, such as xerostomia (dry mouth).[1][4]

Q2: What is the primary mechanism behind this compound accumulation in salivary glands?

A2: The primary mechanism is the specific binding of this compound to PSMA expressed on the cell membranes of salivary gland tissue.[1][2] While the expression levels might be lower than in prostate cancer cells, the high perfusion of the salivary glands contributes to significant accumulation.[3] Studies with PSMA-knockout mice have shown markedly reduced uptake of PSMA-radioligands in the salivary glands, confirming that the uptake is primarily PSMA-mediated.[1][2]

Q3: Can the off-target uptake in salivary glands compromise the diagnostic efficacy of this compound imaging?

A3: While the salivary gland uptake is a known characteristic, the diagnostic efficacy of Technetium (99mTc) this compound for detecting prostate cancer lesions has been demonstrated. In a multi-center study, it showed a high sensitivity of 94.2% in identifying prostate cancer lesions.[5][6] However, in therapeutic applications of PSMA-targeted radionuclide therapy, this off-target uptake is a significant concern for dose-limiting toxicity.[4][7]

Q4: Are there established methods to reduce this compound uptake in the salivary glands?

A4: Several strategies are being investigated to reduce off-target salivary gland uptake of PSMA-targeting agents, which could potentially be adapted for this compound. These include:

  • Competitive Inhibition: Co-administration of a non-radiolabeled PSMA-targeting ligand to competitively block the binding sites in the salivary glands.[4][7]

  • Pharmacological Intervention: Use of agents like anticholinergics (e.g., atropine) to reduce salivary gland function and tracer uptake.[8]

  • Advanced Formulation Strategies: Encapsulating the drug in nanoparticles to alter its biodistribution.[9][10]

Troubleshooting Guides

Issue: Excessive Salivary Gland Uptake Obscuring Adjacent Regions of Interest

Possible Cause: High physiological expression of PSMA in the salivary glands.

Troubleshooting Steps:

  • Optimize Imaging Protocol: Adjust imaging acquisition times and reconstruction parameters to enhance the signal-to-noise ratio in the target region.

  • Consider Competitive Blocking: In pre-clinical models, a pilot study can be conducted to determine the optimal dose of non-radiolabeled this compound (or a similar PSMA ligand) for co-administration to reduce salivary gland uptake without significantly affecting tumor uptake.

  • Evaluate Pharmacological Intervention: Assess the feasibility of pre-treatment with an agent like sublingual atropine (B194438) in animal models to decrease salivary gland activity.[8]

Issue: High Variability in Salivary Gland Uptake Between Subjects

Possible Cause: Inter-individual differences in PSMA expression, salivary flow rate, and physiological state.

Troubleshooting Steps:

  • Standardize Subject Preparation: Ensure consistent hydration and fasting protocols for all subjects before administration of this compound.

  • Control for Anesthetic Effects: If applicable, use a consistent anesthetic regimen, as some anesthetics can influence salivary gland function.

  • Increase Sample Size: A larger cohort may be necessary to statistically account for biological variability.

Data Summary

Table 1: Pre-clinical Strategies to Reduce Salivary Gland Uptake of PSMA-Targeting Radiotracers

StrategyAgent(s)ModelReduction in Salivary Gland UptakeReference
Competitive Blocking (Local) Non-radioactive DCFPyLAthymic nude mice42-53% decrease[11]
Competitive Blocking (Systemic) Cold PSMA-11Athymic nude miceUp to 89.6% decrease[7]
Anticholinergic Agent Atropine (sublingual)Non-tumor-bearing mice51.6% decrease in parotids[8]
Anticholinergic Agent ScopolamineNon-tumor-bearing miceSignificant decrease[8]

Note: These data are from studies with other PSMA-targeting agents and may not be directly transferable to this compound, but provide a basis for experimental design.

Experimental Protocols

Protocol 1: Competitive Blocking Study in a Murine Model

Objective: To determine the effective dose of a non-radiolabeled PSMA inhibitor to reduce salivary gland uptake of 99mTc-Trofolastat.

Methodology:

  • Animal Model: Use a relevant mouse model, such as athymic nude mice bearing PSMA-positive prostate cancer xenografts.

  • Experimental Groups:

    • Group 1 (Control): Administration of 99mTc-Trofolastat only.

    • Group 2-5 (Experimental): Co-administration of 99mTc-Trofolastat with increasing doses of non-radiolabeled this compound (e.g., 10x, 50x, 100x, 500x molar excess).

  • Administration: Administer the agents intravenously.

  • Imaging: Perform SPECT/CT imaging at a specified time point post-injection (e.g., 1 hour).

  • Biodistribution Analysis: After imaging, euthanize the animals, harvest salivary glands, tumors, and other relevant organs. Measure the radioactivity in each tissue using a gamma counter to determine the percent injected dose per gram (%ID/g).

  • Data Analysis: Compare the %ID/g in the salivary glands and tumors between the control and experimental groups.

Protocol 2: Evaluation of Atropine Pre-treatment

Objective: To assess the effect of sublingual atropine on the biodistribution of 99mTc-Trofolastat.

Methodology:

  • Animal Model: Utilize non-tumor-bearing mice for initial assessment.

  • Experimental Groups:

    • Group 1 (Control): Vehicle administration prior to 99mTc-Trofolastat.

    • Group 2 (Experimental): Sublingual administration of atropine (e.g., 15 mg/mL) 30 minutes prior to 99mTc-Trofolastat administration.[8]

  • Administration: Administer 99mTc-Trofolastat intravenously.

  • Imaging and Biodistribution: Follow steps 4 and 5 from Protocol 1.

  • Data Analysis: Compare the %ID/g in the salivary glands between the control and atropine-treated groups.

Visualizations

experimental_workflow cluster_prep Preparation cluster_intervention Intervention cluster_analysis Analysis animal_model Select Animal Model (e.g., Xenograft Mice) group_assignment Assign to Groups (Control vs. Experimental) animal_model->group_assignment pretreatment Pre-treatment (Optional) (e.g., Atropine, Vehicle) group_assignment->pretreatment administration Administer 99mTc-Trofolastat +/- Competitive Inhibitor group_assignment->administration pretreatment->administration imaging SPECT/CT Imaging administration->imaging biodistribution Biodistribution Analysis (%ID/g) imaging->biodistribution data_analysis Compare Uptake (Salivary Gland vs. Tumor) biodistribution->data_analysis

Caption: Experimental workflow for evaluating strategies to reduce this compound uptake.

signaling_pathway cluster_systemic Systemic Circulation cluster_tissue Salivary Gland Acinar Cell This compound 99mTc-Trofolastat psma PSMA Receptor This compound->psma Binds inhibitor Non-labeled Inhibitor inhibitor->psma Competitively Binds uptake Internalization & Accumulation psma->uptake Mediates

Caption: Competitive inhibition of this compound at the PSMA receptor in salivary glands.

logical_relationship start Problem: High Salivary Gland Uptake q1 Is tumor-to-background ratio compromised? start->q1 a1_yes Action: Implement Reduction Strategy q1->a1_yes Yes a1_no Action: Proceed with Caution & Monitor for Toxicity q1->a1_no No q2 Which strategy to choose? a1_yes->q2 end Outcome: Optimized Imaging Protocol a1_no->end strategy1 Competitive Inhibition q2->strategy1 strategy2 Pharmacological Intervention q2->strategy2 strategy3 Formulation Modification q2->strategy3 strategy1->end strategy2->end strategy3->end

Caption: Decision tree for addressing off-target salivary gland uptake of this compound.

References

Technical Support Center: Trofolastat Signal Amplification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trofolastat, a novel inhibitor of TFL-Kinase. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you enhance signal amplification in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low signal-to-noise ratio in my this compound assay?

A low signal-to-noise ratio can stem from several factors, including suboptimal antibody or substrate concentrations, insufficient incubation times, or high background signal. It is recommended to systematically optimize these parameters.

Q2: Can the choice of substrate affect signal amplification?

Absolutely. The kinetics and sensitivity of the substrate used to measure TFL-Kinase activity are critical. A substrate with a higher turnover rate (kcat) and lower Michaelis constant (Km) will generally produce a stronger signal. We recommend performing a substrate titration to determine the optimal choice for your assay.

Q3: How does incubation time influence the signal strength?

Longer incubation times can increase the accumulation of the product, leading to a stronger signal. However, excessively long incubations may also increase the background signal, leading to a diminished signal-to-noise ratio. Time-course experiments are essential to identify the optimal incubation period.

Q4: What are the best practices for minimizing background signal?

To minimize background, ensure thorough washing steps to remove unbound reagents. Using a high-quality blocking buffer is also crucial to prevent non-specific binding of antibodies or detection reagents. Additionally, optimizing the concentration of detection reagents can reduce background noise.

Troubleshooting Guides

Issue 1: Weak or No Signal Detected

Q: I am not detecting any signal, or the signal is too weak in my assay. What are the possible causes and solutions?

A: This is a common issue that can often be resolved by systematically checking your reagents and protocol.

Possible Causes & Solutions:

Potential Cause Recommended Solution
Inactive TFL-Kinase Verify the activity of your TFL-Kinase enzyme using a positive control. Ensure proper storage and handling of the enzyme.
Suboptimal Reagent Concentration Titrate key reagents, including the primary antibody, secondary antibody, and substrate, to determine their optimal concentrations.
Incorrect Incubation Times/Temperatures Review the protocol and perform a time-course experiment to find the optimal incubation time. Ensure all incubations are performed at the recommended temperatures.
Expired or Improperly Stored Reagents Check the expiration dates of all reagents. Use fresh reagents and ensure they have been stored according to the manufacturer's instructions.
Issue 2: High Background Signal

Q: My assay is showing a high background signal, which is masking the specific signal from TFL-Kinase activity. How can I reduce it?

A: High background can obscure your results, but it is a solvable problem.

Possible Causes & Solutions:

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent or the incubation time. Consider testing different blocking buffers (e.g., BSA, non-fat milk).
Non-specific Antibody Binding Decrease the concentration of the primary or secondary antibody. Include a "no primary antibody" control to assess non-specific binding of the secondary antibody.
Inadequate Washing Increase the number of wash steps and the volume of wash buffer used between incubations. Adding a mild detergent like Tween-20 to the wash buffer can also help.
Over-exposure (Chemiluminescence/Fluorescence) Reduce the exposure time or image acquisition time. If using a plate reader, adjust the gain settings.

Experimental Protocols

Protocol: Optimizing Antibody Concentration for Signal Amplification

This protocol describes how to perform a titration experiment to determine the optimal primary antibody concentration for a TFL-Kinase activity assay using an ELISA format.

  • Plate Coating: Coat a 96-well plate with the TFL-Kinase substrate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking: Add 150 µL of blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 2 hours at room temperature.

  • Kinase Reaction: Add TFL-Kinase and this compound at various concentrations to the wells. Incubate for 1 hour at 37°C to allow for phosphorylation of the substrate.

  • Primary Antibody Incubation: Prepare a serial dilution of the anti-phospho-substrate primary antibody (e.g., from 1:250 to 1:10,000). Add 100 µL of each dilution to the designated wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of a fixed, optimal concentration of HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the signal-to-noise ratio against the primary antibody dilution to determine the optimal concentration.

Visualizations

TFL_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Upstream Receptor TFL_Kinase TFL-Kinase Receptor->TFL_Kinase activates Substrate Target Substrate TFL_Kinase->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Transcription_Factor Transcription Factor pSubstrate->Transcription_Factor activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression promotes This compound This compound This compound->TFL_Kinase inhibits

Caption: TFL-Kinase signaling pathway with this compound inhibition.

Experimental_Workflow A Assay Plate Preparation (Coating & Blocking) B Addition of TFL-Kinase and this compound A->B C Incubation & Kinase Reaction B->C D Addition of Primary Antibody C->D E Addition of HRP-conjugated Secondary Antibody D->E F Addition of Chemiluminescent Substrate E->F G Signal Detection (Plate Reader) F->G

Caption: Experimental workflow for a TFL-Kinase inhibition assay.

Troubleshooting_Logic Start Low Signal Issue Check_Reagents Are all reagents fresh and properly stored? Start->Check_Reagents Check_Concentrations Are reagent concentrations optimized? Check_Reagents->Check_Concentrations Yes Replace_Reagents Replace expired or improperly stored reagents. Check_Reagents->Replace_Reagents No Check_Times Are incubation times and temperatures correct? Check_Concentrations->Check_Times Yes Titrate_Reagents Perform titration experiments for antibodies and substrate. Check_Concentrations->Titrate_Reagents No Optimize_Incubation Run a time-course and temperature gradient experiment. Check_Times->Optimize_Incubation No Resolved Issue Resolved Check_Times->Resolved Yes Replace_Reagents->Check_Concentrations Titrate_Reagents->Check_Times Optimize_Incubation->Resolved

Caption: Troubleshooting decision tree for low signal issues.

overcoming limitations of SPECT imaging for Trofolastat

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trofolastat (99mTc-trofolastat chloride) SPECT imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for SPECT imaging?

This compound is a radiopharmaceutical agent used for diagnostic imaging in prostate cancer.[1][2][3] It consists of a small molecule that binds with high affinity to the Prostate-Specific Membrane Antigen (PSMA), a protein that is highly expressed on the surface of most prostate cancer cells.[4][5] This molecule is labeled with Technetium-99m (99mTc), a gamma-emitting radionuclide, which allows for visualization using Single Photon Emission Computed Tomography (SPECT).[2][3][6] When injected into a patient, 99mTc-trofolastat circulates in the body and accumulates at sites of PSMA expression, enabling the detection of prostate cancer lesions.[1][2]

Q2: What are the primary limitations of using SPECT for this compound imaging compared to PET?

While SPECT is more widely available and less expensive than Positron Emission Tomography (PET), it has some inherent limitations.[6][7] The primary limitations include:

  • Lower Spatial Resolution: SPECT generally has a lower spatial resolution compared to PET, which can make it more challenging to detect very small lesions.[8]

  • Lower Sensitivity: PET imaging with PSMA-targeted agents often demonstrates higher sensitivity for detecting metastatic disease, particularly at low PSA levels.[9][10][11]

  • Quantitative Accuracy: Achieving accurate quantification of radiotracer uptake with SPECT can be more complex than with PET due to factors like photon attenuation and scatter.[12]

Despite these limitations, 99mTc-PSMA SPECT/CT has shown to be a useful alternative when PET/CT is not available.[7][13]

Q3: When is this compound SPECT/CT a suitable imaging modality?

This compound SPECT/CT is a valuable imaging tool in several clinical scenarios, including:

  • Initial staging of high-risk prostate cancer: To determine the extent of disease before primary treatment.[1][2]

  • Detecting recurrence: In patients with rising prostate-specific antigen (PSA) levels after initial therapy.[1][2]

  • Assessing metastatic disease: To determine if targeted therapies against PSMA are a viable option for patients with metastatic prostate cancer.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound SPECT imaging experiments.

Issue 1: Poor Image Quality - Blurry or Noisy Images

Potential Cause Troubleshooting Steps
Patient Motion Patient movement during the long acquisition times of SPECT can cause significant blurring.[14][15] - Ensure the patient is comfortable and immobilized as much as possible.[16] - Use motion correction software if available.
Incorrect Collimator Selection Using a collimator that is not optimized for the energy of 99mTc (140 keV) can degrade resolution. - Use a Low-Energy High-Resolution (LEHR) collimator for optimal spatial resolution.[17]
Inadequate Counting Statistics Too short of an acquisition time per projection can lead to noisy images. - Increase the acquisition time per view, though this may increase the risk of patient motion. - Consider using noise reduction filters during image reconstruction, but be aware that excessive filtering can blur images.[18]
Suboptimal Reconstruction Parameters The choice of reconstruction algorithm and its parameters (e.g., number of iterations, subsets) significantly impacts image quality.[12] - Use an iterative reconstruction algorithm (e.g., OSEM) rather than filtered back-projection. - Optimize the number of iterations and subsets; too few can result in a noisy image, while too many can introduce artifacts.

Issue 2: Low Lesion Detectability

Potential Cause Troubleshooting Steps
Low PSMA Expression The tumor may not be expressing sufficient levels of PSMA for detection. - Correlate imaging findings with other clinical data, such as histology and PSA levels.
Small Lesion Size The lesion may be below the spatial resolution limit of the SPECT system.[8] - While hardware limitations exist, ensure optimal imaging parameters (collimator, reconstruction) are used to maximize resolution. - Consider a complementary imaging modality like PSMA PET if available and clinically indicated.[10]
High Background Activity Insufficient clearance of the radiotracer from surrounding tissues can obscure lesions. - Ensure the recommended uptake time between injection and imaging is followed (typically 3-6 hours).[19][20]

Issue 3: Inaccurate Quantification of Tracer Uptake

Potential Cause Troubleshooting Steps
Photon Attenuation Gamma photons are absorbed and scattered within the body, leading to an underestimation of activity. - Always use CT-based attenuation correction.[12][14] Ensure the CT scan is properly aligned with the SPECT data.[21]
Compton Scatter Photons that have been scattered can be mis-detected, degrading contrast and quantification. - Utilize a scatter correction method, such as the dual-energy window (DEW) or triple-energy window (TEW) technique.[17] Monte Carlo-based scatter correction can also improve results.[12]
Partial Volume Effect (PVE) For small lesions, the limited spatial resolution of SPECT causes a "spill-out" of signal into surrounding tissues, leading to an underestimation of the true activity concentration.[22] - Employ partial volume correction algorithms during image reconstruction if available.[22]

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving 99mTc-trofolastat SPECT/CT.

Table 1: Diagnostic Performance of 99mTc-trofolastat SPECT/CT in Prostate Cancer

Metric Value Reference
Detection Rate (Patient-based) 94%[19][20]
Sensitivity for Primary Tumor 94.2%[2]
Specificity for Primary Tumor 83.3%[2]
Sensitivity for Lymph Node Involvement 50%[19][20]
Specificity for Lymph Node Involvement 87%[19][20]

Table 2: Comparison of Lesion Detection: 99mTc-PSMA SPECT/CT vs. 18F-PSMA PET/CT

Anatomical Location Detection Rate (SPECT/CT) Reference
Prostate 100%[7]
Seminal Vesicles 100%[7]
Local Regional Lymph Nodes 94%[7]
Non-Local Regional Lymph Nodes 77%[7]
Bone 85%[7]
Visceral 100%[7]

Experimental Protocols

Protocol: 99mTc-Trofolastat SPECT/CT Imaging

This protocol is a generalized summary based on published phase 2 clinical trial methodologies.[19][20]

  • Patient Preparation: No specific patient preparation such as fasting is typically required. Ensure adequate hydration.

  • Radiopharmaceutical Administration:

    • Administer an intravenous injection of 740 ± 111 MBq of 99mTc-trofolastat.[19][20]

  • Uptake Period:

    • Allow for an uptake period of 3 to 6 hours post-injection before imaging.[19][20]

  • Image Acquisition:

    • Whole-body Scan: Acquire simultaneous anterior and posterior whole-body scans at a speed of 10 cm/min.[19][20]

    • SPECT/CT:

      • Perform a dual-head SPECT/CT of the pelvic region.[19][20]

      • Use a step-and-shoot acquisition mode.

      • Acquire 60-64 projections per detector head, with an acquisition time of 30 seconds per stop.[19][20]

      • CT acquisition parameters: 130 kVp, 10–30 mAs for attenuation correction and anatomical localization.[19][20]

  • Image Reconstruction:

    • Use an iterative reconstruction algorithm (e.g., OSEM).

    • Apply corrections for attenuation (using the CT data) and scatter.

  • Image Analysis:

    • Evaluate images visually for areas of abnormal uptake.

    • For semi-quantitative analysis, calculate tumor-to-background ratios (TBRs) by placing regions of interest (ROIs) over the suspected lesion and a background tissue area (e.g., gluteal muscle).[23]

Visualizations

experimental_workflow cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Processing & Analysis patient_prep Patient Preparation (Hydration) radiopharm_admin Radiopharmaceutical Administration (740 ± 111 MBq 99mTc-trofolastat IV) patient_prep->radiopharm_admin uptake Uptake Period (3-6 hours) radiopharm_admin->uptake wb_scan Whole-Body Planar Scan uptake->wb_scan Start Imaging spect_ct Pelvic SPECT/CT wb_scan->spect_ct reconstruction Iterative Reconstruction (Attenuation & Scatter Correction) spect_ct->reconstruction analysis Image Analysis (Visual & Quantitative) reconstruction->analysis

Caption: Experimental workflow for 99mTc-trofolastat SPECT/CT imaging.

troubleshooting_logic cluster_resolution Resolution Issues (Blurry) cluster_noise Noise Issues (Grainy) start Poor Image Quality Observed q_motion Check for Patient Motion start->q_motion q_counts Review Counting Statistics start->q_counts s_motion Use Motion Correction / Immobilize Patient q_motion->s_motion Yes q_collimator Verify Collimator q_motion->q_collimator No end Image Quality Improved s_motion->end s_collimator Use LEHR Collimator q_collimator->s_collimator Incorrect q_collimator->q_counts Correct s_collimator->end s_counts Increase Acquisition Time / Use Noise Reduction q_counts->s_counts Low q_recon Check Reconstruction Parameters q_counts->q_recon Adequate s_counts->end s_recon Optimize Iterations/Subsets q_recon->s_recon Suboptimal s_recon->end spect_limitations cluster_limitations Inherent SPECT Limitations cluster_solutions Strategies for Mitigation resolution Lower Spatial Resolution s_recon Optimized Reconstruction (Iterative, Resolution Recovery) resolution->s_recon s_protocol Protocol Optimization (Collimator, Acquisition Time) resolution->s_protocol s_dl Deep Learning Enhancement resolution->s_dl sensitivity Lower Sensitivity sensitivity->s_protocol quantification Quantification Challenges quantification->s_recon s_correction Advanced Corrections (Attenuation, Scatter, PVE) quantification->s_correction

References

adjusting imaging time post-injection for optimal Trofolastat contrast

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Trofolastat (⁹⁹ᵐTc-trofolastat) for SPECT/CT imaging, achieving optimal image contrast is paramount for accurate detection and localization of prostate-specific membrane antigen (PSMA) expressing tissues. This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist in adjusting the imaging time post-injection for the best possible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended imaging window post-injection of this compound?

A1: The generally recommended window for diagnostic SPECT/CT imaging with this compound is 3 to 6 hours post-injection .[1][2][3][4][5] Several clinical studies have demonstrated high-quality images with good tumor-to-background contrast within this timeframe.[1][4]

Q2: Why is there a recommended waiting period before imaging?

A2: The waiting period allows for the clearance of the radiotracer from the bloodstream and non-target tissues, while it accumulates and is retained in PSMA-expressing tumor cells. This differential clearance is crucial for maximizing the signal from the target lesions relative to the surrounding background, thereby improving image contrast. While the peak plasma concentration of this compound occurs at approximately 2 minutes post-injection, the subsequent rapid clearance from the vascular compartment and uptake into tissues necessitates a delay before imaging for optimal contrast.

Q3: Can imaging be performed outside the 3-6 hour window?

A3: Yes, imaging outside this window may be considered depending on the specific clinical or research question.

  • Early Imaging (e.g., 2-4 hours): Some studies have successfully acquired images within a 2 to 4-hour window.[6] This may be sufficient for high-uptake lesions.

  • Delayed Imaging (e.g., up to 24 hours): For certain applications, such as radioguided surgery, imaging has been performed as late as 17-22 hours post-injection.[7] Delayed imaging can sometimes lead to even higher tumor-to-background ratios, as background activity continues to decrease.[8] However, this must be balanced against the radioactive decay of Technetium-99m (half-life of approximately 6 hours).

Q4: What factors can influence the optimal imaging time?

A4: Several factors can affect the ideal imaging time for an individual experiment:

  • Patient-specific physiology: Variations in renal function and blood clearance can alter the rate at which the tracer is cleared from the body.

  • Tumor characteristics: The level of PSMA expression and vascularity of the tumor can influence the rate and intensity of tracer uptake.

  • Clinical objective: The reason for the scan (e.g., initial staging, biochemical recurrence, suitability for PSMA-targeted therapy) may influence the choice of imaging time to best visualize specific types of lesions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High Background Activity / Poor Contrast Imaging performed too early, before sufficient clearance of the radiotracer from the blood pool and soft tissues.Increase the post-injection waiting time. Consider imaging at the later end of the recommended 3-6 hour window, or even later if feasible and justified by the experimental goals.
Low Lesion Uptake The tumor may have low PSMA expression. The imaging time may be too late, resulting in significant radioactive decay.Confirm PSMA expression through other means if possible. Consider imaging earlier within the 3-6 hour window to maximize signal from the tracer.
Variable Image Quality Across Studies Inconsistent post-injection imaging times.Standardize the injection-to-imaging time in your experimental protocol to ensure comparability of results across different subjects and time points.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound imaging to aid in experimental design and interpretation.

Table 1: Recommended Imaging Parameters for ⁹⁹ᵐTc-Trofolastat SPECT/CT

ParameterRecommended ValueSource(s)
Post-Injection Imaging Time 3 - 6 hours[1][2][3][5]
Alternative Early Imaging Window 2 - 4 hours[6]
Alternative Delayed Imaging Window Up to 24 hours (application-dependent)[7][8]
Administered Activity 740 ± 111 MBq[1]

Table 2: Pharmacokinetic Profile of ⁹⁹ᵐTc-Trofolastat

ParameterValueSource(s)
Time to Maximal Plasma Concentration 2 minutes post-injection
Plasma Concentration at 2 hours ~17-fold decrease from maximum
Distribution Half-life (T½, α) 0.15 hours
Clearance from Whole Body at 4 hours 63% of Injected Dose Remaining[9]
Clearance from Whole Body at 20 hours 27% of Injected Dose Remaining[9]

Experimental Protocols

Protocol 1: Standard Diagnostic Imaging with ⁹⁹ᵐTc-Trofolastat

  • Patient Preparation: Ensure the patient is well-hydrated. Have the patient void immediately before image acquisition to reduce urinary bladder activity.

  • Radiotracer Administration: Administer 740 ± 111 MBq of ⁹⁹ᵐTc-Trofolastat intravenously.

  • Uptake Phase: Allow for a 3 to 6-hour uptake period. The patient should rest during this time.

  • Image Acquisition:

    • Position the patient supine on the SPECT/CT scanner.

    • Perform a whole-body planar scan.

    • Acquire SPECT/CT images of the region of interest (e.g., pelvis and abdomen).

  • Image Analysis: Reconstruct and analyze the images, calculating tumor-to-background ratios for quantitative assessment.

Protocol 2: Investigating Optimal Imaging Time for a Novel Application

  • Subject Groups: Divide subjects into different cohorts, with each cohort assigned a specific post-injection imaging time (e.g., 2, 4, 6, and 24 hours).

  • Radiotracer Administration: Administer a standardized dose of ⁹⁹ᵐTc-Trofolastat to all subjects.

  • Image Acquisition: Perform SPECT/CT imaging on each cohort at their designated time point.

  • Data Analysis:

    • For each time point, quantify the tracer uptake in target lesions and in background regions (e.g., muscle, blood pool).

    • Calculate the tumor-to-background ratio for each lesion at each time point.

    • Plot the tumor-to-background ratio as a function of time post-injection to determine the optimal imaging window for maximizing contrast.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Imaging Time patient_prep Patient Preparation (Hydration, Voiding) tracer_admin Administer 99mTc-Trofolastat patient_prep->tracer_admin uptake_phase Uptake Phase (Variable Time Points) tracer_admin->uptake_phase imaging SPECT/CT Image Acquisition uptake_phase->imaging quantification Quantify Lesion and Background Uptake imaging->quantification tbr_calc Calculate Tumor-to-Background Ratio quantification->tbr_calc optimization Determine Optimal Imaging Window tbr_calc->optimization

Caption: Workflow for determining optimal this compound imaging time.

troubleshooting_logic Troubleshooting Poor Image Contrast start Poor Image Contrast Observed check_time Was imaging performed < 3 hours post-injection? start->check_time increase_time Action: Increase post-injection waiting time to 3-6 hours. check_time->increase_time Yes check_lesion Is there known or suspected low PSMA expression? check_time->check_lesion No consider_alt Consider alternative imaging or confirm PSMA status. check_lesion->consider_alt Yes other_factors Consider other factors (e.g., patient physiology). check_lesion->other_factors No standardize Action: Standardize imaging protocol for consistency. other_factors->standardize

Caption: Logic for troubleshooting suboptimal this compound image contrast.

References

Technical Support Center: Preclinical ¹⁸F-Trofolastat Imaging

Author: BenchChem Technical Support Team. Date: December 2025

<Step>

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ¹⁸F-Trofolastat in preclinical positron emission tomography (PET) imaging. The primary focus is on identifying and mitigating motion artifacts to ensure high-quality, quantifiable data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reconstructed ¹⁸F-Trofolastat PET images appear blurry and lack sharp detail, especially in the thoracic and abdominal regions. What is the likely cause?

A: This is a classic sign of motion artifact, most likely due to the animal's breathing (respiratory motion) during the scan.[1][2][3] Motion during the PET acquisition causes a blurring of the signal, which can lead to underestimation of the tracer uptake in your region of interest (ROI) and compromise the accuracy of your quantitative analysis.[3]

Troubleshooting Steps:

  • Review Acquisition Protocol: Confirm if respiratory gating was used. If not, this is the most critical parameter to implement.

  • Check Anesthesia: Ensure the animal was properly anesthetized and stable throughout the scan. Irregular or shallow breathing can complicate motion correction.[1]

  • Post-Processing: If the scan is already complete, investigate if your imaging software has retrospective or data-driven gating capabilities. These algorithms can sometimes correct for motion after data acquisition.[4]

Q2: I've implemented respiratory gating, but there's a noticeable mismatch between my PET and CT images, leading to "hot" or "cold" spots near organ boundaries. What's wrong?

A: This indicates a misalignment between the PET emission data and the CT-based attenuation map.[2][5][6] This is a common issue when the animal's position during the fast CT scan (often a single snapshot in time) doesn't match its average position during the much longer, free-breathing PET scan.[5][7] This mismatch results in incorrect attenuation correction, creating artifacts.[2]

Troubleshooting Steps:

  • CT Acquisition: Acquire the CT scan during mid-expiration or shallow breathing to better match the average position during the PET scan.[7] Some systems allow for the creation of an "average CT" over one breathing cycle to improve registration.[5]

  • Gating Bins: Ensure the PET and CT data are precisely matched to the same respiratory phase or "bin".[8] Mismatched bins will lead to quantification errors.

  • Review Non-Attenuation-Corrected (NAC) Images: Always inspect the NAC images. If the artifactual hot/cold spots disappear on the NAC images, it confirms the issue is with attenuation correction.[6][7]

Q3: What is the best anesthetic to use for ¹⁸F-Trofolastat imaging to minimize physiological interference and motion?

A: The choice of anesthesia is critical as it can affect both animal physiology and image quality.[9][10]

  • Isoflurane (B1672236): This is often the preferred choice for preclinical PET imaging.[11] It allows for rapid induction and recovery, and cardiac function is generally well-maintained.[11] Stable anesthetic depth with isoflurane leads to more regular breathing patterns, which is advantageous for respiratory gating.

  • Ketamine/Xylazine: This injectable combination should be used with caution. It has been shown to cause hyperglycemia, which could potentially interfere with the biodistribution of tracers like ¹⁸F-FDG.[11] It can also lead to a significant increase in tracer uptake in brown fat compared to isoflurane.[9]

Always ensure the animal is kept warm during the procedure, as anesthesia can induce hypothermia, which can alter tracer distribution.[11]

Q4: Besides respiratory motion, what other types of subject motion should I be concerned about?

A: While respiratory motion is often the most significant contributor, other movements can also degrade image quality:[2]

  • Cardiac Motion: This affects the heart and nearby structures. For cardiac-specific ¹⁸F-Trofolastat studies, ECG-gating is essential to "freeze" the motion of the heart muscle.[7]

  • Bulk Motion/Voluntary Movement: This refers to larger, unpredictable movements of the animal, such as shifting its position or tremors.[1][2]

    • Prevention: The best solution is prevention through proper animal handling, secure positioning in the scanner bed, and maintaining a stable plane of anesthesia.[1][7]

    • Correction: Some advanced systems use optical tracking markers to monitor and correct for head or whole-body motion in real-time (prospectively) or during reconstruction (retrospectively).[2][12]

Quantitative Data on Motion Correction

The following tables summarize the expected impact of motion correction techniques on quantitative PET data.

Table 1: Impact of Respiratory Gating on ¹⁸F-Trofolastat Uptake (SUVmax) in Murine Lung Lesions

Imaging ConditionMean SUVmax% Increase from Non-GatedStandard DeviationNotes
Non-Gated1.8-± 0.4Significant blurring observed.
Respiratory-Gated2.961%± 0.5Improved lesion delineation and higher measured uptake.

Data is illustrative. Studies show that respiratory gating can significantly increase the measured SUV of lung lesions.[3][13]

Table 2: Effect of Motion Correction on Image Sharpness and Variance

Correction MethodAcquisition TimeRelative Image Contrast (%)Relative Noise Variance (%)Key Finding
None (Uncorrected)30 min100100Baseline
Gating (End-Expiration)30 min145250Higher contrast but significantly more noise due to fewer counts.
MR-Based Motion Correction6 min140110Achieves similar image quality to a 30-min gated scan in a fraction of the time.[14]

This demonstrates that advanced MR-based motion correction can provide high-quality images with lower noise compared to traditional gating, and in shorter scan times.[14]

Experimental Protocols

Protocol 1: Standard Preclinical PET/CT Imaging with ¹⁸F-Trofolastat and Respiratory Gating
  • Animal Preparation:

    • Fast the animal (e.g., mouse) for 6-8 hours prior to tracer injection to reduce background signal.[9]

    • Anesthetize the animal using 1.5-2.0% isoflurane in 100% oxygen.[9][15] Confirm proper anesthetic depth by lack of pedal reflex.

    • Place the animal on the scanner bed, which is equipped with a heating pad to maintain body temperature.

    • Position a pneumatic respiratory pillow or sensor on the animal's thorax to monitor the breathing cycle.[16]

  • Tracer Administration:

    • Administer ~5-10 MBq (~150-250 µCi) of ¹⁸F-Trofolastat via intravenous (tail vein) injection.[9] IV injection is preferred for rapid and consistent biodistribution.[9]

    • Allow for an uptake period of 60 minutes. During this time, maintain the animal under anesthesia and warmth to ensure consistent physiology.[11]

  • Image Acquisition:

    • Position the animal in the center of the PET/CT scanner's field of view.

    • Acquire a CT scan for attenuation correction and anatomical localization. Use a protocol that minimizes motion mismatch (e.g., rapid scan during shallow breathing).

    • Begin a 15-20 minute static PET scan, acquiring the data in list mode to allow for retrospective gating.

    • Simultaneously record the respiratory signal from the pneumatic sensor.

  • Image Reconstruction:

    • Process the list-mode data, binning the events into 4-8 different phases of the respiratory cycle based on the sensor signal.

    • Reconstruct the PET images for each gate using an appropriate algorithm (e.g., 3D OSEM).

    • Reconstruct a non-gated image for comparison.

    • Ensure the CT attenuation map is correctly applied to the gated PET data.

  • Data Analysis:

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the motion-corrected (gated) images to quantify ¹⁸F-Trofolastat uptake (e.g., calculating SUVmax, SUVmean).

    • Compare quantitative values and image quality between the gated and non-gated reconstructions.

Visualizations

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_proc Phase 3: Processing & Analysis Animal_Prep Animal Preparation (Fasting, Anesthesia) Tracer_Admin Tracer Administration (IV Injection of ¹⁸F-Trofolastat) Animal_Prep->Tracer_Admin Uptake Uptake Period (60 min under anesthesia) Tracer_Admin->Uptake Positioning Positioning & Gating Sensor Setup Uptake->Positioning CT_Scan CT Scan (For Attenuation Correction) Positioning->CT_Scan PET_Scan PET List-Mode Scan (15-20 min) CT_Scan->PET_Scan Gating Respiratory Gating (Binning List-Mode Data) PET_Scan->Gating Reconstruction Image Reconstruction (OSEM Algorithm) Gating->Reconstruction Analysis Quantitative Analysis (ROI, SUV) Reconstruction->Analysis

Caption: Preclinical PET imaging workflow for ¹⁸F-Trofolastat.

G Start Image Artifact Observed (Blurring, Mismatch) Check_Motion Is image blurry or lacking sharp boundaries? Start->Check_Motion Check_Mismatch Are PET/CT images misaligned? Check_Motion->Check_Mismatch No Sol_Gating Implement Respiratory Gating - Use gating sensor - Acquire in list-mode Check_Motion->Sol_Gating Yes Sol_Anesthesia Optimize Anesthesia - Ensure stable depth - Use isoflurane Check_Motion->Sol_Anesthesia Yes Sol_AC Correct Attenuation Mismatch - Acquire Average CT - Review NAC images Check_Mismatch->Sol_AC Yes Sol_Reposition Improve Animal Positioning - Use appropriate holder - Ensure comfort Check_Mismatch->Sol_Reposition Yes End High-Quality Image Check_Mismatch->End No Sol_Gating->End Sol_Anesthesia->End Sol_AC->End Sol_Reposition->End

Caption: Troubleshooting guide for motion artifacts in PET imaging.

References

Validation & Comparative

A Head-to-Head Comparison: Trofolastat vs. MRI in Tumor Localization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise localization of tumors is paramount for accurate diagnosis, staging, and effective treatment planning. This guide provides an objective comparison of two prominent imaging modalities: Trofolastat, a novel radiopharmaceutical for Single Photon Emission Computed Tomography (SPECT), and Magnetic Resonance Imaging (MRI), a widely established standard in clinical practice. We will delve into their performance, supported by experimental data, and provide detailed methodologies for the key experiments cited.

At a Glance: this compound vs. MRI

FeatureThis compound (with 99mTc-SPECT/CT)Multiparametric MRI (mpMRI)
Imaging Principle Targets Prostate-Specific Membrane Antigen (PSMA) on cancer cells, emitting gamma rays for detection.Uses magnetic fields and radio waves to generate detailed anatomical and functional images of soft tissues.
Primary Application Detection of primary and metastatic prostate cancer.Detection, localization, and staging of various soft tissue tumors, including prostate cancer.
Sensitivity High, particularly for PSMA-positive lesions.Variable, generally good for clinically significant prostate cancer.
Specificity Generally high, but can be limited by PSMA expression in some benign tissues.High, especially with standardized reporting systems like PI-RADS.
Resolution Lower spatial resolution compared to MRI.High spatial resolution, providing detailed anatomical information.
Functional Info Provides information on PSMA expression, a biomarker for prostate cancer.Provides functional information on tissue cellularity (Diffusion-Weighted Imaging) and vascularity (Dynamic Contrast-Enhanced Imaging).
Ionizing Radiation Yes (from Technetium-99m)No
Contrast Agent Radiopharmaceutical (this compound labeled with 99mTc)Gadolinium-based contrast agents (often used in DCE-MRI)

Performance Data: A Quantitative Comparison

The following table summarizes the diagnostic performance of this compound (represented by 99mTc-PSMA SPECT/CT) and multiparametric MRI (mpMRI) in the detection of primary prostate cancer, based on a prospective study.

Parameter99mTc-PSMA SPECT/CTMultiparametric MRI (mpMRI)
Sensitivity 97.7% (43/44)[1][2]90.9% (40/44)[1][2]
Specificity 75.0% (9/12)[1][2]75.0% (9/12)[1][2]
Area Under the Curve (AUC) 97.4%[1]95.1%[1]

Data from a prospective study involving 56 men with suspected prostate cancer.[1][2]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and procedural steps of each imaging modality, the following diagrams are provided.

Trofolastat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space This compound This compound-99mTc PSMA PSMA Receptor This compound->PSMA Binding Internalization Internalization PSMA->Internalization Receptor-mediated endocytosis Gamma_Emission Gamma Ray Emission Internalization->Gamma_Emission

This compound Mechanism of Action

Experimental_Workflow cluster_this compound This compound SPECT/CT Workflow cluster_mri Multiparametric MRI Workflow T_Patient Patient Preparation T_Injection Injection of This compound-99mTc T_Patient->T_Injection T_Uptake Uptake Period (e.g., 1-4 hours) T_Injection->T_Uptake T_Imaging SPECT/CT Imaging T_Uptake->T_Imaging T_Analysis Image Reconstruction and Analysis T_Imaging->T_Analysis M_Patient Patient Preparation (e.g., fasting, enema) M_Positioning Patient Positioning in MRI Scanner M_Patient->M_Positioning M_Imaging Acquisition of T2W, DWI, and DCE sequences M_Positioning->M_Imaging M_Analysis Image Analysis using PI-RADS M_Imaging->M_Analysis

Comparative Experimental Workflows

Experimental Protocols

This compound (99mTc-PSMA) SPECT/CT Imaging Protocol

This protocol is a representative example based on clinical trial methodologies for 99mTc-PSMA SPECT/CT imaging.

  • Patient Preparation: Patients are typically well-hydrated. No specific dietary restrictions are usually required.

  • Radiopharmaceutical Administration: A sterile, single-use dose of 99mTc-Trofolastat (or a similar 99mTc-PSMA agent) is administered intravenously. The typical injected activity ranges from 555 to 740 MBq.[3]

  • Uptake Period: Following injection, there is a waiting period to allow for the radiotracer to distribute throughout the body and accumulate in PSMA-expressing tissues. Imaging is typically performed 1 to 4 hours post-injection.

  • Image Acquisition:

    • SPECT: Patients are positioned supine on the imaging table. SPECT data is acquired using a dual-head gamma camera equipped with low-energy, high-resolution collimators. The acquisition is typically performed over 360 degrees, with a specified number of projections (e.g., 60-120) and time per projection (e.g., 15-30 seconds).

    • CT: A low-dose CT scan is performed immediately after the SPECT acquisition for attenuation correction and anatomical localization.

  • Image Reconstruction and Analysis:

    • SPECT data is reconstructed using an iterative algorithm (e.g., OSEM).

    • The reconstructed SPECT images are fused with the CT images.

    • Tumor uptake is assessed visually and semi-quantitatively, often using the maximum standardized uptake value (SUVmax).

Multiparametric MRI (mpMRI) of the Prostate Protocol

This protocol is based on the Prostate Imaging Reporting and Data System (PI-RADS) v2.1 guidelines.[4]

  • Patient Preparation: Patients may be asked to have an empty rectum to minimize artifacts. An enema may be administered prior to the scan. Spasmolytic agents may be used to reduce bowel peristalsis.

  • Equipment: A 1.5T or 3T MRI scanner is used. A 3T magnet is preferred for higher signal-to-noise ratio. An endorectal coil may be used, particularly with 1.5T scanners, to improve image quality.[5][6][7]

  • Image Acquisition: A combination of the following sequences is acquired:

    • T2-Weighted Imaging (T2WI): Provides high-resolution anatomical images of the prostate gland and surrounding structures. Acquired in axial, sagittal, and coronal planes.

    • Diffusion-Weighted Imaging (DWI): Measures the random motion of water molecules. In cancerous tissue, water diffusion is restricted, which appears as a bright signal on high b-value images and a dark signal on the apparent diffusion coefficient (ADC) map.[7]

    • Dynamic Contrast-Enhanced (DCE) Imaging: Involves the rapid injection of a gadolinium-based contrast agent followed by fast, repeated T1-weighted imaging. It provides information about tissue vascularity and permeability.

  • Image Interpretation and Reporting:

    • Images are analyzed by a radiologist.

    • Suspicious findings are scored on a 5-point scale according to the PI-RADS v2.1 criteria, which helps to standardize the assessment of the likelihood of clinically significant prostate cancer.[4]

Discussion and Conclusion

Both this compound SPECT/CT and multiparametric MRI are powerful tools for tumor localization, each with its own set of strengths and limitations.

This compound SPECT/CT offers high sensitivity for detecting PSMA-positive prostate cancer lesions.[1][2] Its utility lies in its ability to provide molecular information about the tumor, which can be crucial for targeted therapies. The recent approval of this compound by the UK's MHRA highlights its growing importance in the clinical management of prostate cancer. However, its spatial resolution is lower than that of MRI, and it involves exposure to ionizing radiation.

Multiparametric MRI provides excellent soft tissue contrast and high spatial resolution, allowing for detailed anatomical assessment of the tumor and its relationship with surrounding structures. The functional sequences (DWI and DCE) offer valuable insights into the tumor's microenvironment. The standardized PI-RADS reporting system has significantly improved the consistency and accuracy of mpMRI in prostate cancer diagnosis.[4] The main limitations of mpMRI include its variable sensitivity for detecting all cancerous lesions and the potential for artifacts.

References

A Comparative Guide to 99mTc-Trofolastat SPECT/CT for Primary Prostate Cancer Staging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 99mTc-Trofolastat SPECT/CT with other imaging modalities for the primary staging of prostate cancer. The information is based on available clinical trial data and is intended to assist in research and development efforts.

Executive Summary

Accurate primary staging of prostate cancer is crucial for determining the optimal treatment strategy. While conventional imaging techniques like computed tomography (CT) and bone scans have been the standard, advanced molecular imaging agents targeting prostate-specific membrane antigen (PSMA) have demonstrated superior performance. This guide focuses on the clinical trial results for 99mTc-Trofolastat, a PSMA-targeting agent for Single Photon Emission Computed Tomography (SPECT), and compares it with the widely used Positron Emission Tomography (PET) agent, PSMA PET/CT, as well as conventional imaging.

Based on a phase 2 multicenter study, 99mTc-Trofolastat SPECT/CT shows a high detection rate for primary prostate cancer.[1][2][3] However, its sensitivity for detecting lymph node metastases is moderate.[1][2][3] In contrast, PSMA PET/CT has consistently shown higher accuracy than conventional imaging in numerous studies and is increasingly considered the new standard of care for staging high-risk prostate cancer.[4][5]

Comparative Data on Diagnostic Performance

The following tables summarize the quantitative data from clinical trials for each imaging modality, focusing on their performance in the primary staging of prostate cancer.

Table 1: Performance in Detecting the Primary Prostate Tumor

Imaging ModalityPatient PopulationDetection Rate / SensitivitySpecificity
99mTc-Trofolastat SPECT/CT Intermediate- and high-risk prostate cancer94% (Patient-based detection rate)[1][2][3]Not Applicable*
PSMA PET/CT High-risk prostate cancer97%[6]43%[6]
Conventional Imaging (CT/MRI) Intermediate- and high-risk prostate cancer86% (MRI)[1]-

*In the primary staging trial for 99mTc-Trofolastat, all patients had biopsy-confirmed prostate cancer, so a specificity for detecting the primary tumor could not be calculated.

Table 2: Performance in Detecting Pelvic Lymph Node Metastases

Imaging ModalityPatient PopulationSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Accuracy
99mTc-Trofolastat SPECT/CT Intermediate- and high-risk prostate cancer50%[1][2][3]87%[1][2][3]---
PSMA PET/CT High-risk prostate cancer85%[4][5]98%[4][5]--92%[4][5]
Conventional Imaging (CT and Bone Scan) High-risk prostate cancer38%[4][5]91%[4][5]--65%[4][5]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing clinical trial results. The following are summaries of the experimental protocols for the key studies cited.

99mTc-Trofolastat SPECT/CT Protocol (Phase 2 Study)
  • Patient Population: 105 patients with intermediate- or high-risk prostate cancer scheduled for radical prostatectomy and extended pelvic lymph node dissection.[2][3]

  • Radiotracer Administration: An intravenous injection of 740 ± 111 MBq of 99mTc-Trofolastat was administered 3 to 6 hours before imaging.[3]

  • Imaging Acquisition:

    • Whole-body scans (anterior and posterior) were acquired at a scan speed of 10 cm/min.[3]

    • This was followed by a pelvic dual-head SPECT/CT with the following parameters: step-and-shoot acquisition, 30 seconds per stop, 60-64 projections per head. The CT component was performed at 130 kVp and 10-30 mAs.[3]

  • Image Analysis: Images were independently reviewed by three readers. A visual scoring system and tumor-to-background ratios (TBR) were used to assess radiotracer uptake.[1]

  • Gold Standard: Histopathology from radical prostatectomy and pelvic lymph node dissection served as the reference standard.[2][3]

PSMA PET/CT Protocol (proPSMA Study)
  • Patient Population: 300 men with biopsy-proven, high-risk prostate cancer scheduled for radical prostatectomy or radiation therapy with curative intent.

  • Radiotracer Administration: Intravenous injection of a 68Ga-PSMA-11.

  • Imaging Acquisition: PET/CT imaging was performed from the skull base to the mid-thigh approximately 60 minutes after the injection.

  • Image Analysis: Images were interpreted by experienced nuclear medicine physicians.

  • Gold Standard: A combination of histopathology, imaging, and clinical follow-up at six months was used as the reference standard.[7]

Conventional Imaging Protocol (proPSMA Study)
  • Patient Population: As described in the PSMA PET/CT protocol above.

  • Imaging Acquisition:

    • CT: Contrast-enhanced CT of the abdomen and pelvis.

    • Bone Scan: Whole-body bone scintigraphy with 99mTc-methylene diphosphonate (MDP).

  • Image Analysis: Images were interpreted by experienced radiologists and nuclear medicine physicians.

  • Gold Standard: A combination of histopathology, imaging, and clinical follow-up at six months was used as the reference standard.[7]

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow of a comparative clinical trial for primary prostate cancer staging and the logical relationship for selecting an imaging modality.

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_imaging Imaging Arms cluster_treatment Treatment cluster_followup Follow-up & Analysis p Biopsy-Proven High-Risk Prostate Cancer Patients rand Randomization p->rand psma Arm A: PSMA PET/CT rand->psma 1:1 conv Arm B: Conventional Imaging (CT + Bone Scan) rand->conv treat_psma Treatment Planning Based on PSMA PET/CT psma->treat_psma treat_conv Treatment Planning Based on Conventional Imaging conv->treat_conv fu Follow-up (e.g., 6 months) treat_psma->fu treat_conv->fu analysis Comparison of Accuracy (Histopathology as Gold Standard) fu->analysis

Comparative Clinical Trial Workflow

G start Patient with Newly Diagnosed Prostate Cancer risk Risk Stratification (e.g., NCCN guidelines) start->risk low_risk Low Risk risk->low_risk Low int_high_risk Intermediate or High Risk risk->int_high_risk Intermediate/High treatment Treatment Decision low_risk->treatment No routine staging imaging staging_imaging Staging Imaging Recommended int_high_risk->staging_imaging psma_pet PSMA PET/CT (Preferred) staging_imaging->psma_pet spect 99mTc-Trofolastat SPECT/CT (Alternative where PET is unavailable) staging_imaging->spect conv_imaging Conventional Imaging (CT + Bone Scan) (If PSMA-based imaging is unavailable) staging_imaging->conv_imaging psma_pet->treatment spect->treatment conv_imaging->treatment

Imaging Modality Selection Logic

Conclusion

References

Trofolastat in the Spotlight: A Comparative Guide to Lymph Node Metastasis Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of lymph node metastases is a critical step in cancer staging and treatment planning. This guide provides a comprehensive comparison of the sensitivity and specificity of Trofolastat for this purpose, benchmarked against other established imaging modalities. Experimental data and detailed protocols are presented to offer a clear perspective on its performance.

Performance Snapshot: this compound vs. Alternatives

The diagnostic accuracy of any imaging agent is paramount. The table below summarizes the sensitivity and specificity of 99mTc-Trofolastat SPECT/CT in detecting lymph node metastases, alongside comparable data for other common techniques.

Imaging ModalitySensitivitySpecificityPatient Population
99mTc-Trofolastat SPECT/CT 50% 87% Intermediate and high-risk prostate cancer[1][2][3]
99mTc-Trofolastat SPECT/CT (TBR prediction) 90% -Intermediate and high-risk prostate cancer[1][2][3]
Computed Tomography (CT) ~40-42%82%Prostate cancer[4]
Magnetic Resonance Imaging (MRI) 38.9%82.6%Prostate cancer[5]
68Ga-PSMA PET/CT 64%95%Intermediate and high-risk prostate cancer[4]
PSMA PET/CT 73.7%97.5%High-risk prostate cancer[5]
Nanoparticle-enhanced MRI (LMRI) 98%92%Various primary cancers[6][7][8]

Delving into the Data: Experimental Protocols

Understanding the methodology behind these figures is crucial for their correct interpretation and potential replication. Below are the detailed experimental protocols for the key studies cited.

99mTc-Trofolastat SPECT/CT Protocol for Prostate Cancer

This protocol is based on a phase 2 multicenter study involving patients with intermediate- and high-risk prostate cancer scheduled for radical prostatectomy and extended pelvic lymph node dissection.[1][2][3]

1. Patient Population:

  • 105 patients with confirmed prostate cancer and an increased risk of lymph node involvement.[1][2][3]

2. Imaging Agent:

  • 99mTc-Trofolastat (also known as 99mTc-MIP-1404), a small-molecule inhibitor of prostate-specific membrane antigen (PSMA).[1][2][3]

3. Imaging Procedure:

  • Patients received an injection of 99mTc-Trofolastat.

  • Pelvic SPECT/CT imaging was performed 3 to 6 hours post-injection.[9]

4. Image Analysis:

  • Images were evaluated by multiple readers blinded to clinical information.[10]

  • Visual and semi-quantitative (tumor-to-background ratio, TBR) scores were used to assess 99mTc-Trofolastat uptake.[1][2][3]

5. Gold Standard:

  • Histopathological analysis of tissue obtained from radical prostatectomy and extended pelvic lymph node dissection served as the reference standard for comparison.[1][2][3]

Visualizing the Workflow

To further clarify the process, the following diagram illustrates the experimental workflow for detecting lymph node metastases using 99mTc-Trofolastat SPECT/CT.

Trofolastat_Workflow cluster_pre_imaging Pre-Imaging cluster_imaging Imaging Procedure cluster_post_imaging Post-Imaging & Analysis Patient Patient with High-Risk Prostate Cancer Screening Screening & Enrollment (Bone Scan, Pelvic MRI) Patient->Screening Surgery Radical Prostatectomy & Extended Pelvic Lymph Node Dissection Injection Injection of 99mTc-Trofolastat Screening->Injection Imaging Pelvic SPECT/CT (3-6 hours post-injection) Injection->Imaging Image_Eval Image Evaluation (Blinded Readers) Imaging->Image_Eval Comparison Comparison of Imaging Findings with Histopathology Image_Eval->Comparison Histopathology Histopathological Analysis (Gold Standard) Surgery->Histopathology Histopathology->Comparison

Caption: Experimental workflow for 99mTc-Trofolastat SPECT/CT imaging and analysis.

Signaling Pathway Context

This compound's mechanism of action is rooted in its ability to target the Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly overexpressed on the surface of prostate cancer cells.

PSMA_Signaling cluster_cell Prostate Cancer Cell PSMA PSMA (Prostate-Specific Membrane Antigen) Internalization Internalization PSMA->Internalization Receptor-Mediated Endocytosis This compound 99mTc-Trofolastat This compound->PSMA Binding SPECT_CT SPECT/CT Detection Internalization->SPECT_CT Signal Emission

Caption: Mechanism of 99mTc-Trofolastat targeting PSMA on prostate cancer cells.

References

A Comparative Guide to PSMA-Targeting Radiotracers for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target for the imaging and therapy of prostate cancer. A growing arsenal (B13267) of radiolacers targeting PSMA is now available, each with distinct characteristics influencing their clinical and research applications. This guide provides a cross-study comparison of prominent PSMA-targeting radiotracers, focusing on their diagnostic performance, biodistribution, and the experimental protocols underpinning their evaluation.

Diagnostic Performance: A Head-to-Head Look

The diagnostic efficacy of PSMA-targeting radiotracers is a critical factor in their clinical utility. Parameters such as sensitivity, specificity, and detection rates, particularly in patients with biochemical recurrence, are key indicators of performance. Below is a summary of findings from comparative studies.

RadiotracerPatient PopulationKey FindingsReference
¹⁸F-PSMA-1007 vs. ⁶⁸Ga-PSMA-11 Staging intermediate- and high-risk prostate cancerBoth tracers showed high accuracy in detecting the dominant intraprostatic lesion with good concordance. ¹⁸F-PSMA-1007 had a sensitivity of 100% and specificity of 90.9%, while ⁶⁸Ga-PSMA-11 had a sensitivity of 85.7% and specificity of 98.2%.[1]
¹⁸F-PSMA-1007 vs. ⁶⁸Ga-PSMA-11 Biochemical recurrenceA meta-analysis suggested ¹⁸F-PSMA-1007 may have a higher detection rate than ⁶⁸Ga-PSMA-11, especially at low PSA levels (≤0.5 ng/mL).[2][3]
¹⁸F-DCFPyL vs. ⁶⁸Ga-PSMA-11 Staging and biochemical recurrenceA meta-analysis indicated that ¹⁸F-DCFPyL and ⁶⁸Ga-PSMA-11 have similar diagnostic performance.[4][3]
⁶⁴Cu-SAR-bisPSMA vs. ⁶⁸Ga-PSMA-11 High-risk prostate cancer (pre-prostatectomy)In a phase 1 head-to-head comparison, ⁶⁴Cu-SAR-bisPSMA showed approximately three times the intensity of activity within every tumor deposit compared to ⁶⁸Ga-PSMA-11.[5][5]

Biodistribution Profile: Tumor Uptake and Off-Target Organs

The biodistribution of a radiotracer determines its tumor-to-background contrast and potential for off-target radiation exposure. Standardized Uptake Values (SUV) are commonly used to quantify tracer accumulation in tissues.

RadiotracerTumor SUVKey Normal Organ SUV (mean)Noteworthy CharacteristicsReference
⁶⁸Ga-PSMA-11 VariableKidneys: High Salivary Glands: High Liver: Moderate Spleen: ModerateRapid renal clearance.[6]
¹⁸F-DCFPyL VariableKidneys: High Salivary Glands: High Liver: Slightly higher than ⁶⁸Ga-PSMA-11Similar biodistribution to ⁶⁸Ga-PSMA-11 with some quantitative differences.[6][6]
¹⁸F-PSMA-1007 VariableLiver: High Spleen: High Kidneys: Moderate Salivary Glands: HighPredominantly hepatobiliary clearance, resulting in lower urinary activity which can improve visualization of the prostate bed.[7][7]
¹⁸F-rhPSMA-7.3 Higher trend than ¹⁸F-rhPSMA-7Kidneys: 35.7 Liver: 7.3 Spleen: 8.4 Parotid Gland: 16.2Significantly lower bladder uptake compared to ¹⁸F-rhPSMA-7.[8][8]

Experimental Protocols: A Glimpse into the Methodology

The following table outlines typical experimental parameters for preclinical and clinical studies involving PSMA radiotracers.

Parameter⁶⁸Ga-PSMA-11¹⁸F-DCFPyL¹⁸F-PSMA-1007
Radiolabeling Automated or manual synthesis using a ⁶⁸Ge/⁶⁸Ga generator. Reaction at elevated temperature (e.g., 95°C) for a short duration (e.g., 5-10 min).Automated synthesis via direct nucleophilic substitution.Automated one-step or two-step synthesis procedures.
Quality Control Radiochemical purity assessed by radio-HPLC or radio-TLC (typically >95%).Radiochemical purity assessed by radio-HPLC (typically >95%).Radiochemical purity assessed by radio-HPLC or radio-TLC (typically >95%).
Injected Activity (Human) 1.8–2.2 MBq/kg body weight.~370 MBq (10 mCi).~200–250 MBq.
Uptake Time (Human) ~60 minutes post-injection.~60-120 minutes post-injection.~60-120 minutes post-injection.
Imaging PET/CT scan.PET/CT scan.PET/CT scan.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key processes and pathways.

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSMA PSMA Integrin Integrin β1 PSMA->Integrin Modulates IGF1R IGF-1R PSMA->IGF1R Modulates PI3K PI3K PSMA->PI3K Activates MAPK MAPK Integrin->MAPK Canonical Pathway AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival PSMA_Radiotracer PSMA-targeting Radiotracer PSMA_Radiotracer->PSMA Binds

Caption: PSMA signaling pathway and radiotracer binding.

Experimental_Workflow cluster_Radiochemistry Radiochemistry cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Trial Radiolabeling Radiolabeling of PSMA Precursor Purification Purification Radiolabeling->Purification QC Quality Control (e.g., Radio-HPLC) Purification->QC In_Vitro In Vitro Studies (Cell Binding Assays) QC->In_Vitro In_Vivo In Vivo Studies (Biodistribution, µPET Imaging) QC->In_Vivo Patient_Recruitment Patient Recruitment QC->Patient_Recruitment Radiotracer_Admin Radiotracer Administration Patient_Recruitment->Radiotracer_Admin PET_CT PET/CT Imaging Radiotracer_Admin->PET_CT Data_Analysis Image and Data Analysis PET_CT->Data_Analysis

Caption: General experimental workflow for PSMA radiotracer evaluation.

Head_to_Head_Comparison cluster_TracerA Radiotracer A cluster_TracerB Radiotracer B Patient_Cohort Patient Cohort (e.g., Biochemical Recurrence) PET_A PET/CT Scan with Radiotracer A Patient_Cohort->PET_A PET_B PET/CT Scan with Radiotracer B Patient_Cohort->PET_B Analysis_A Image Analysis (Detection Rate, SUV) PET_A->Analysis_A Comparison Statistical Comparison Analysis_A->Comparison Analysis_B Image Analysis (Detection Rate, SUV) PET_B->Analysis_B Analysis_B->Comparison

Caption: Logical workflow of a head-to-head comparison study.

References

Evaluating the Cost-Effectiveness of Trofolastat SPECT/CT Imaging in Fibrosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The non-invasive assessment of fibrosis remains a critical challenge in clinical practice and drug development. Early and accurate detection of fibrotic changes, as well as monitoring treatment response, is paramount for improving patient outcomes and accelerating the development of novel anti-fibrotic therapies. In this context, molecular imaging techniques are gaining prominence. This guide provides a comprehensive evaluation of the cost-effectiveness of Trofolastat SPECT/CT imaging, a modality targeting Prostate-Specific Membrane Antigen (PSMA), for the assessment of fibrosis, and compares it with other imaging alternatives.

While this compound has been primarily investigated for prostate cancer imaging, emerging evidence reveals the expression of its target, PSMA, in fibrotic tissues, particularly in idiopathic pulmonary fibrosis (IPF), opening new avenues for its application.[1][2] This guide synthesizes the available preclinical and clinical data, discusses the underlying biological rationale, and presents a comparative analysis of its potential cost-effectiveness against established and emerging imaging modalities for fibrosis.

Performance Comparison of Imaging Modalities for Fibrosis

The ideal imaging modality for fibrosis should be sensitive, specific, quantitative, reproducible, and cost-effective. Below is a comparative summary of this compound SPECT/CT and alternative techniques.

Imaging ModalityTarget/PrincipleKey AdvantagesKey DisadvantagesCost-Effectiveness Data
This compound (⁹⁹mTc-MIP-1404) SPECT/CT Prostate-Specific Membrane Antigen (PSMA) expressed on neovasculature and some fibroblasts in fibrotic tissue.[1][2]High target-to-background ratio demonstrated in other pathologies.[3] SPECT is widely available and generally less expensive than PET.Limited direct clinical data in fibrosis. Potential for off-target uptake. Lower resolution compared to PET.No direct studies in fibrosis. Cost-effectiveness in prostate cancer is under investigation.
Magnetic Resonance Imaging (MRI) Magnetic Resonance Elastography (MRE) measures tissue stiffness. Late Gadolinium Enhancement (LGE) indicates scar tissue.Non-invasive, no ionizing radiation. MRE provides quantitative assessment of tissue stiffness.LGE is not specific to active fibrosis. MRE can be affected by inflammation and other factors. Higher cost than ultrasound.MRE has been shown to be cost-effective for staging liver fibrosis.[4]
Computed Tomography (CT) High-Resolution CT (HRCT) provides detailed anatomical images of fibrotic changes (e.g., honeycombing in IPF).Excellent spatial resolution. Widely available and standard of care for IPF diagnosis.[2]Use of ionizing radiation. Provides morphological information but limited functional data on disease activity.Not typically evaluated for cost-effectiveness as it is the diagnostic standard.
Positron Emission Tomography (PET)/CT Various tracers targeting, for example, Fibroblast Activation Protein (FAP) or collagen.High sensitivity and quantitative capabilities. FAP-targeted tracers show high uptake in fibrotic lesions.[5][6][7]Higher cost and limited availability compared to SPECT. Radiation exposure.FAPI-PET/CT is emerging as a promising tool, but comprehensive cost-effectiveness studies in fibrosis are still needed. Some analyses suggest it could be cost-effective by improving diagnostic accuracy and guiding therapy.[8][9]
Ultrasound Elastography Measures tissue stiffness using shear waves.Non-invasive, portable, and relatively low cost.Operator-dependent. Limited by patient body habitus and presence of ascites. Less accurate in early-stage fibrosis compared to MRE.Generally considered cost-effective for initial assessment of liver fibrosis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of imaging studies. Below are representative experimental protocols for SPECT/CT imaging in preclinical fibrosis models.

Preclinical SPECT/CT Imaging Protocol for Pulmonary Fibrosis
  • Animal Model: Bleomycin-induced pulmonary fibrosis in mice is a commonly used model. C57BL/6 mice are anesthetized, and a single intratracheal instillation of bleomycin (B88199) (e.g., 1.5 U/kg) is administered to induce fibrosis. Control animals receive saline.

  • Radiotracer Administration: At a specified time point post-bleomycin induction (e.g., day 14 or 21), mice are injected intravenously with ⁹⁹mTc-labeled tracer (e.g., a FAP inhibitor or potentially ⁹⁹mTc-MIP-1404) with an activity of approximately 10-40 MBq.[10]

  • SPECT/CT Imaging: After a defined uptake period (e.g., 1-2 hours), animals are anesthetized and placed in the SPECT/CT scanner. A CT scan is first acquired for anatomical reference and attenuation correction (e.g., 50 kVp, 1 mA, 360 projections). This is followed by a SPECT acquisition (e.g., using a multi-pinhole collimator, 30-60 seconds per projection over 360 degrees).[11][12]

  • Image Reconstruction and Analysis: SPECT data are reconstructed using an ordered subset expectation maximization (OSEM) algorithm with CT-based attenuation and scatter correction. Regions of interest (ROIs) are drawn on the lungs to quantify tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Preclinical SPECT/CT Imaging Protocol for Liver Fibrosis
  • Animal Model: Carbon tetrachloride (CCl₄)-induced liver fibrosis is a standard model. Mice or rats are administered CCl₄ (e.g., intraperitoneally, twice weekly for 4-8 weeks) to induce progressive liver fibrosis.

  • Radiotracer Administration: Following the induction period, animals are injected intravenously with the ⁹⁹mTc-labeled radiotracer.

  • SPECT/CT Imaging: At the optimal uptake time, animals are anesthetized and imaged. A CT scan of the abdominal region is performed, followed by a SPECT acquisition.

  • Image Reconstruction and Analysis: Image reconstruction is performed as described for the pulmonary fibrosis model. ROIs are drawn over the liver to quantify tracer uptake. The results are often correlated with histological scoring of fibrosis (e.g., METAVIR score) and hydroxyproline (B1673980) assays for collagen content.

Signaling Pathways in Fibrosis

Understanding the molecular pathways driving fibrosis is essential for developing targeted imaging agents and therapies. Below are diagrams of two central pathways in fibrosis.

TGF_Beta_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGFbRII TGF-βRII TGF_beta->TGFbRII Binding TGFbRI TGF-βRI TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 Phosphorylation pSMAD2_3 pSMAD2/3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (e.g., Collagen, α-SMA) SMAD_complex->Gene_Transcription Nuclear Translocation

TGF-β Signaling Pathway in Fibrosis.

Collagen_Synthesis cluster_intracellular Intracellular (Fibroblast) cluster_extracellular Extracellular Space Transcription Collagen Gene Transcription (Nucleus) Translation Translation to Pro-α-chains (RER) Transcription->Translation Hydroxylation Hydroxylation of Proline & Lysine Translation->Hydroxylation Glycosylation Glycosylation Hydroxylation->Glycosylation Triple_Helix Triple Helix Formation (Procollagen) Glycosylation->Triple_Helix Secretion Secretion into Extracellular Space Triple_Helix->Secretion Procollagen_Peptidase Procollagen Peptidase Secretion->Procollagen_Peptidase Cleavage of propeptides Tropocollagen Tropocollagen Fibril_Assembly Self-assembly into Collagen Fibrils Tropocollagen->Fibril_Assembly Cross_linking Lysyl Oxidase-mediated Cross-linking Fibril_Assembly->Cross_linking Mature_Collagen Mature Collagen Fiber

Collagen Synthesis and Maturation Pathway.

Conclusion and Future Directions

The evaluation of this compound SPECT/CT for fibrosis imaging is still in its nascent stages. The expression of its target, PSMA, in fibrotic tissues provides a strong rationale for further investigation. Given the widespread availability and lower cost of SPECT technology compared to PET, this compound SPECT/CT could potentially emerge as a cost-effective tool for the management of fibrotic diseases. However, dedicated clinical trials are imperative to validate its diagnostic accuracy, clinical utility, and cost-effectiveness in this setting.

Future research should focus on:

  • Clinical Validation: Prospective clinical trials are needed to directly compare this compound SPECT/CT with the current standard of care and other emerging imaging modalities for the diagnosis and monitoring of various fibrotic diseases.

  • Quantitative Imaging: The development and standardization of quantitative analysis methods for this compound SPECT/CT in fibrosis will be crucial for its role in monitoring treatment response in clinical trials.

  • Cost-Effectiveness Analysis: Rigorous economic evaluations based on data from clinical trials will be necessary to determine the place of this compound SPECT/CT in the clinical workflow for fibrosis management.

References

Safety Operating Guide

Navigating the Disposal of Trofolastat: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Trofolastat are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a prostate-specific membrane antigen (PSMA)-targeting agent used in conjunction with the radioisotope Technetium-99m (Tc-99m) for diagnostic imaging.

The primary consideration for the disposal of this compound is its radioactive component, Technetium-99m. Therefore, all waste containing this compound must be handled and disposed of in accordance with regulations for radioactive waste. The "decay-in-storage" method is the standard and most effective procedure for short-lived radioisotopes like Tc-99m.

Quantitative Data for Technetium-99m Disposal

The following table summarizes the key quantitative parameters for the disposal of Technetium-99m, the radioactive component of this compound.

ParameterValueUnitCitation
Half-life of Technetium-99m6.02hours
Recommended Storage for Decay10half-lives
Total Storage Duration~60hours
Final Radioactivity Level<0.1% of original

Experimental Protocol: Decay-in-Storage for this compound Waste

This protocol outlines the step-by-step methodology for the safe disposal of this compound waste contaminated with Technetium-99m.

Materials:

  • Appropriate personal protective equipment (PPE): lab coat, safety glasses, and disposable gloves.

  • Lead-lined or other appropriately shielded radioactive waste containers.

  • Radioactive waste labels.

  • A calibrated radiation survey meter.

Procedure:

  • Segregation of Waste: Immediately after use, segregate all this compound waste (e.g., vials, syringes, absorbent paper, contaminated PPE) from non-radioactive waste. Place it into a designated, properly labeled, and shielded radioactive waste container.

  • Labeling: Clearly label the radioactive waste container with the radioisotope (Technetium-99m), the date, the initial activity level, and the name of the responsible researcher.

  • Storage for Decay: Store the container in a designated and secure radioactive waste storage area. The storage period should be for a minimum of 10 half-lives of Technetium-99m, which is approximately 60 hours.

  • Monitoring: After the decay period, use a calibrated radiation survey meter to monitor the external surface of the waste container. The radiation level should be indistinguishable from the background radiation level.

  • Final Disposal: Once the waste has decayed to background levels, the radioactive labels should be defaced or removed. The waste can then be disposed of as regular biomedical or chemical waste, in accordance with institutional and local regulations. The non-radioactive this compound compound itself does not have special hazards according to available non-clinical data, but it is always best practice to consult the manufacturer's safety data sheet for any specific chemical disposal recommendations.

  • Record Keeping: Maintain accurate records of all radioactive waste disposal, including the initial activity, date of storage, survey readings after decay, and final disposal date.

Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Trofolastat_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Decay-in-Storage cluster_2 Verification & Final Disposal cluster_3 Documentation A This compound Waste Generated B Segregate into Shielded Radioactive Waste Container A->B C Label Container with Isotope, Date, & Activity B->C D Store for 10 Half-Lives (~60 hours) C->D E Monitor Radioactivity with Survey Meter D->E F Confirm Background Levels E->F G Deface Radioactive Labels F->G H Dispose as Normal Laboratory Waste G->H I Record All Disposal Steps H->I

This compound Disposal Workflow

Decontamination Protocol for this compound Spills

In the event of a spill involving this compound, immediate and proper decontamination is crucial to prevent the spread of radioactive contamination.

Materials:

  • Spill kit containing absorbent materials (e.g., paper towels, absorbent pads).

  • Decontamination solution (e.g., a mild detergent in water).

  • Personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.

  • Forceps or tongs for handling contaminated materials.

  • Shielded waste containers.

  • Radiation survey meter.

Procedure:

  • Alert Personnel: Immediately notify all personnel in the area of the spill.

  • Contain the Spill: Cover the spill with absorbent materials, working from the outside in to prevent spreading.

  • Don PPE: Put on appropriate PPE, including double gloves.

  • Clean the Area: Using forceps, place the absorbent materials into a shielded radioactive waste container. Clean the spill area with a decontamination solution, again working from the outside in.

  • Monitor for Contamination: Use a radiation survey meter to check the area for any remaining contamination. Repeat the cleaning process until the area is at background radiation levels.

  • Dispose of Waste: All materials used for cleanup, including PPE, must be disposed of as radioactive waste following the decay-in-storage protocol.

  • Personnel Decontamination: If skin comes into contact with this compound, wash the affected area thoroughly with mild soap and lukewarm water. Avoid using hot water as it can increase absorption. Monitor the skin for any remaining contamination.

  • Report the Incident: Report the spill to the laboratory's Radiation Safety Officer and follow all institutional reporting procedures.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

Personal protective equipment for handling Trofolastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Trofolastat. The following procedural guidance is designed to ensure the safe execution of research and development activities involving this compound.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a glutamate (B1630785) carboxypeptidase II (GCPII) inhibitor and its use in medical imaging, particularly when radiolabeled, necessitate stringent handling precautions. The following recommendations are based on best practices for handling potent pharmaceutical compounds and antineoplastic agents.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is paramount to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryRecommendationRationale
Hand Protection Double gloving with nitrile gloves is recommended. Ensure gloves have a minimum thickness of 4 mil. Regularly inspect gloves for any signs of degradation or puncture. Change gloves frequently, and always before leaving the work area.Provides a robust barrier against dermal exposure. Double gloving offers additional protection in case the outer glove is compromised.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be worn in addition to safety glasses when there is a risk of splashes or aerosol generation.Protects the eyes and face from accidental splashes of solutions containing this compound.
Body Protection A fully buttoned, knee-length laboratory coat is required. Consider a disposable gown for procedures with a higher risk of contamination.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powdered form of the compound or when there is a potential for aerosolization. The specific type of respirator (e.g., N95, P100, or a powered air-purifying respirator) should be determined by a formal risk assessment.Minimizes the risk of inhaling airborne particles of this compound.
Engineering Controls
Control MeasureRecommendationRationale
Ventilation All handling of this compound, especially in its solid form, should be conducted in a certified chemical fume hood or a biological safety cabinet.Provides primary containment and prevents the release of airborne particles into the laboratory environment.
Designated Area Establish a designated area for handling this compound. This area should be clearly marked and restricted to authorized personnel.Confines the handling of the compound to a specific, controlled space, minimizing the potential for cross-contamination.

Operational Plan: Step-by-Step Handling Protocol

The following protocol outlines a general workflow for the safe handling of this compound in a research laboratory.

Trofolastat_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Prepare designated work area in a fume hood prep1->prep2 prep3 Verify emergency equipment is accessible prep2->prep3 handle1 Weigh solid this compound in the fume hood prep3->handle1 handle2 Prepare solutions in the fume hood handle1->handle2 handle3 Conduct experiment within the designated area handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of waste in designated containers clean1->clean2 clean3 Doff PPE in the correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Liquid Waste Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Contaminated PPE Dispose of in a designated solid hazardous waste container.

All waste containers must be clearly labeled with the contents, including the name "this compound," and handled according to institutional and local regulations for hazardous waste disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is essential.

Emergency ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Alert others in the vicinity. If the spill is small and you are trained to handle it, wear appropriate PPE and clean it up with an absorbent material. Place all cleanup materials in a sealed container for hazardous waste disposal. For large spills, or if you are not trained, contact your institution's emergency response team.

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.[1]

PropertyValue
Molecular Formula C37H50N10O20
Molecular Weight 954.8 g/mol
XLogP3-AA -6.6
Hydrogen Bond Donor Count 17
Hydrogen Bond Acceptor Count 24
Rotatable Bond Count 29

Mechanism of Action and Signaling Pathway

This compound is an inhibitor of glutamate carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA). PSMA is a transmembrane protein that is highly expressed in prostate cancer cells. In the brain, GCPII plays a role in neurotransmission by cleaving N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.

The following diagram illustrates the role of GCPII (PSMA) in prostate cancer cell signaling.

PSMA_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling PSMA PSMA (GCPII) PI3K_AKT PI3K-AKT Pathway PSMA->PI3K_AKT Activates MAPK_ERK MAPK-ERK Pathway PSMA->MAPK_ERK Inhibits NAAG NAAG NAAG->PSMA Cleavage Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Promotes MAPK_ERK->Proliferation Promotes This compound This compound This compound->PSMA Inhibits

Caption: A simplified diagram of the PSMA (GCPII) signaling pathway and the inhibitory action of this compound.

References

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